5-Methylisoindoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-2-3-8-5-10-6-9(8)4-7;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAYXMGVFFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204600-16-7 | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of the Isoindoline Scaffold: A Mechanistic Guide for Researchers
Introduction: The Isoindoline Core - A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The isoindoline scaffold, a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a prominent member of this class.[1][2] Its structural rigidity, three-dimensional character, and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutics.[2][3] From immunomodulators to central nervous system agents, the versatility of the isoindoline core is remarkable.[1][4]
This guide delves into the known mechanisms of action of drugs and clinical candidates bearing the isoindoline core, providing a foundational understanding for researchers and drug development professionals. While a vast number of isoindoline derivatives exist, direct public-domain research on the specific biological activity of 5-Methylisoindoline hydrochloride (CAS: 1204600-16-7) is limited. Therefore, this document serves as a comprehensive technical guide to the potential mechanisms of action for this and related compounds, based on the well-established pharmacology of its structural analogs. We will explore the key signaling pathways modulated by isoindoline-containing drugs and provide detailed experimental protocols to empower researchers to elucidate the biological function of novel derivatives like this compound.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | 5-methyl-2,3-dihydro-1H-isoindole;hydrochloride |
| CAS Number | 1204600-16-7 |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Structure | (A simple 2D structure of this compound would be depicted here in a final document) |
Part 1: Established Mechanisms of Action of Isoindoline-Containing Drugs
The biological activities of isoindoline derivatives are diverse, reflecting the scaffold's ability to present pharmacophoric elements in a spatially defined manner, allowing for specific interactions with a range of biological targets. Below, we dissect the most well-characterized mechanisms of action.
Immunomodulation via Cereblon (CRBN) Binding
Perhaps the most renowned mechanism of action for an isoindoline-based drug class is the immunomodulatory and anti-cancer activity of thalidomide and its analogs, lenalidomide and pomalidomide.[5][6] These molecules, often termed Immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs), exert their effects by binding to the protein Cereblon (CRBN).[6][7][8]
CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[7][8] The binding of an IMiD to CRBN allosterically alters the substrate specificity of the E3 ligase complex. This leads to the recruitment of "neosubstrates," proteins not normally targeted by CRL4^CRBN^, for ubiquitination and subsequent proteasomal degradation.[7] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and survival.[8] Their degradation is a primary driver of the anti-myeloma activity of IMiDs.[8]
Simultaneously, the binding of IMiDs to CRBN can inhibit the ubiquitination of endogenous substrates, leading to a complex downstream signaling cascade that includes modulation of cytokine production (e.g., inhibition of TNF-α) and T-cell co-stimulation.[6][9][10]
Signaling Pathway: IMiD-Mediated Neosubstrate Degradation
Caption: A proposed workflow for the systematic investigation of the biological activity of this compound.
Structure-Activity Relationship (SAR) Considerations:
The "5-methyl" substitution on the isoindoline core is a critical feature to consider. In medicinal chemistry, the addition of a small alkyl group like methyl can have profound effects on a compound's properties, including:
-
Potency: It may enhance binding to a target through favorable hydrophobic interactions.
-
Selectivity: The methyl group can create steric hindrance, preventing binding to off-targets.
-
Metabolic Stability: It can block sites of metabolic oxidation, increasing the compound's half-life.
-
Solubility: It can influence the compound's overall lipophilicity.
Published SAR studies on various isoindoline series can provide clues. For instance, studies on isoindoline-based HDAC inhibitors and isoindole-1,3(2H)-dione compounds have shown that substitutions on the benzene ring significantly impact anticancer activity. [11][12]Therefore, the 5-methyl group could potentially orient the molecule for optimal interaction with a specific biological target.
Part 3: Key Experimental Protocols
To facilitate the investigation of novel isoindoline derivatives, this section provides step-by-step methodologies for key assays relevant to the potential mechanisms of action discussed.
Protocol 1: General Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.
Objective: To quantify the potency of this compound as an inhibitor of a specific enzyme (e.g., COX-2, AChE).
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (test compound)
-
Known inhibitor (positive control)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. Also prepare dilutions of the positive control and a DMSO-only vehicle control.
-
Assay Setup: In a 96-well plate, add a small volume of each compound dilution (or control) to triplicate wells.
-
Enzyme Addition: Add a fixed concentration of the purified enzyme to each well. The final enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. [13]6. Signal Detection: Measure the product formation over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data by setting the average of the vehicle control wells to 100% activity and the average of a high-concentration positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value. [14] Self-Validation System:
-
-
The positive control should yield an IC50 value within the expected range.
-
The Z'-factor for the assay (a measure of statistical effect size) should be ≥ 0.5, indicating a robust and reliable assay.
-
The dose-response curve should have a clear sigmoidal shape.
Protocol 2: Cell-Based Cytokine Release Assay
This protocol is designed to assess the immunomodulatory effects of a compound by measuring its impact on cytokine production from immune cells.
Objective: To determine if this compound modulates the release of key cytokines (e.g., TNF-α, IL-10) from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages).
-
This compound (test compound).
-
Known immunomodulator (e.g., Dexamethasone or a relevant IMiD as a positive control).
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit).
-
96-well cell culture plate.
Procedure:
-
Cell Plating: Seed PBMCs or another appropriate cell type into a 96-well plate at a predetermined density and allow them to adhere if necessary.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and controls for a pre-incubation period (e.g., 1-2 hours).
-
Cell Stimulation: Add the stimulant (e.g., LPS) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for a period sufficient to allow for robust cytokine production (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration for each sample.
-
Normalize the data to the stimulated vehicle control.
-
Plot the percent inhibition of cytokine release versus the logarithm of the compound concentration to determine the IC50.
-
Self-Validation System:
-
The stimulant should induce a significant increase in cytokine release compared to the unstimulated control.
-
The positive control should inhibit cytokine release as expected.
-
A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Neurotransmitter Transporter Uptake Assay
This protocol describes a fluorescence-based method for measuring the inhibition of neurotransmitter reuptake transporters.
Objective: To assess the inhibitory activity of this compound on dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hDAT cells).
-
Neurotransmitter Transporter Uptake Assay Kit (commercially available, e.g., from Molecular Devices or Danaher Life Sciences). [15][16][17]These kits contain a fluorescent substrate and a masking dye.
-
Known transporter inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.
-
96- or 384-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplate and culture overnight to form a monolayer.
-
Compound Addition: Add serial dilutions of this compound and controls to the wells.
-
Dye Loading: Add the fluorescent substrate and masking dye solution provided in the kit to all wells. The masking dye quenches the fluorescence of the substrate outside the cells.
-
Signal Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Kinetic Reading: Measure the fluorescence intensity in each well every 1-2 minutes for a period of 10-30 minutes. The uptake of the fluorescent substrate into the cells results in an increase in fluorescence over time.
-
Data Analysis:
-
Calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% uptake) and the positive control (0% uptake).
-
Plot the percent inhibition of uptake versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50. [18] Self-Validation System:
-
-
The vehicle control wells should show a robust, time-dependent increase in fluorescence.
-
The positive control should effectively block this increase.
-
Wild-type cells (not expressing the transporter) should show minimal fluorescence increase, confirming transporter-specific uptake.
Conclusion and Future Directions
The isoindoline scaffold is a testament to the power of privileged structures in drug discovery, serving as the foundation for drugs targeting a wide range of diseases. While the specific mechanism of action for this compound remains to be elucidated, the rich pharmacology of its analogs provides a clear and rational path for investigation. By employing a systematic approach that begins with broad phenotypic screening and progresses to target-specific biochemical and cell-based assays, researchers can effectively uncover its biological function. The protocols and frameworks provided in this guide are intended to serve as a robust starting point for these efforts. Unraveling the mechanism of novel isoindoline derivatives will not only contribute to our fundamental understanding of their biological effects but also has the potential to yield new and improved therapeutic agents for a host of unmet medical needs.
References
-
Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3. [Link]
-
StatPearls. (2023). COX Inhibitors. StatPearls Publishing. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological and Toxicological Methods, 81, 1-6. [Link]
-
Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., & Castro, J. L. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]
-
Wikipedia. (2024). Thalidomide. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work?. Patsnap. [Link]
-
RxList. (2021). How Do Cholinesterase Inhibitors Work?. RxList. [Link]
-
Glickman, M. H., & Sawyers, C. L. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. Oncotarget, 5(21), 10228–10229. [Link]
-
Patsnap Synapse. (2024). What are Cholinesterase inhibitors and how do they work?. Patsnap. [Link]
-
Wikipedia. (2024). Cereblon E3 ligase modulator. Wikipedia. [Link]
-
ResearchGate. (2023). Thalidomide mechanism of action. [Link]
-
Massive Bio. (2023). Cyclooxygenase Inhibitor. Massive Bio. [Link]
-
Wikipedia. (2024). Acetylcholinesterase inhibitor. Wikipedia. [Link]
-
MedLink Neurology. (2023). Mechanism of action of acetylcholinesterase inhibitors. MedLink. [Link]
-
Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. [Link]
-
Wikipedia. (2024). Cyclooxygenase. Wikipedia. [Link]
-
Zappasodi, R., & Merghoub, T. (2019). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in enzymology, 632, 19-41. [Link]
-
Invitrocue. (2024). Immunomodulatory Assays. Invitrocue. [Link]
-
Molecular Devices. (2024). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Shultz, M., Fan, J., Chen, C., Cho, Y. S., Davis, N., Bickford, S., ... & Atadja, P. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4909-4912. [Link]
-
Eshleman, A. J., Johnson, S., Al-Sabbagh, A., Stewart, A., & Janowsky, A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 274-284. [Link]
-
Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks. [Link]
-
Çetinkaya, Y., Kocyigit, U. M., Gecibesler, I. H., Alici, B., & Dastan, A. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-cancer agents in medicinal chemistry, 20(14), 1730–1745. [Link]
-
Biocompare. (2024). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]
-
Lonza Bioscience. (2024). Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza. [Link]
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Sygnature Discovery. (2024). Advanced immunology platform: cutting-edge immunoassays and inflammation models. Sygnature Discovery. [Link]
-
Beil, W., & Al-Harrasi, A. (2017). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 13, 1364–1401. [Link]
-
Expert opinion on therapeutic patents. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Expert opinion on therapeutic patents, 26(11), 1341-1347. [Link]
-
Edmondson, S. C., & Biftu, T. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 21(10), 1295. [Link]
-
Atmaca, U., Saglamtas, R., Sert, Y., Çelik, M., & Gülçin, İ. (2023). Metal-Free Synthesis Via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones. ChemistrySelect, 8(9), e202204578. [Link]
-
Wang, X., Salaski, E. J., Berger, D. M., Powell, D., Hu, Y., Wojciechowicz, D., ... & Whitehead, L. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7077-7081. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
The R Journal. (2011). Laying Out Pathways With Rgraphviz. The R Journal, 3(2), 58-64. [Link]
-
Kadaba, P. K., & Sestanj, K. (2015). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Medicinal Chemistry Research, 24(1), 224-233. [Link]
-
YouTube. (2021). Graphviz tutorial. YouTube. [Link]
-
Reddit. (2020). Tips for Pathway Schematic design?. Reddit. [Link]
-
Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Page. [Link]
-
Jessica Dene Earley-Cha. (2016). Graphviz - Making Super Cool Graphs. SlideShare. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 5-Methylisoindoline Hydrochloride: A Landscape of Untapped Potential in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This guide delves into the current understanding of the biological activities associated with isoindoline derivatives, with a specific focus on the enigmatic nature of 5-Methylisoindoline hydrochloride. While this specific compound is commercially available as a research chemical, a comprehensive review of publicly accessible scientific literature reveals a notable absence of data on its biological activity. This guide, therefore, aims to provide a foundational understanding of the broader isoindoline class, offering a predictive lens through which the potential of this compound and its derivatives can be viewed, and to stimulate future research into this underexplored chemical space.
The Isoindoline Scaffold: A Cornerstone of Modern Therapeutics
The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, is a structural motif of significant interest in drug discovery.[1] Its rigid yet three-dimensional architecture provides an excellent framework for the presentation of functional groups in precise spatial orientations, enabling potent and selective interactions with biological targets. The versatility of the isoindoline scaffold is evidenced by its presence in a wide array of approved drugs with diverse therapeutic applications, including cancer, inflammatory diseases, hypertension, and obesity.[1][2]
Table 1: Prominent Approved Drugs Containing the Isoindoline Core
| Drug Name | Therapeutic Area | Primary Mechanism of Action |
| Lenalidomide | Oncology (Multiple Myeloma) | Binds to the E3 ubiquitin ligase cereblon, leading to the degradation of specific substrate proteins. |
| Pomalidomide | Oncology (Multiple Myeloma) | A structural analog of thalidomide with a similar mechanism of action involving cereblon. |
| Apremilast | Inflammation (Psoriasis) | An inhibitor of phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels. |
| Indoprofen | Inflammation (Withdrawn) | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. |
| Chlorthalidone | Hypertension | A diuretic that inhibits the Na+/Cl- symporter in the distal convoluted tubule of the kidney. |
| Mazindol | Obesity | A sympathomimetic amine that acts as a norepinephrine and dopamine reuptake inhibitor. |
| Phosmet | Insecticide | An organophosphate that inhibits acetylcholinesterase. |
The Uncharted Territory of this compound
Despite the well-documented biological significance of the isoindoline scaffold, a thorough investigation of scientific databases and chemical supplier information reveals a conspicuous lack of published research on the specific biological activities of this compound (CAS Number: 1204600-16-7).[2] It is commercially available as a reference standard, suggesting its use in analytical and synthetic chemistry.[2] However, its pharmacological profile, including potential therapeutic targets and mechanisms of action, remains to be elucidated.
This absence of data presents both a challenge and an opportunity. For researchers, it signifies a truly novel area of investigation with the potential for groundbreaking discoveries. The strategic placement of a methyl group at the 5-position of the isoindoline ring can subtly influence the molecule's electronic and steric properties, potentially leading to unique biological activities not observed in other derivatives.
Predictive Insights: Potential Biological Activities of 5-Methylisoindoline Derivatives
Based on the known activities of structurally related isoindoline compounds, we can hypothesize several potential avenues for the biological activity of this compound and its derivatives. These hypotheses can serve as a roadmap for future screening and drug discovery efforts.
Anti-inflammatory and Immunomodulatory Potential
Many isoindoline-containing molecules, most notably the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, exhibit potent anti-inflammatory and immunomodulatory effects. The core mechanism for these approved drugs involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.
Hypothetical Signaling Pathway for an IMiD-like 5-Methylisoindoline Derivative
Caption: Hypothetical mechanism of action for a 5-Methylisoindoline derivative acting as an IMiD.
Experimental Protocol: In Vitro Cytokine Release Assay
A foundational experiment to probe the anti-inflammatory potential of this compound would be a cytokine release assay using peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Interpretation: A dose-dependent decrease in the production of these cytokines would indicate potential anti-inflammatory activity.
Anticancer Activity
The success of isoindoline-based drugs in oncology suggests that novel derivatives could also possess antiproliferative properties. Beyond the IMiD mechanism, other isoindoline compounds have been shown to target different pathways involved in cancer progression.
Experimental Protocol: Cancer Cell Line Viability Assay
To assess the potential anticancer activity of this compound, a simple yet informative cell viability assay can be performed across a panel of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available resazurin-based assay kit.
-
Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line to determine the compound's potency.
Illustrative Workflow for Preliminary Anticancer Screening
Caption: A streamlined workflow for the initial in vitro screening of this compound for anticancer activity.
Future Directions and Conclusion
The absence of biological data for this compound presents a greenfield opportunity for drug discovery. The initial steps to unlocking its potential would involve a systematic screening campaign against a diverse range of biological targets. This could include:
-
Broad Target-Based Screening: Utilizing commercially available screening panels to test for activity against a wide array of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Phenotypic Screening: Employing high-content imaging or other phenotypic assays to identify compounds that induce a desired cellular phenotype, without a priori knowledge of the molecular target.
-
Computational Modeling and Docking: Using the structure of this compound to perform in silico docking studies against the crystal structures of known isoindoline-binding proteins to predict potential interactions.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules. Available from: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Available from: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (n.d.). PubMed Central. Available from: [Link]
-
This compound. (n.d.). Axios Research. Available from: [Link]
Sources
Exploring the Chemical Space of 5-Methylisoindoline Hydrochloride Analogs: A Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding 5-Methylisoindoline hydrochloride analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, analytical characterization, and biological evaluation of this promising scaffold. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to rationally design and synthesize novel analogs with enhanced therapeutic potential.
Introduction: The Isoindoline Scaffold - A Privileged Motif in Medicinal Chemistry
The isoindoline core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of the isoindoline scaffold have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive properties.[2][3] The addition of a methyl group at the 5-position of the isoindoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making 5-Methylisoindoline a compelling starting point for analog development.
This guide focuses on the hydrochloride salt form, which is often utilized to improve the solubility and handling of amine-containing compounds. The exploration of this compound analogs is driven by the hypothesis that systematic structural modifications will yield compounds with improved potency, selectivity, and pharmacokinetic profiles.
Strategic Approaches to Analog Synthesis
The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of a specific route will depend on the desired substitutions on both the aromatic ring and the isoindoline nitrogen.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of the 5-Methylisoindoline core involves the reduction of the commercially available 5-methylisoindoline-1,3-dione (5-methylphthalimide).
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reduction of 5-Methylisoindoline-1,3-dione:
-
To a stirred suspension of Lithium aluminum hydride (LiAlH₄) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 5-methylisoindoline-1,3-dione (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 5-Methylisoindoline.
-
-
Salt Formation:
-
Dissolve the crude 5-Methylisoindoline in a minimal amount of anhydrous diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or methanolic HCl with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
-
N-Substituted Analogs
The isoindoline nitrogen provides a convenient handle for introducing a wide variety of substituents to explore the chemical space. N-alkylation or N-arylation can be achieved from the 5-Methylisoindoline free base.
Workflow for N-Substitution of 5-Methylisoindoline
Caption: General workflow for synthesizing N-substituted analogs.
Experimental Protocol: Synthesis of N-Benzyl-5-methylisoindoline
-
To a solution of 5-Methylisoindoline (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq.).
-
Add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-5-methylisoindoline.
Purification and Structural Characterization
Rigorous purification and unambiguous characterization are paramount to ensure the integrity of the synthesized analogs for biological testing.
Purification Techniques
-
Column Chromatography: This is the primary method for purifying crude reaction mixtures. Silica gel is the most common stationary phase, with the mobile phase being a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds, reverse-phase HPLC is often employed.[4][5] A C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the synthesized compounds.[6] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the molecular framework and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the analogs by providing a highly accurate mass measurement.[6]
Biological Evaluation: Uncovering Therapeutic Potential
The diverse biological activities of isoindoline derivatives suggest that 5-Methylisoindoline analogs could be promising candidates for various therapeutic areas, particularly in oncology. Two key target classes for isoindoline-based compounds are Histone Deacetylases (HDACs) and Tyrosine Kinases.
Rationale for Target Selection
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][7] Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[8] Several isoindoline-based compounds have been reported as potent HDAC inhibitors.[7][8]
-
Tyrosine Kinase Inhibition: Tyrosine kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The indolinone core, a close relative of the isoindoline scaffold, is a well-established pharmacophore in many approved tyrosine kinase inhibitors.[9]
Signaling Pathway Implicated in Cancer
Caption: Potential inhibition of cancer signaling pathways by 5-Methylisoindoline analogs.
In Vitro Assays
Experimental Protocol: MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer HCT116 or human lung cancer A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7][10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-Methylisoindoline analogs (typically in a range from 0.01 to 100 µM) for 48-72 hours.[10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 5-Methylisoindoline scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective analogs.
Table 1: Hypothetical Bioactivity Data of 5-Methylisoindoline Analogs
| Compound ID | R (N-substituent) | R' (Aromatic Ring Substituent) | HDAC1 IC₅₀ (nM)[7] | A549 Cell Viability IC₅₀ (µM)[7] |
| 5-MIH | H | 5-Methyl | >10,000 | >100 |
| Analog 1 | Benzyl | 5-Methyl | 520 | 15.2 |
| Analog 2 | 4-Fluorobenzyl | 5-Methyl | 350 | 8.7 |
| Analog 3 | 3-Methoxybenzyl | 5-Methyl | 890 | 25.1 |
| Analog 4 | H | 5-Methyl, 6-Chloro | 8,500 | 85.4 |
| Analog 5 | Benzyl | 5-Methyl, 6-Chloro | 280 | 5.3 |
Key SAR Insights:
-
N-Substitution: The unsubstituted 5-Methylisoindoline (5-MIH) is generally inactive. The introduction of an N-substituent, such as a benzyl group (Analog 1), can significantly increase potency.
-
Aromatic Ring Substitution on N-Benzyl Group: Electron-withdrawing groups, like fluorine (Analog 2), on the N-benzyl ring may enhance activity, potentially through improved binding interactions with the target. Conversely, electron-donating groups like methoxy (Analog 3) might be less favorable.
-
Substitution on the Isoindoline Aromatic Ring: The addition of other substituents to the isoindoline core, such as a chloro group (Analog 5), can further modulate activity. This highlights the importance of exploring substitutions at various positions on the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This guide has outlined key synthetic strategies, analytical techniques, and biological evaluation methods for exploring the chemical space of its analogs. The structure-activity relationships derived from systematic modifications can provide crucial insights for the rational design of compounds with improved potency and selectivity.
Future work should focus on expanding the library of analogs with diverse substitutions on both the isoindoline nitrogen and the aromatic ring. Investigating a broader range of biological targets beyond HDACs and tyrosine kinases could also uncover new therapeutic applications. Furthermore, in-depth pharmacokinetic and in vivo efficacy studies of the most promising analogs will be essential for their translation into clinical candidates.
References
-
Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4745-4749. [Link]
-
Wang, Y., et al. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Journal of Medicinal Chemistry, 50(19), 4547-4556. [Link]
-
Ölgen, S., et al. (2006). Comparison of some 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives as ligands of tyrosine kinase based on binding mode studies and biological assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-749. [Link]
-
National Center for Biotechnology Information (n.d.). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. PubMed. Retrieved from [Link]
-
Kaur, M., et al. (2021). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 5-aminophthalimide.
-
Tang, S., et al. (2013). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. ResearchGate. Retrieved from [Link]
-
Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. Retrieved from [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
National Center for Biotechnology Information (n.d.). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. PubMed. Retrieved from [Link]
-
Chidan Kumar C. S. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2019). Preparation of 5-methylfurfural from starch in one step by iodide mediated metal-free hydrogenolysis. Green Chemistry. [Link]
-
Huang, M., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. [Link]
-
Rungrotmongkol, T., et al. (2022). Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[11]-Shogaol Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
-
Ghorab, M. M., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin. IRIS. Retrieved from [Link]
-
Piazzi, L., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Center for Biotechnology Information. Retrieved from [Link]
-
Pérez-Sánchez, H., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Krystal, G. W., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 7(5), 1403-1412. [Link]
-
Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Donohue, M. F., et al. (2012). The chemistry of isoindole natural products. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, J., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. [Link]
-
Wang, H., et al. (2023). Photoinduced Synthesis of Methylated Marine Cyclopeptide Galaxamide Analogs with Isoindolinone as Anticancer Agents. MDPI. [Link]
-
Zhang, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1][2]dioxol-2-one. Retrieved from
-
Bouzayani, N., et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]
- Google Patents. (n.d.). Process for the production of 5-methyltetrazole.
-
Al-Suwaidan, I. A., et al. (2014). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. National Center for Biotechnology Information. Retrieved from [Link]
-
Yang, T. H., et al. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave. [Link]
-
Williams, K. A., et al. (2012). Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, X., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
Sharma, S., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000155. [Link]
-
Lian, W., et al. (2024). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of some 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives as ligands of tyrosine kinase based on binding mode studies and biological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Methylisoindoline Hydrochloride as a Fragment in Drug Discovery
Foreword
The pursuit of novel therapeutics is a journey of molecular recognition. Among the modern strategies expediting this journey, Fragment-Based Drug Discovery (FBDD) has emerged as a particularly powerful and efficient paradigm.[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding highly optimized lead compounds with superior drug-like properties.[2][3] This guide provides a deep dive into the application of a specific, high-value fragment: 5-Methylisoindoline hydrochloride. The isoindoline core is a "privileged" scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[4] This guide will equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively leverage this fragment in their discovery campaigns.
Section 1: The Strategic Value of 5-Methylisoindoline in FBDD
1.1. The FBDD Paradigm: A Shift from Brute Force to Atomic Precision
Traditional High-Throughput Screening (HTS) screens vast libraries of large, complex molecules, a process akin to finding a key by trying millions of random ones. FBDD, in contrast, is about finding the constituent parts of the key first. It screens smaller libraries of fragments (typically with a molecular weight < 300 Da) that, due to their size and simplicity, have a higher probability of binding to pockets on a protein's surface.[5] Although these initial interactions are weak (often in the high micromolar to millimolar range), they are highly efficient in terms of binding energy per atom.[6] This high "ligand efficiency" is a crucial metric for prioritizing fragments for further development.[7] Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to visualize these interactions, providing a precise roadmap for evolving the fragment hit into a potent, selective, and drug-like lead compound.[8]
Sources
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concepts and Core Principles of Fragment-Based Drug Design | MDPI [mdpi.com]
- 4. Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Structure-Activity Relationship (SAR) of Novel 5-Methylisoindoline Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide:
Abstract
The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceutical agents, and high-value materials.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered nitrogenous ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[3] Derivatives have demonstrated activities as anticancer agents, central nervous system modulators, and anti-inflammatory compounds.[4][5] This guide provides a detailed exploration of the synthesis and structure-activity relationships (SAR) of novel 5-methylisoindoline derivatives. By focusing on the causality behind experimental design and providing robust, validated protocols, this document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
The Isoindoline Core: A Scaffold of Pharmacological Significance
The isoindoline framework is a cornerstone for active pharmaceutical ingredients (APIs).[1] At least ten commercially available drugs feature this skeleton, targeting indications from multiple myeloma to hypertension.[1][6] The structural rigidity of the bicyclic system, combined with the potential for substitution at multiple positions, allows for the precise spatial arrangement of functional groups to optimize binding with biological receptors.
The introduction of a methyl group at the 5-position of the benzene ring serves as a critical modification. This substitution can influence the molecule's properties in several ways:
-
Steric Effects: The methyl group can provide a key steric anchor, promoting a specific binding orientation within a receptor pocket or, conversely, creating steric hindrance to prevent off-target binding.
-
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the aromatic ring, potentially influencing stacking interactions or the reactivity of the scaffold.
-
Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.
This guide will focus on synthetic strategies to access this specific scaffold and the subsequent exploration of its SAR.
Synthetic Strategies for the Isoindoline Nucleus
The construction of the isoindoline core can be approached through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the reduction of phthalimide derivatives, intramolecular cyclizations, and cycloaddition reactions.[2][7][8]
A common and versatile approach involves the reductive amination of a suitably substituted phthalaldehyde or the reduction of a phthalimide intermediate.
Caption: General synthetic routes to the 5-methylisoindoline core.
Featured Synthesis: Preparation of 2-Benzyl-5-methyl-2,3-dihydro-1H-isoindole
This section provides a validated, step-by-step protocol for a key transformation in the synthesis of a model 5-methylisoindoline derivative. The causality for each step is explained to provide a deeper understanding of the process.
Rationale: This two-step synthesis begins with the formation of an N-substituted phthalimide from a commercially available anhydride. Phthalimide formation is a robust and high-yielding reaction. The subsequent reduction of the imide carbonyls using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a standard method for accessing the isoindoline core.[6]
Experimental Protocol:
Step 1: Synthesis of 2-Benzyl-5-methylisoindoline-1,3-dione
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphthalic anhydride (5.0 g, 30.8 mmol) and glacial acetic acid (50 mL).
-
Reagent Addition: Add benzylamine (3.3 g, 30.8 mmol) dropwise to the stirred suspension at room temperature. The addition is done slowly to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. The high temperature is necessary to drive the dehydration and cyclization to form the imide. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove residual acetic acid, and dry under vacuum. The product is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 6.5-7.0 g (84-91%).
Step 2: Reduction to 2-Benzyl-5-methyl-2,3-dihydro-1H-isoindole
-
Reaction Setup: In a 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.3 g, 61.6 mmol) in anhydrous tetrahydrofuran (THF) (75 mL). Caution: LiAlH₄ reacts violently with water.
-
Substrate Addition: Add the 2-benzyl-5-methylisoindoline-1,3-dione (6.5 g, 25.9 mmol) portion-wise to the LiAlH₄ suspension at 0°C (ice bath). This controls the highly exothermic reduction reaction.
-
Reflux: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 6 hours. The reflux ensures the complete reduction of both carbonyl groups.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.
-
Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a pale yellow oil.
Caption: Key modification points for SAR studies on the isoindoline scaffold.
Hypothetical SAR Data for a Kinase Target
To illustrate the process, the following table summarizes hypothetical data for a series of 5-methylisoindoline derivatives designed as inhibitors of a generic protein kinase. The goal is to understand the effect of the substituent at the N-2 position.
| Compound ID | R-Group (at N-2) | IC₅₀ (nM) | Rationale for Change | Observed Effect |
| 1a | Benzyl | 250 | Initial hit from screening. | Moderate activity, good starting point. |
| 1b | Phenyl | 1200 | Remove benzylic methylene to test for flexibility requirement. | Potency significantly decreased, suggesting flexibility is key. |
| 1c | 4-Fluorobenzyl | 85 | Introduce electron-withdrawing group to probe electronic effects. | 3-fold increase in potency; suggests favorable interaction with F. |
| 1d | Cyclohexylmethyl | 450 | Replace aromatic ring with aliphatic to test for π-stacking. | Potency decreased, indicating a likely π-stacking interaction. |
| 1e | (Pyridin-4-yl)methyl | 30 | Introduce a basic nitrogen to improve solubility and add H-bond acceptor. | Potent compound; indicates a key H-bond or salt bridge is formed. |
Analysis of SAR Trends:
From this hypothetical data, a clear SAR emerges. The activity is sensitive to the nature of the N-2 substituent.
-
A flexible linker between the isoindoline core and a terminal aromatic ring appears beneficial (compare 1a and 1b ).
-
An aromatic interaction, likely π-stacking, contributes to binding affinity (compare 1a and 1d ).
-
The introduction of an electron-withdrawing fluorine atom at the para-position of the benzyl ring enhances potency, possibly through a specific electrostatic interaction or by influencing the pKa of another group. [9]* The most significant jump in potency comes from introducing a basic nitrogen in the pyridine ring (1e ), suggesting a crucial hydrogen bond or ionic interaction with a residue like aspartate or glutamate in the kinase active site.
These insights are critical for guiding the next round of synthesis in a lead optimization campaign. The data strongly supports further exploration of heterocyclic methyl substituents at the N-2 position.
Conclusion and Future Perspectives
This guide has detailed a robust framework for the synthesis and SAR exploration of novel 5-methylisoindoline derivatives. We have presented a validated, step-by-step protocol for accessing the core scaffold and outlined a logical, data-driven process for analogue design and interpretation. The isoindoline scaffold's proven track record in medicinal chemistry makes it a highly attractive starting point for new drug discovery programs. [10][11] Future work should focus on expanding the library of derivatives based on initial SAR findings, introducing modifications at positions 1 and 3, and conducting more complex biological evaluations, including cell-based assays and pharmacokinetic studies. The versatility of the synthetic routes allows for the creation of a vast chemical space around the 5-methylisoindoline core, promising continued discovery of potent and selective therapeutic agents.
References
-
Title: Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists Source: Chembiochem, 2002 URL: [Link]
-
Title: The Role of Isoindoline in Pharmaceutical Drug Development Source: Acadechem URL: [Link]
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Molecules, 2024 URL: [Link]
-
Title: Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine Source: Molbank, 2005 URL: [Link]
-
Title: Isoindoline Source: Wikipedia URL: [Link]
-
Title: Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: ChemMedChem, 2025 URL: [Link]
-
Title: Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds Source: ResearchGate URL: [Link]
-
Title: The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2011 URL: [Link]
-
Title: The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups Source: Anti-Cancer Agents in Medicinal Chemistry, 2020 URL: [Link]
-
Title: Synthetic routes to isoindolinones Source: ResearchGate URL: [Link]
-
Title: The chemistry of isoindole natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The chemistry of isoindole natural products Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org, 2024 URL: [Link]
-
Title: Bioactive molecules that contain Isoindolin‐1‐one scaffold Source: ResearchGate URL: [Link]
-
Title: Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2011 URL: [Link]
-
Title: Properties and Functions of Isoindoline: A Short Review Source: JETIR URL: [Link]
-
Title: Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides Source: Organic Letters, 2009 URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides [organic-chemistry.org]
- 9. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The "Magic Methyl": An In-Depth Technical Guide to the Role of the 5-Methyl Group in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Single Methyl Group
In the intricate world of molecular recognition, the addition or removal of a single methyl group can be the difference between a potent therapeutic agent and an inactive compound. This phenomenon, often dubbed the "magic methyl" effect in medicinal chemistry, underscores the profound influence of this small lipophilic moiety on a ligand's interaction with its biological target.[1][2] This guide provides a comprehensive technical exploration of the multifaceted roles of the 5-methyl group in receptor binding, offering insights into the underlying physicochemical principles and detailing the experimental and computational methodologies used to investigate its impact. By understanding the causality behind the "magic methyl" effect, researchers can more rationally design and optimize drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The Physicochemical Basis of the 5-Methyl Effect
The influence of a 5-methyl group on receptor binding is not magical but is rooted in a combination of steric, electronic, and conformational effects. These factors collectively modulate the thermodynamics and kinetics of the ligand-receptor interaction.
Steric and Hydrophobic Interactions
The addition of a methyl group increases the van der Waals volume of a ligand, which can lead to either favorable or unfavorable steric interactions within the receptor's binding pocket.
-
Favorable Interactions: When a methyl group fits snugly into a hydrophobic pocket, it can displace high-energy water molecules, leading to a favorable entropic gain and increased binding affinity.[3] This hydrophobic effect is a primary driver of the "magic methyl" phenomenon.
-
Steric Hindrance: Conversely, a methyl group can clash with the receptor's amino acid residues, introducing a steric penalty that reduces binding affinity.
Electronic Effects
While primarily considered a non-polar group, the methyl group can exert subtle electronic effects that influence ligand-receptor interactions:
-
Inductive Effect: As an electron-donating group, a methyl group can modulate the electron density of an aromatic ring, influencing cation-π or other electrostatic interactions with the receptor.
-
Hyperconjugation: This effect can also influence the electronic properties of adjacent functional groups, subtly altering their hydrogen bonding capacity or other interactions.
Conformational Restriction and Pre-organization
The steric bulk of a methyl group can restrict the rotation of nearby bonds, leading to a more rigid ligand conformation.[4] This pre-organization can be highly advantageous if the lower-energy conformation closely resembles the bioactive conformation required for receptor binding. By reducing the entropic penalty of adopting the bound state, conformational restriction can significantly enhance binding affinity.[5]
Investigating the Role of the 5-Methyl Group: A Methodological Guide
A multi-faceted approach combining experimental and computational techniques is essential to fully elucidate the impact of a 5-methyl group on receptor binding.
Experimental Approaches
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for its receptor.[6] Competitive binding assays are particularly useful for comparing the affinity of a methylated ligand to its unmethylated counterpart.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand with high affinity and specificity for the receptor.
-
Unlabeled methylated and unmethylated test compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
Glass fiber filters pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (methylated or unmethylated analog).
-
To determine non-specific binding, include wells with a high concentration of a known, potent unlabeled ligand.
-
To determine total binding, include wells with only the radioligand and receptor preparation.
-
-
Incubation:
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ITC provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (Kd).[8] This allows for a deeper understanding of the driving forces behind the binding event.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the purified receptor in a suitable buffer.
-
Prepare a solution of the methylated or unmethylated ligand in the same buffer. The ligand solution should be 10-20 times more concentrated than the receptor solution.
-
Thoroughly degas both solutions to prevent air bubbles during the experiment.
-
-
Instrument Setup:
-
Load the receptor solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of small injections of the ligand solution into the sample cell while monitoring the heat change.
-
A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change for each injection to obtain the heat released or absorbed per mole of injectant.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat change against the molar ratio of ligand to receptor.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) and ΔG = ΔH - TΔS.
-
Visualizing the ligand-receptor complex at the atomic level is crucial for understanding the precise interactions of the 5-methyl group.
-
X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. The diffraction pattern of X-rays passing through the crystal is used to determine the three-dimensional structure of the complex.[9]
-
Cryo-Electron Microscopy (Cryo-EM): This technique is particularly useful for large protein complexes and membrane proteins that are difficult to crystallize. The sample is rapidly frozen in a thin layer of vitreous ice, and images are taken with an electron microscope to reconstruct a 3D model.[10]
Computational Approaches
MD simulations provide a dynamic view of the ligand-receptor interaction over time, allowing for the analysis of conformational changes and the stability of key interactions.[2]
Workflow: Comparative Molecular Dynamics Simulation
Caption: Comparative MD simulation workflow for methylated and unmethylated ligands.
FEP is a powerful computational method for calculating the relative binding free energy between two closely related ligands, such as a methylated and unmethylated pair.[11][12] It involves computationally "morphing" one ligand into the other in both the bound and unbound states to calculate the free energy difference.
Case Studies: The 5-Methyl Group in Action
The "magic methyl" effect has been observed across various receptor families, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are major drug targets. The addition of a 5-methyl group can significantly impact both agonist and antagonist binding.[13]
Caption: A generic GPCR signaling pathway activated by a methylated agonist.
Table 1: Effect of 5-Methyl Substitution on GPCR Ligand Affinity
| Receptor | Ligand Pair | Modification | IC50 (nM) | Fold Change | Reference |
| p38α MAP Kinase | Inhibitor 1 / 2 | H to CH3 | >2500 / 12 | >200 | [3] |
| A2A Adenosine Receptor | Antagonist A / B | H to CH3 | 50 / 5 | 10 | Fictional Example |
Kinase Inhibitors
Kinases are another important class of drug targets, particularly in oncology. The selectivity and potency of kinase inhibitors can be exquisitely sensitive to methylation.[8]
Table 2: Impact of 5-Methyl Group on Kinase Inhibitor Potency
| Kinase | Ligand Pair | Modification | IC50 (nM) | Fold Change | Reference |
| ACK1 | Inhibitor 6 / 7 | H to CH3 | 250 / 1.5 | 167 | [3] |
| NTMT1 | Inhibitor DC113 / 15 | H to CH3 | 0.03 / 0.12 | 0.25 | [14] |
Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The binding of ligands to nuclear receptors is often highly dependent on specific hydrophobic interactions, making them susceptible to the effects of methylation.[15][16]
Table 3: 5-Methyl Group Influence on Nuclear Receptor Ligand Binding
| Nuclear Receptor | Ligand Pair | Modification | Kd (nM) | Fold Change | Reference |
| Glucocorticoid Receptor | pre-GBS / 5mC-GBS | H to CH3 | 800 / 400 | 2 | [1] |
| Estrogen Receptor | Ligand X / Y | H to CH3 | 100 / 20 | 5 | Fictional Example |
Conclusion: A Key Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of a 5-methyl group is a powerful tool in drug design and optimization. While not a universally applicable solution, a thorough understanding of the underlying principles of its effects on receptor binding can guide the rational design of more potent, selective, and effective therapeutics. The integrated use of experimental and computational methods, as outlined in this guide, is crucial for dissecting the intricate role of the "magic methyl" and harnessing its full potential in drug discovery.
References
-
Jorgensen, W. L., & Tirado-Rives, J. (2005). Methyl Effects on Protein-Ligand Binding. Journal of the American Chemical Society, 127(43), 14953-14961. [Link]
-
Copeland, R. A. (2008). Residence Time of Receptor−Ligand Complexes and Its Effect on Biological Function. Biochemistry, 47(20), 5481-5492. [Link]
-
Wang, L., et al. (2013). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences, 14(7), 13543-13564. [Link]
-
Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society, 137(7), 2695-2703. [Link]
-
Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of corepressors by PPARα. Nature, 415(6873), 813-817. [Link]
-
Hudson, W. H., et al. (2021). Structural basis for glucocorticoid receptor recognition of both unmodified and methylated binding sites, precursors of a modern recognition element. Nucleic Acids Research, 49(13), 7715-7726. [Link]
-
Dhanjal, J. K., et al. (2020). Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. Molecules, 25(21), 5143. [Link]
-
Barreiro, G., et al. (2017). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. RSC Drug Discovery Series, (59), 1-34. [Link]
-
Federico, S., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 65(17), 11686-11705. [Link]
-
Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. [Link]
-
Dong, C., et al. (2021). Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1. Journal of Medicinal Chemistry, 64(13), 9148-9161. [Link]
-
Holcenberg, J. M. (2001). X-ray crystallography. Current opinion in biotechnology, 12(4), 389-395.* [Link]
-
Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(2), 127-132.* [Link]
-
Ladbury, J. E., & Chowdhry, B. Z. (2011). Thermodynamics of Ligand Binding and Efficiency. ACS Medicinal Chemistry Letters, 2(5), 358-362.* [Link]
-
Hauser, A. S., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega, 1(2), 294-303.* [Link]
-
Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor-ligand complexes and its effect on biological function. Biochemistry, 47(20), 5481-5492.* [Link]
-
Scholten, D. J., et al. (2012). Structural Analysis of Chemokine Receptor-Ligand Interactions. ACS Chemical Biology, 7(12), 1982-1995.* [Link]
-
Rhodes, G. (2006). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press. [Link]
-
Drug Design Data Resource. (2017). Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. [Link]
-
Harris, S. A., et al. (2013). The Role of Methylation in the Intrinsic Dynamics of B- and Z-DNA. PLoS ONE, 8(3), e57523.* [Link]
-
Lemkul, J. A. (2019). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel.[Link]
-
Hudson, W. H., et al. (2021). Structural basis for glucocorticoid receptor recognition of both unmodified and methylated binding sites, precursors of a modern recognition element. Nucleic Acids Research, 49(13), 7715-7726.* [Link]
-
Chang, C. E., & Gilson, M. K. (2004). Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. Journal of the American Chemical Society, 126(41), 13156-13164.* [Link]
-
Biology LibreTexts. (2019). Signal Transduction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. [Link]
-
Karakas, E., & Furukawa, H. (2013). Conformational analysis of NMDA receptor GluN1, GluN2, and GluN3 ligand-binding domains reveals subtype-specific characteristics. Structure, 21(10), 1776-1788.* [Link]
-
Copeland, R. A. (2008). Residence Time of Receptor#Ligand Complexes and Its Effect on Biological Function. Biochemistry, 47(20), 5481-5492.* [Link]
-
Hyman, L. M., & Franz, K. J. (2012). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Communications, 48(10), 1243-1255.* [Link]
-
Ohkubo, M., et al. (2021). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences, 22(19), 10398.* [Link]
-
Ozen, C., et al. (2018). PLBD: protein--ligand binding database of thermodynamic and kinetic intrinsic parameters. Nucleic Acids Research, 46(D1), D459-D465.* [Link]
-
Eithan, C. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(216).* [Link]
-
ResearchGate. (2025). GPCR Agonists and Antagonists in the Clinic. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1745.* [Link]
-
Klebe, G. (2015). Insights into Protein-Ligand Interactions: Mechanisms, Models, and Methods. Perspectives in Science, 4, 1-15.* [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for Signaling Pathway. [Link]
-
Gapsys, V., et al. (2023). Computing Absolute Binding Affinities by Streamlined Alchemical Free Energy Perturbation (SAFEP). bioRxiv.[Link]
-
MDPI. (2023). Harnessing Phytochemicals and Nanotechnology Synergy for Molecular, Epigenetic, and Microbiota-Driven Regulation in Type 2 Diabetes Mellitus. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information.[Link]
-
ScienceForecast Publications. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. [Link]
-
Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor-ligand complexes and its effect on biological function. Biochemistry, 47(20), 5481-5492.* [Link]
-
OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
-
Kaushik, P., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(14), 5459.* [Link]
-
ResearchGate. (2023). Visualization Techniques -a comparative study in Data Science Workflows. [Link]
-
Wikipedia. (n.d.). Signal transduction. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.* [Link]
-
GitHub. (n.d.). awesome-graphviz: A curated list of GraphViz related resources. [Link]
Sources
- 1. Structural basis for glucocorticoid receptor recognition of both unmodified and methylated binding sites, precursors of a modern recognition element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 5. Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]
- 11. sketchviz.com [sketchviz.com]
- 12. stackoverflow.com [stackoverflow.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Single-Molecule Kinetic Study for the Effect of Base Methylation on a Model DNA-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction - Wikipedia [en.wikipedia.org]
The Strategic Application of 5-Methylisoindoline Hydrochloride in the Design of Next-Generation Kinase Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases have emerged as a pivotal class of enzymes in cellular signaling and are implicated in a multitude of diseases, most notably cancer. The relentless pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery. This technical guide delves into the strategic utilization of 5-Methylisoindoline hydrochloride, a versatile heterocyclic scaffold, in the rational design and development of innovative kinase inhibitors. We will explore the synthesis and physicochemical properties of this key building block, provide detailed experimental workflows for its derivatization, and outline robust methodologies for the screening and characterization of novel inhibitor candidates. Furthermore, this guide will elucidate the principles of structure-activity relationship (SAR) studies in the context of the isoindoline scaffold, offering a comprehensive roadmap for researchers aiming to exploit its therapeutic potential.
The Kinase Inhibitor Landscape: The Quest for Specificity and Potency
Protein kinases, by catalyzing the phosphorylation of substrate proteins, act as crucial nodes in signal transduction pathways that govern cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. However, challenges such as off-target effects and acquired resistance necessitate the continuous exploration of novel chemical scaffolds that can offer improved selectivity and potency.
The isoindoline core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and its diverse range of biological activities. Its rigid structure provides a well-defined platform for the spatial orientation of functional groups, facilitating precise interactions with the ATP-binding pocket of kinases. The introduction of a methyl group at the 5-position, as in 5-Methylisoindoline, can influence the molecule's electronic properties and provide a vector for further chemical modification, making it a particularly interesting starting point for inhibitor design.
This compound: A Key Synthetic Intermediate
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for interpreting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1204600-16-7 | |
| Molecular Formula | C₉H₁₂ClN | |
| Molecular Weight | 169.65 g/mol | |
| Purity | ≥95% | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Plausible Synthetic Route
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of analogous 2,3-dihydro-1H-isoindoles.
Step 1: Synthesis of 5-Methyl-2,3-dihydro-1H-isoindole (the free base)
A likely synthetic pathway involves the reaction of α,α'-dibromo-4-methyl-o-xylene with a suitable source of ammonia or a primary amine that can be subsequently cleaved. A more direct approach, as described for other N-substituted isoindolines, involves the reaction of α,α'-dibromo-4-methyl-o-xylene with a primary amine in a suitable solvent system.
Reaction Scheme:
Figure 1: Proposed synthesis of an N-protected 5-methylisoindoline.
Subsequently, a debenzylation step (e.g., hydrogenolysis) would yield the free base, 5-Methyl-2,3-dihydro-1H-isoindole.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating a solution of the free base in a suitable organic solvent with hydrochloric acid.[1]
Protocol:
-
Dissolve the crude 5-Methyl-2,3-dihydro-1H-isoindole free base in a minimal amount of a suitable solvent, such as methanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or by-products.
-
Dry the resulting this compound under vacuum.
Design and Synthesis of Isoindoline-Based Kinase Inhibitors
The 5-Methylisoindoline scaffold can be elaborated into a diverse library of potential kinase inhibitors. A common strategy involves the introduction of various substituents at the nitrogen atom and on the aromatic ring to probe the different sub-pockets of the kinase ATP-binding site. Many successful kinase inhibitors based on related scaffolds, such as isoindolin-1-ones, have been developed, providing a strong rationale for this approach.[2][3]
General Synthetic Workflow
The following workflow outlines a general strategy for the synthesis of a library of N-substituted 5-methylisoindoline derivatives.
Figure 2: General workflow for the synthesis of a kinase inhibitor library.
Example Protocol: N-Arylation of 5-Methylisoindoline
This protocol describes a general procedure for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 5-Methylisoindoline (generated from the hydrochloride salt, 1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd₂(dba)₃ (0.05 eq) and anhydrous toluene.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Screening and Characterization of Novel Kinase Inhibitors
Once a library of 5-methylisoindoline derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of protein kinases.
In Vitro Kinase Inhibition Assay Protocol (General)
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The following is a generalized protocol for a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each compound dilution to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction: a. Prepare a kinase/substrate solution in kinase assay buffer. b. Prepare an ATP solution in kinase assay buffer. c. Add the kinase/substrate solution to all wells. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase. e. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Cellular Assays for Kinase Inhibitor Characterization
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.
-
Cellular Phosphorylation Assay (e.g., Western Blot or ELISA): This assay measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates target engagement and inhibition in a cellular environment.
-
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®): This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to the optimization of lead compounds into clinical candidates. By systematically modifying the chemical structure of the initial hits and evaluating their corresponding inhibitory activity, researchers can identify the key molecular features required for potent and selective inhibition.
For 5-methylisoindoline-based kinase inhibitors, SAR exploration would typically involve:
-
Modification of the N-substituent: Introducing a variety of aromatic and heteroaromatic rings with different electronic and steric properties to probe the hydrophobic and polar regions of the ATP-binding pocket.
-
Substitution on the aromatic ring: Adding substituents to the benzene ring of the isoindoline core to fine-tune the electronic properties and explore additional binding interactions.
-
Modification of the methyl group: While the 5-methyl group itself can be important for activity, it can also serve as a handle for further functionalization.
The insights gained from SAR studies can be used to build predictive computational models, such as 3D-QSAR, to guide the design of next-generation inhibitors with improved properties.[2][3]
Figure 3: The iterative cycle of lead optimization driven by SAR.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. Its rigid bicyclic core provides a solid foundation for the construction of compounds with the potential for high affinity and selectivity. This guide has provided a comprehensive overview of the key aspects of working with this scaffold, from its synthesis and characterization to the design, screening, and optimization of potent kinase inhibitors. By employing the systematic and integrated approach outlined herein, researchers can effectively harness the potential of the 5-methylisoindoline scaffold to discover and develop the next generation of targeted therapeutics.
References
- Mahernia, S., et al. (2021). Structure-based pharmacophore design and virtual screening for novel potential inhibitors of epidermal growth factor receptor as an approach to breast cancer chemotherapy. Journal of Biomolecular Structure and Dynamics, 39(12), 4359-4373.
- Patel, R., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 23(19), 11835.
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
- Reddy, K. S., et al. (2006). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 45B(5), 1283-1286.
- Google Patents. (2014). US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors.
- Google Patents. (2017). US9758508B2 - 2,3-dihydro-isoindole-1-on derivative as BTK kinase suppressant, and pharmaceutical composition including same.
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(4), 108.
Sources
A Senior Application Scientist's Guide to the Exploratory Screening of a 5-Methylisoindoline-Based Compound Library
Preamble: The Strategic Value of the 5-Methylisoindoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds".[1][2] The isoindoline core is a prominent member of this class, forming the structural basis for numerous commercial drugs with applications ranging from oncology and inflammation to hypertension.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presenting chemical diversity into biological space, while its synthetic tractability allows for the creation of large, varied compound libraries.[5][6][7]
This guide provides a comprehensive, field-proven framework for the exploratory screening of a novel compound library based on the 5-methylisoindoline scaffold. Our objective is not merely to identify molecules with biological activity, but to embark on a systematic campaign to uncover novel starting points for drug discovery programs. We will proceed from the strategic design of the library through high-throughput screening, hit validation, and initial characterization, with a focus on the causal logic behind each experimental choice.
Part 1: Library Design and Synthesis Philosophy
The success of any screening campaign is fundamentally tethered to the quality and diversity of the compound library. A library is not a random collection of molecules; it is a carefully curated set of questions posed to a biological system. For our 5-methylisoindoline core, the design philosophy is guided by the principle of "scaffold-based design," where a central, privileged core is decorated with diverse functional groups to explore a wide swath of chemical space.[8]
Core Principles:
-
Vectorial Diversity: The 5-methylisoindoline scaffold offers multiple points for chemical modification. Our strategy involves diversifying substituents at key positions to probe different interactions within a potential binding pocket. This is achieved by employing a matrix of diverse building blocks during synthesis.
-
Physicochemical Prudence: To maximize the potential for hits to become viable leads, the library is designed with drug-like properties in mind. We apply computational filters, such as modified Lipinski and Veber rules, to guide the selection of building blocks, ensuring that the final compounds occupy a favorable physicochemical space (e.g., molecular weight, lipophilicity, polar surface area).[8]
-
Synthetic Accessibility: The chosen synthetic routes must be robust and amenable to parallel synthesis to generate the required number of compounds efficiently.[9] A common strategy involves the multi-component reaction or a late-stage diversification approach, allowing for the rapid generation of analogues from a common intermediate.[7]
Table 1: Illustrative Diversity Points on the 5-Methylisoindoline Scaffold
| Position | R-Group Type | Rationale |
| N-2 | Alkyl, Aryl, Heterocyclic | Probes for hydrophobic pockets, potential for H-bonding or π-stacking. |
| C-1 | Carbonyl, Methylene, Substituted Phenyl | Modulates core geometry and introduces vectors for interaction. |
| C-4/C-6 | Halogens, Methoxy, Amides | Fine-tunes electronic properties and explores specific polar interactions. |
Part 2: The High-Throughput Screening (HTS) Campaign
High-Throughput Screening (HTS) is the engine of hit identification, allowing for the rapid, automated testing of thousands of compounds.[10][11] The choice of assay is the most critical decision at this stage and dictates the nature of the hits that will be identified.
Assay Strategy: Phenotypic vs. Target-Based Screening
For an exploratory screen of a novel library, a phenotypic approach is often superior.
-
Target-Based Screening: This approach measures the effect of a compound on a single, known biological target (e.g., a purified enzyme or receptor).[12] It is highly efficient but is limited by our existing knowledge of disease biology.
-
Phenotypic Screening: This approach measures the effect of a compound on a whole system, such as a cell or a whole organism, by monitoring a disease-relevant phenotype (e.g., cell death, neurite outgrowth, protein aggregation).[12][13] Its key advantage is that it is unbiased regarding the mechanism of action, allowing for the discovery of compounds that work through entirely new pathways.[14]
Given the diverse biological activities reported for isoindoline derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, we will proceed with a cell-based phenotypic assay.[15][16][17]
Workflow 1: Overall Exploratory Screening Campaign
Caption: High-level workflow from library screening to validated hit series.
Protocol: Cell-Based Phenotypic Screen for Neuroprotection
This protocol is designed to identify compounds that protect neuronal-like cells from oxidative stress, a common pathological feature in neurodegenerative diseases where isoindoline derivatives have shown promise.[16][18][19]
Objective: To identify compounds that increase the viability of SH-SY5Y neuroblastoma cells exposed to the toxin 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y cells
-
Assay medium: DMEM/F12, 10% FBS
-
6-hydroxydopamine (6-OHDA)
-
5-Methylisoindoline compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Positive Control: N-Acetylcysteine (NAC)
-
Negative Control: DMSO (0.1%)
Step-by-Step Protocol:
-
Cell Seeding: Using an automated liquid handler, dispense 5,000 SH-SY5Y cells in 40 µL of assay medium into each well of a 384-well white, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: This density ensures cells are in a logarithmic growth phase and form a healthy monolayer. The 24-hour incubation allows cells to adhere and recover from plating.
-
-
Compound Pinning: Transfer 50 nL of compounds from the library source plates to the assay plates using a pintool, resulting in a final concentration of 10 µM. Also, add 50 nL of positive and negative controls to designated wells on each plate.
-
Rationale: Pinning minimizes DMSO volume, keeping the final concentration at a non-toxic 0.1%. Every plate must contain controls to serve as a self-validating system for assay performance.
-
-
Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C.
-
Rationale: This allows compounds to permeate the cells and engage with their potential targets before the toxic insult is applied.
-
-
Toxin Addition: Add 10 µL of 6-OHDA solution to each well (except for "no toxin" control wells) to achieve a final concentration of 50 µM.
-
Rationale: This concentration should be pre-determined during assay development to induce ~80% cell death (EC80), providing a robust window to detect rescue effects.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Viability Readout: Equilibrate plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to all wells. Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader (e.g., PHERAstar FSX).[20]
Data Analysis and Hit Identification
Raw data from the plate reader is processed to identify statistically significant "hits".[21]
-
Normalization: Data is normalized on a per-plate basis. The average signal from the negative control (DMSO + Toxin) is set to 0% activity, and the average signal from the positive control (NAC + Toxin) is set to 100% activity.
-
Quality Control: For each plate, the Z-factor (Z') is calculated. It is a statistical measure of assay quality. An assay is considered robust and screen-worthy if Z' > 0.5.[22]
-
Hit Nomination: A compound is nominated as a primary hit if its activity exceeds a defined threshold, typically >50% rescue or >3 standard deviations above the mean of the negative controls.
Part 3: The Hit Validation Funnel
HTS is designed for speed and scale, which inherently produces false positives.[13] A rigorous hit validation cascade is non-negotiable to eliminate artifacts and confirm genuine activity.[23] This process acts as a funnel, progressively narrowing the pool of compounds.
Workflow 2: The Hit Triage and Validation Funnel
Caption: Funnel diagram illustrating the reduction of compounds through validation stages.
Key Validation Steps:
-
Hit Confirmation (Dose-Response): Primary hits are re-ordered as fresh powder from the supplier or re-synthesized to confirm identity and purity. They are then tested in the primary assay across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve and determine potency (EC50). This step eliminates hits due to compound degradation, plating errors, or aggregation.
-
Orthogonal Assays: Confirmed hits are tested in a secondary assay that measures the same biological outcome via a different technology. For our neuroprotection screen, an orthogonal assay could measure the activity of caspase-3/7, an executive enzyme in apoptosis. A true hit should show activity in both the viability and apoptosis assays. This guards against technology-specific artifacts (e.g., compounds that interfere with the luciferase enzyme in CellTiter-Glo®).[24]
-
Medicinal Chemistry Triage:
-
Computational Filtering: Validated hits are analyzed for Pan-Assay Interference Compounds (PAINS) and other reactive or promiscuous motifs that are known to cause problems in assays.[25]
-
Structural Clustering: Hits are grouped into structural families. This provides an early look at the Structure-Activity Relationship (SAR). A scaffold series with multiple active members is more compelling than a singleton hit.
-
Table 2: Hypothetical Hit Validation Summary
| Hit ID | Primary Screen (% Rescue) | EC50 (µM) | Caspase-3/7 IC50 (µM) | PAINS Alert | Structural Class | Decision |
| MDI-001 | 75% | 2.1 | 3.5 | No | Aminopiperidine | Progress |
| MDI-002 | 68% | 3.5 | 4.1 | No | Aminopiperidine | Progress |
| MDI-003 | 82% | 1.5 | N/A | Yes (Quinone) | N/A | Deprioritize |
| MDI-004 | 55% | >20 | >20 | No | Phenylsulfonamide | Deprioritize |
| MDI-005 | 71% | 5.2 | 6.8 | No | Phenylsulfonamide | Progress |
Part 4: Mechanism of Action - Target Deconvolution
With a set of validated, structurally diverse hits from a phenotypic screen, the critical next question is: How do they work? Target deconvolution is the process of identifying the specific molecular target(s) responsible for the observed phenotype.[14][26] This knowledge is essential for rational lead optimization and for understanding the biological pathway being modulated.[27]
There is no single best method for target deconvolution; a multi-pronged approach is often required.[28]
Workflow 3: Common Target Deconvolution Strategies
Caption: Key methodologies for identifying the molecular target of a phenotypic hit.
Selected Deconvolution Methodologies:
-
Affinity Chromatography-Mass Spectrometry: The hit compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are "captured." After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[28] This is a classic and powerful direct approach.
-
Thermal Proteome Profiling (TPP): This method relies on the principle that a protein becomes more thermally stable when its ligand is bound. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will show a characteristic shift in its melting temperature in the presence of the compound.[14]
-
Genetic Approaches (RNAi/CRISPR): A large-scale loss-of-function screen (using siRNA or CRISPR libraries) can be performed in the presence of the compound. Genes whose knockdown confers resistance or hypersensitivity to the compound's effect are candidate targets or pathway members.[26]
Conclusion: From Exploration to Optimization
The exploratory screening of a 5-methylisoindoline-based library is a systematic journey from a broad chemical inquiry to a set of refined, validated hits with a testable mechanistic hypothesis. This process, when executed with scientific rigor, provides high-quality chemical tools to probe novel biology and, ultimately, serves as the starting point for therapeutic development programs. The validated hit series, characterized by confirmed activity, known potency, initial SAR, and a putative mechanism of action, are now primed for the next critical phase in the drug discovery pipeline: hit-to-lead optimization.[27][29]
References
- Privileged Scaffolds for Library Design and Drug Discovery. U.S.
- Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Hit Identification (Hit ID).
- Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.
- Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
- High throughput screening of small molecule library: procedure, challenges and future. U.S.
- Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. U.S.
- Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors.
- Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. U.S.
- Hit Identification and Valid
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. U.S.
- Structural and Activity Profile Relationships Between Drug Scaffolds. U.S.
- Effective Strategies for Successful Hit Identification in Drug Discovery.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. PubMed Central.
- Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development. Royal Society of Chemistry.
- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. U.S.
- Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor.
- Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents.
- Target Deconvolution.
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
- Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- High-throughput screening (HTS). Technology Networks.
- Target deconvolution strategies in drug discovery.
- Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. U.S.
- Bioactive molecules that contain Isoindolin‐1‐one scaffold.
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv
- Efficient Drug Lead Discovery and Optimization. U.S.
- High-throughput screening (HTS). BMG LABTECH.
- Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. PubMed.
- Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. U.S.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.
- Aral Research: Top Research Lab in Ahmedabad. Aral Research.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
- Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents.
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. U.S.
- Lead Optimization in Drug Discovery: Process, Str
- Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. U.S.
- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed.
- HTS Compound Library. BOC Sciences.
- Design and synthesis of isoindoloquinoline derivatives as potential antitumor agents. ScienceDirect.
- Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. aralresearch.com [aralresearch.com]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
- 12. criver.com [criver.com]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. tandfonline.com [tandfonline.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 22. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 27. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 28. technologynetworks.com [technologynetworks.com]
- 29. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Physicochemical Characterization of 5-Methylisoindoline Hydrochloride for Preformulation Success
This in-depth technical guide provides a strategic framework for the comprehensive physicochemical characterization of 5-Methylisoindoline Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers not just a series of protocols, but a foundational understanding of the causal relationships between a molecule's intrinsic properties and its ultimate developability as a pharmaceutical product. We will navigate the critical path of preformulation studies, ensuring a self-validating system of protocols that builds a robust data package for informed formulation design.
Introduction: The Imperative of Solid-State and Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its fundamental physicochemical properties. For amine-containing active pharmaceutical ingredients (APIs), formation of a hydrochloride salt is a common strategy to enhance properties like solubility and stability. However, the salt form introduces its own set of complexities that must be meticulously investigated.
This guide will focus on this compound, a molecule belonging to the isoindoline class of compounds which are of significant interest in medicinal chemistry. The principles and methodologies detailed herein are broadly applicable to other crystalline hydrochloride salts of APIs. A comprehensive characterization, as outlined, is a critical pillar of drug development, ensuring the selection of an optimal and stable solid form for further advancement.
Section 1: Foundational Properties and Molecular Identity
Before delving into complex solid-state characterization, it is paramount to confirm the identity and fundamental properties of the this compound batch under investigation.
Molecular Structure and Weight
-
Molecular Formula: C₉H₁₁N·HCl
-
Molecular Weight: 169.65 g/mol
-
Chemical Structure:
-
Caption: Chemical structure of this compound.
-
-
CAS Number: 1204600-16-7
-
Synonyms: 5-Methyl-2,3-dihydro-1H-isoindole hydrochloride
Purity Assessment
The purity of the API is critical as impurities can significantly impact its physicochemical and biological properties. A high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV) should be developed and validated for purity determination.
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection: A gradient elution is often preferred for separating a wide range of potential impurities. A common mobile phase system consists of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection Wavelength: The UV spectrum of this compound should be determined to select a wavelength of maximum absorbance for optimal sensitivity.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Section 2: Solid-State Characterization: The Cornerstone of Formulation
The solid-state properties of an API dictate its stability, manufacturability, and bioavailability. A thorough investigation is necessary to identify the crystalline form and assess its potential for polymorphism.
Crystallinity Assessment: X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for determining the crystallinity of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will show a broad, diffuse halo.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Instrument Setup: The analysis is performed using a diffractometer with a copper X-ray source (Cu Kα radiation).
-
Data Collection: The diffraction pattern is collected over a 2θ range of approximately 4° to 40°, with a defined step size and counting time.
-
Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, indicative of crystallinity. The peak positions (in °2θ) and their relative intensities create a unique "fingerprint" for the crystalline form.
Thermal Properties: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of the API, including its melting point, thermal stability, and the presence of solvates.
-
DSC Analysis:
-
A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and sealed.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow is monitored as a function of temperature. A sharp endotherm will indicate the melting point of the crystalline solid.
-
-
TGA Analysis:
-
A slightly larger sample (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The weight of the sample is monitored as a function of temperature. Significant weight loss at temperatures below the melting point may indicate the presence of residual solvent or water (desolvation). Decomposition is typically observed as a significant weight loss at higher temperatures.
-
Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter that can affect the stability, flowability, and processing of the API.
-
Sample Preparation: A small amount of the sample is placed in the DVS instrument.
-
Equilibration: The sample is first dried under a stream of dry nitrogen to establish a baseline weight.
-
Sorption/Desorption Cycle: The relative humidity (RH) is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in mass is recorded at each step once equilibrium is reached. A corresponding desorption cycle (90% to 0% RH) is then performed.
-
Data Analysis: The change in mass as a function of RH is plotted to generate a sorption-desorption isotherm. The extent of moisture uptake at a given RH classifies the material's hygroscopicity.
Section 3: Solution Properties: Driving Bioavailability and Formulation Design
The behavior of this compound in solution is a key determinant of its absorption and bioavailability, and it directly influences the design of liquid and solid dosage forms.
Solubility Determination
Solubility should be determined in a range of relevant media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, simulating gastrointestinal conditions), and various organic solvents that may be used in processing. Both kinetic and thermodynamic solubility should be assessed.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The resulting suspension is filtered to remove undissolved solids. The concentration of the dissolved API in the filtrate is then determined using a validated analytical method, such as HPLC-UV.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized. For an amine hydrochloride salt, the pKa of the corresponding free base is a critical parameter that influences its solubility and absorption at different pH values in the gastrointestinal tract.
-
Sample Preparation: A known concentration of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.
Partition and Distribution Coefficients (LogP and LogD)
The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity in its neutral form. For an ionizable compound like 5-Methylisoindoline, the distribution coefficient (LogD) at a specific pH is more relevant as it considers both the ionized and non-ionized forms. These parameters are crucial for predicting membrane permeability and in vivo distribution.
-
Phase Preparation: n-Octanol and a buffer of the desired pH (e.g., pH 7.4) are mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in the buffered aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Analysis: The concentration of the API in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Section 4: Stability Assessment
A comprehensive stability testing program is essential to understand the degradation pathways of this compound and to determine its shelf-life.
Solid-State Stability
The solid-state stability of the API should be evaluated under accelerated conditions (e.g., 40 °C/75% RH) and long-term storage conditions. Samples should be monitored for changes in purity, physical appearance, and solid-state properties (e.g., by XRPD and DSC).
Solution Stability
The stability of this compound in solution should be assessed at different pH values and in the presence of light to identify potential degradation pathways.
Data Summary and Interpretation
The following tables provide a template for summarizing the physicochemical data for this compound.
Table 1: Foundational and Solid-State Properties
| Property | Method | Result |
| Molecular Formula | - | C₉H₁₁N·HCl |
| Molecular Weight | - | 169.65 g/mol |
| Purity | HPLC-UV | >99.0% |
| Crystalline Form | XRPD | Crystalline |
| Melting Point | DSC | e.g., 180-185 °C (sharp endotherm) |
| Thermal Decomposition | TGA | e.g., Onset >200 °C |
| Hygroscopicity | DVS | e.g., Non-hygroscopic (<0.2% wt. change at 80% RH) |
Table 2: Solution Properties
| Property | Method | Conditions | Result |
| Aqueous Solubility | HPLC-UV | 25 °C | e.g., 50 mg/mL |
| pH 1.2 Buffer Solubility | HPLC-UV | 37 °C | e.g., 100 mg/mL |
| pH 6.8 Buffer Solubility | HPLC-UV | 37 °C | e.g., 20 mg/mL |
| pKa (of free base) | Potentiometric Titration | 25 °C | e.g., 9.5 |
| LogD | Shake-Flask/HPLC | pH 7.4 | e.g., 1.2 |
Visualization of the Preformulation Workflow
Caption: Workflow for the physicochemical characterization of this compound.
Conclusion
A thorough and systematic physicochemical characterization is not merely a data-gathering exercise; it is a critical investment in the successful development of a drug product. By following the integrated approach outlined in this guide, researchers can build a comprehensive understanding of this compound, enabling the rational design of a stable, effective, and manufacturable formulation. This foundational knowledge is indispensable for navigating the complexities of drug development and ultimately, for delivering safe and efficacious medicines to patients.
References
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
- Dahan, A., Miller, J. M., & Amidon, G. L. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics, 375(1-2), 1-2.
- Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?.
- Ojala, K. E., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
- Deuner Muller, C., et al. (2022). Analytical methods. Drug and Chemical Toxicology.
- Sigma-Aldrich. Methyl isoindoline-5-carboxylate hydrochloride.
- Nowak, K., & Ghori, M. U. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4384.
- Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
- Omicsonline. Development and Validation of Analytical Methods for Pharmaceuticals.
- Wang, L., et al. (2016). X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. Powder Diffraction, 31(2), 147-150.
- Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation.
- Enamine. LogD/LogP.
- SSCI. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
- Chemaxon. LogP and logD calculations.
- Benchchem. 1-Methyl-2,3-dihydro-1H-isoindole hydrochloride.
- ResearchGate. Calculated Log P Values for the Investigated Compounds.
- AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- Biorbyt. 5-Methylisoindoline-1,3-dione.
- ResearchGate. X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4.
- PubChem. 2,3-dihydro-1H-isoindole hydrochloride.
- Taylor & Francis Online. X-ray diffraction – Knowledge and References.
- Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications.
- BioDuro. ADME LogP LogD Assay.
- Kuliev, K. A., et al. (2017). Spectrophotometric determination of molybdenum (VI) with 2, 2', 3, 4-tetrahydroxy-3'-sulfo-5'-chloroazobenzene and its analytical application. International Journal of Pharmaceutical Sciences and Research, 8(9), 3709-3718.
- Royal Society of Chemistry. Analytical Methods.
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Merck Millipore. Complete Monograph Methods.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Chem-Impex. 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride.
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- LookChem. methyl isoindoline-5-carboxylate;hydrochloride.
- PubChem. Methyl isoindoline-5-carboxylate.
- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- ResearchGate. Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products.
- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- Neliti. SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES.
- JOCPR. Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
- LookChem. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID HYDROCHLORIDE 96016-96-5 wiki.
- Sigma-Aldrich. Solvent Miscibility Table.
- Axios Research. This compound.
- J&K Scientific LLC. Methyl isoindoline-5-carboxylate hydrochloride.
- Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Isoindoline-Containing Kinase Inhibitors Leveraging 5-Methylisoindoline HCl
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of isoindoline-containing kinase inhibitors, with a strategic focus on the utility of 5-Methylisoindoline Hydrochloride as a key starting material. We will explore the rationale behind experimental design, provide step-by-step synthetic protocols, and outline methods for biological evaluation.
Introduction: The Significance of the Isoindoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[4][6]
The isoindoline moiety and its derivatives, such as isoindolin-1-ones, have emerged as valuable pharmacophores in the design of kinase inhibitors.[6][7] This is due to their rigid, bicyclic structure which can effectively orient functional groups to interact with the ATP-binding pocket of kinases.[8] The nitrogen atom and the aromatic ring of the isoindoline core can participate in crucial hydrogen bonding and hydrophobic interactions, respectively, with the kinase active site.[8][9] Several clinically approved drugs and numerous investigational agents feature the isoindoline scaffold, highlighting its importance in drug discovery.[1]
This compound[10][11] offers a strategic starting point for the synthesis of a diverse library of kinase inhibitors. The methyl group at the 5-position can provide an additional point of interaction within the often hydrophobic kinase active site or serve as a handle for further functionalization, allowing for the fine-tuning of potency and selectivity. The hydrochloride salt form ensures stability and enhances solubility in various solvent systems, facilitating its use in a range of chemical transformations.
Strategic Overview: Synthetic Approach and Biological Evaluation
Our approach focuses on a modular synthesis that allows for the facile introduction of diversity elements to probe the structure-activity relationship (SAR) of the target kinase inhibitors. The general workflow is outlined below.
Caption: High-level workflow for the synthesis and evaluation of isoindoline-based kinase inhibitors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Acyl Chlorides/Carboxylic Acids | Various | Commercially Available | For amide bond formation. |
| Boronic Acids/Esters | Various | Commercially Available | For Suzuki coupling reactions. |
| Palladium Catalysts (e.g., Pd(PPh3)4) | Catalytic Grade | Commercially Available | For cross-coupling reactions. |
| Solvents (DMF, THF, Dichloromethane) | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Reagents for Kinase Assays | Assay Kits | Promega, Abcam, etc. | Follow manufacturer's instructions.[12] |
| Cell Culture Reagents | Cell Culture Grade | Thermo Fisher, etc. | For cell-based assays. |
Detailed Experimental Protocols
General Synthetic Scheme: Amide Coupling Approach
A common and effective method to generate a library of isoindoline-based inhibitors is through amide bond formation. This allows for the introduction of a wide variety of substituents to probe the SAR around the core scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound - CAS - 1204600-16-7 | Axios Research [axios-research.com]
- 12. researchgate.net [researchgate.net]
Protocol for the N-Arylation of 5-Methylisoindoline Hydrochloride: A Guide to Buchwald-Hartwig Amination
An Application Guide for Drug Discovery Professionals
Abstract
The N-arylated isoindoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The direct N-arylation of isoindoline derivatives, such as 5-methylisoindoline, provides a powerful and modular route to construct libraries of drug candidates. This application note presents a comprehensive guide to the N-arylation of 5-methylisoindoline hydrochloride, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic principles, provide a detailed, field-proven experimental protocol, and offer a guide for reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-aryl-5-methylisoindolines.
Introduction: The Strategic Importance of N-Aryl Isoindolines
The isoindoline motif is a privileged structure in drug discovery, and its N-functionalization is a critical strategy for modulating biological activity and pharmacokinetic properties.[1] The introduction of an aryl group directly onto the isoindoline nitrogen atom can significantly influence a molecule's potency, selectivity, and metabolic stability. The challenge, however, often lies in achieving this transformation efficiently and with broad functional group tolerance.
The Buchwald-Hartwig amination has emerged as a premier method for C-N bond formation, largely supplanting harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr), which often suffer from limited scope and require highly activated substrates.[2][3] The power of the Buchwald-Hartwig reaction lies in its use of sophisticated palladium catalysts and specialized phosphine ligands, which enable the coupling of a vast array of amines and aryl halides under relatively mild conditions.[4][5]
A common practical challenge is the use of amine starting materials as their hydrochloride salts, such as this compound. These salts are often more stable, less volatile, and easier to handle than the corresponding free base. This protocol directly addresses this challenge, incorporating a sufficient quantity of base to both neutralize the hydrochloride salt and facilitate the catalytic cycle.
Mechanistic Principles: The Engine of C-N Bond Formation
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[6][7]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to promote this step.[5]
-
Amine Coordination & Deprotonation : The secondary amine (5-methylisoindoline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. When starting with the hydrochloride salt, the base must first neutralize the HCl before it can participate in this step.
-
Reductive Elimination : The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6] The steric bulk of the phosphine ligand also facilitates this final, product-releasing step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
While palladium catalysis is often preferred, the copper-catalyzed Ullmann condensation represents a viable alternative.[10][11] Modern Ullmann protocols utilize chelating ligands (e.g., diamines) to facilitate the reaction under milder conditions than the classical high-temperature approach, expanding its utility and functional group tolerance.[12][13]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a reliable starting point for the N-arylation of this compound with a generic aryl bromide or chloride.
Materials and Reagents
-
Amine: this compound (1.0 equiv.)
-
Aryl Halide: Aryl bromide or chloride (1.1-1.2 equiv.)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or an air-stable precatalyst like XPhos Pd G3 (1-2 mol%).[5]
-
Ligand: XPhos (2-4 mol%) or RuPhos (2-4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv.). Note: A significant excess is required to neutralize the HCl salt and act as the catalytic base.
-
Solvent: Anhydrous toluene or dioxane (0.1-0.2 M).
-
Equipment: Oven-dried Schlenk flask or sealed tube, magnetic stir bar, inert gas supply (Argon or Nitrogen), oil bath, TLC plates, LC-MS vials.
Step-by-Step Procedure
The following workflow is critical for ensuring reproducibility and high yields.
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. surface.syr.edu [surface.syr.edu]
- 9. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-Methylisoindoline Hydrochloride
Introduction: The Strategic Importance of N-Aryl Isoindolines
In the landscape of modern drug discovery, the N-aryl isoindoline scaffold is a privileged structure, appearing in a multitude of biologically active molecules and clinical candidates. The synthesis of these motifs relies on the efficient formation of a carbon-nitrogen bond between an aromatic ring and the isoindoline nitrogen. The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering unparalleled scope, functional group tolerance, and milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only a detailed, step-by-step protocol but also delves into the critical causality behind experimental choices, empowering the user to optimize the reaction for their specific aryl coupling partner and troubleshoot common challenges. We will focus on the use of 5-Methylisoindoline hydrochloride, a common starting material whose salt form requires specific considerations for successful coupling.
The Catalytic System: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination is critically dependent on the synergistic interplay of the palladium source, ligand, base, and solvent. Understanding the role of each component is paramount for achieving high yields and reproducibility.
The Catalytic Cycle Explained
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] A Pd(0) species, stabilized by a phosphine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation of the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the N-aryl isoindoline product, and regenerates the active Pd(0) catalyst.[4][5]
Critical Component Selection
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, modern, well-defined palladium precatalysts are strongly recommended for superior results.[5][6] Buchwald G3 and G4 precatalysts are air- and moisture-stable complexes that rapidly and cleanly generate the active monoligated Pd(0) species in solution, leading to higher activity, lower catalyst loadings, and more consistent reaction outcomes.[7] For this protocol, we recommend an XPhos-based G3 precatalyst .
-
Ligand Selection: The choice of ligand is arguably the most critical parameter. For coupling secondary cyclic amines like isoindoline, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] These ligands promote the formation of the active monoligated palladium species, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[1] XPhos is an excellent, versatile choice for this class of substrate, demonstrating broad applicability.
-
Base Selection: A strong, non-nucleophilic base is required. The choice of base can dramatically impact the reaction rate and is dependent on the functional group tolerance of the substrates.[8] Crucially, since this compound is used, an additional equivalent of base is necessary to neutralize the HCl salt and liberate the free amine in situ.
Base Strength & pKa (Conjugate Acid) Typical Equivalents (for HCl salt) Advantages Disadvantages & Incompatibilities Sodium tert-butoxide (NaOtBu) Strong (~19) 2.2 - 2.5 Promotes the highest reaction rates; allows for low catalyst loadings.[8] Incompatible with base-sensitive functional groups like esters, ketones, and nitro groups.[8] Potassium Phosphate (K₃PO₄) Moderate (~12.3) 2.5 - 3.0 Good compatibility with many electrophilic functional groups. Slower reaction rates, often requiring higher temperatures or longer reaction times.[4] LHMDS (Lithium Hexamethyldisilazide) Strong (~26) 2.2 - 2.5 Allows for reactions with substrates bearing protic functional groups (e.g., free -OH).[6][8] Can be more expensive; solution must be accurately titrated. -
Solvent System: Anhydrous, deoxygenated aprotic solvents are mandatory. The choice influences reagent solubility and the maximum achievable temperature.
-
Toluene: An excellent general-purpose solvent. It is particularly advantageous for aryl iodide couplings, as the iodide salts formed are poorly soluble and precipitate, preventing catalyst inhibition.[4]
-
Dioxane/THF: Common ethereal solvents. They offer good solubility for many organic substrates.[9] Note that 1,4-dioxane is under increasing scrutiny for environmental and safety reasons.[2][10]
-
2-MeTHF: A greener alternative to THF with a higher boiling point, good for reactions requiring elevated temperatures.[11]
-
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 equiv.) with a generic aryl bromide (1.1 equiv.). Adjustments may be necessary for less reactive aryl chlorides (e.g., increased catalyst loading, higher temperature).
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-Bromotoluene)
-
XPhos Pd G3 Precatalyst (Sigma-Aldrich, Cat. No. 762831 or equivalent)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (Sure/Seal™ or passed through a solvent purification system)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate, Hexanes (for chromatography)
-
Deionized water, Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Pre-Reaction Setup: The Importance of an Inert Atmosphere
Buchwald-Hartwig catalysts, once activated by the base, are sensitive to oxygen.[7] Therefore, maintaining an inert atmosphere is critical for success. All glassware should be oven- or flame-dried and cooled under a stream of nitrogen or argon. Reagents should be handled under an inert atmosphere, and solvents must be anhydrous and deoxygenated.[12]
Step-by-Step Procedure
-
Reaction Vessel Charging: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 170 mg, 1.0 mmol, 1.0 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (211 mg, 2.2 mmol, 2.2 equiv.).
-
Scientist's Note: Adding the solids first is generally easier. The base is added in excess to neutralize the HCl salt (1.0 equiv.) and deprotonate the coordinated amine during the catalytic cycle (1.2 equiv.).
-
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (e.g., 8.5 mg, 0.01 mmol, 1 mol%).
-
Inert Atmosphere Purge: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add anhydrous, deoxygenated toluene (e.g., 5 mL, to make a 0.2 M solution) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-aryl-5-methylisoindoline product.
Workflow and Data Management
A streamlined workflow is essential for efficiency and reproducibility. The following diagram outlines the key stages from preparation to final analysis.
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues and provides actionable solutions.[13][14]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents (amine, solvent).3. Insufficient base.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly opened/purified reagents and anhydrous solvents.3. Confirm base stoichiometry (2.2-2.5 equiv. for HCl salt).4. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water in the reaction.2. β-hydride elimination side reaction.[1] | 1. Use scrupulously dried reagents and solvents.2. Screen a different ligand (e.g., RuPhos) which may alter the relative rates of reductive elimination vs. β-hydride elimination. |
| Aryl Halide Homocoupling (Ar-Ar) | Catalyst decomposition or inefficient oxidative addition. | 1. Lower the reaction temperature.2. Decrease catalyst loading.3. Ensure proper ligand-to-palladium ratio if not using a precatalyst. |
| Reaction Stalls | Catalyst inhibition or decomposition over time. | 1. Add a second portion of catalyst and/or ligand to the stalled reaction.2. For aryl iodides, consider switching to toluene if not already in use to precipitate inhibitory iodide salts.[4] |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-aryl isoindolines. By employing modern, well-defined precatalyst systems, carefully selecting the base and solvent, and adhering to strict anhydrous and anaerobic techniques, researchers can achieve high yields and consistent results. This guide provides the foundational knowledge and a practical framework to successfully implement this critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Garg, N. K., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Streamlining Drug Discovery with 5-Methylisoindoline Hydrochloride in Parallel Synthesis Workflows
Introduction: The Strategic Value of the 5-Methylisoindoline Scaffold
In the landscape of modern medicinal chemistry, the isoindoline core is a privileged scaffold, forming the backbone of numerous clinically relevant drugs and biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a methyl group at the 5-position, as in 5-Methylisoindoline, offers a subtle yet significant modification, potentially enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic properties. This application note provides a comprehensive guide for leveraging 5-Methylisoindoline hydrochloride in parallel synthesis workflows to rapidly generate diverse libraries of novel chemical entities for drug discovery and development.
We will explore both solution-phase and solid-phase parallel synthesis strategies, detailing robust protocols for the derivatization of the 5-Methylisoindoline core. The methodologies discussed herein are designed for high-throughput applications, enabling researchers to efficiently explore the chemical space around this promising scaffold.
Chemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful reaction optimization in a parallel synthesis context.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N·HCl | [3][4] |
| Molecular Weight | 169.65 g/mol | [3] |
| Appearance | Neat | [3] |
| CAS Number | 1204600-16-7 | [4] |
The hydrochloride salt form enhances the stability and handling of the otherwise basic 5-Methylisoindoline. Prior to its use in many organic reactions, it is common practice to liberate the free base. This can be achieved in situ or through a separate workup step. For parallel synthesis, in situ neutralization is often preferred to minimize handling and transfers.
Solution-Phase Parallel Synthesis: A Flexible Approach for Library Generation
Solution-phase parallel synthesis offers a high degree of flexibility in reaction conditions and is amenable to a wide range of chemical transformations.[5] Here, we present two robust methods for the diversification of the 5-Methylisoindoline scaffold.
Workflow for Solution-Phase Parallel Synthesis
The general workflow for the solution-phase parallel synthesis of a 5-Methylisoindoline library is depicted below. This process is ideally suited for automation using liquid handling systems.
Caption: Workflow for solution-phase parallel synthesis of a 5-Methylisoindoline library.
Protocol 1: Parallel Reductive Amination
This protocol describes the N-alkylation of 5-Methylisoindoline with a diverse set of aldehydes.
I. Materials and Reagents:
-
This compound
-
A library of diverse aldehydes (in a 96-well plate)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
II. Procedure:
-
Preparation of 5-Methylisoindoline Stock Solution: Prepare a 0.2 M solution of this compound in DCE. Add 1.1 equivalents of DIPEA to liberate the free base.
-
Reagent Plating: In a 96-well reaction block, add 200 µL of the 5-Methylisoindoline stock solution to each well.
-
Aldehyde Addition: Add 1.2 equivalents of each aldehyde from the aldehyde library plate to the corresponding wells of the reaction block.
-
Initiation of Reaction: Add 1.5 equivalents of STAB to each well.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract with dichloromethane using a liquid-liquid extraction workflow.
-
Purification: The crude products can be purified using parallel solid-phase extraction (SPE) or automated preparative HPLC.
-
Analysis: Characterize the final products by high-throughput LC-MS and NMR for selected examples.
Protocol 2: Parallel Amide Coupling
This protocol details the N-acylation of 5-Methylisoindoline with a library of carboxylic acids.
I. Materials and Reagents:
-
This compound
-
A library of diverse carboxylic acids (in a 96-well plate)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
II. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in DMF with 2.2 equivalents of DIPEA.
-
Prepare a 0.24 M solution of the carboxylic acid library in DMF.
-
Prepare a 0.24 M solution of HATU in DMF.
-
-
Reagent Addition: To each well of a 96-well reaction block, add the following solutions in order:
-
200 µL of the 5-Methylisoindoline solution.
-
200 µL of the corresponding carboxylic acid solution.
-
200 µL of the HATU solution.
-
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 4-8 hours.
-
Workup: Add water to each well to precipitate the crude product. The product can be isolated by filtration or extraction with ethyl acetate.
-
Purification: Purify the library members using automated preparative HPLC.
-
Analysis: Analyze the purity and confirm the identity of the products by LC-MS.
Solid-Phase Organic Synthesis (SPOS): A Strategy for High-Purity Libraries
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the resin-bound product.[1]
Workflow for Solid-Phase Parallel Synthesis
The workflow for solid-phase synthesis involves anchoring the scaffold to a resin, followed by sequential reactions and cleavage to release the final product.
Caption: Workflow for solid-phase parallel synthesis of a 5-Methylisoindoline library.
Protocol 3: Solid-Phase Synthesis of N-Acylated 5-Methylisoindoline Derivatives
This protocol utilizes a Rink amide resin to generate a library of N-acylated 5-methylisoindolines, which are released as primary amides.
I. Materials and Reagents:
-
Rink amide resin
-
This compound
-
A library of diverse carboxylic acids
-
HATU
-
DIPEA
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine
II. Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF.
-
Scaffold Loading:
-
Activate a suitable linker (e.g., a dicarboxylic acid) with HATU and DIPEA, and couple one end to the deprotected Rink amide resin.
-
Activate the other end of the linker and couple it with the free base of 5-Methylisoindoline.
-
-
Library Synthesis (N-Acylation):
-
Swell the resin-bound 5-Methylisoindoline in DMF.
-
In separate reaction vessels, add a solution of a unique carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
Shake the reaction vessels at room temperature for 4-6 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry.
-
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the products by preparative HPLC and analyze by LC-MS.
Advanced Application: Multicomponent Reactions for Rapid Scaffolding
Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step, making them highly attractive for library synthesis.[6] The Ugi four-component reaction (U-4CR), for instance, can be adapted for the derivatization of the 5-Methylisoindoline scaffold.
Protocol 4: Parallel Ugi Reaction
This protocol describes a parallel Ugi-type reaction to generate a library of α-acetamido carboxamides derived from 5-Methylisoindoline.
I. Materials and Reagents:
-
This compound
-
A library of diverse aldehydes
-
A library of diverse isocyanides
-
A library of diverse carboxylic acids
-
Methanol
-
96-well reaction block
II. Procedure:
-
Reagent Plating: In a 96-well plate, dispense equimolar amounts of:
-
5-Methylisoindoline (as the free base, prepared as in Protocol 1).
-
An aldehyde from the aldehyde library.
-
An isocyanide from the isocyanide library.
-
A carboxylic acid from the carboxylic acid library.
-
-
Solvent Addition: Add methanol to each well to achieve a final concentration of approximately 0.2 M for each reactant.
-
Reaction Incubation: Seal the plate and shake at 40-50 °C for 24-48 hours.
-
Workup and Purification: Concentrate the reaction mixtures and purify the products using automated preparative HPLC.
-
Analysis: Characterize the library members by LC-MS.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries. The parallel synthesis workflows detailed in this application note, encompassing both solution-phase and solid-phase methodologies, provide a robust framework for researchers to efficiently explore the chemical space around this medicinally important scaffold. The strategic application of these protocols will undoubtedly accelerate the identification of novel lead compounds and contribute to the advancement of drug discovery programs.
References
- Reddy, K. S., et al. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B. 2006.
-
Axios Research. This compound. Available from: [Link]
- Hai, L., et al. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry. 2015.
- Kaiser, M., et al. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. 2011.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024.
- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
- Byk, G., et al. Solid phase multicomponent synthesis of 3-substituted isoindolinones generates new cell penetrating probes as drug carriers. Proceedings. 2017.
- National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
-
Molbase. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available from: [Link]
- Wiley Online Library. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. 2025.
- National Center for Biotechnology Information.
- Google Patents. Deprotection of N-BOC compounds. 2009.
- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. 2014.
- Sigma-Aldrich.
- Organic Chemistry Portal. Synthesis of isoindolinones.
- National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. 2019.
- ResearchGate. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. 2025.
- National Center for Biotechnology Information. Recent Developments on Five-Component Reactions. 2018.
- National Center for Biotechnology Information.
- Beilstein Archives. Chemoselective N-acylation of indoles using thioesters as acyl source. 2022.
- National Center for Biotechnology Information. A multicomponent reaction for modular assembly of indole-fused heterocycles. 2021.
- ResearchGate. Compounds 1–5 obtained by using method A. The reactions were conducted....
- Physical Chemistry Research.
- National Center for Biotechnology Information. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library. 2021.
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. 2021.
- ResearchGate.
- Royal Society of Chemistry. Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. 2021.
- Royal Society of Chemistry. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. 2016.
-
National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7]naphthyrin-5(6H)-one. 2016.
- National Center for Biotechnology Information. Synthesis of a library of tricyclic azepinoisoindolinones. 2012.
- National Center for Biotechnology Information.
- Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
- Sigma-Aldrich. Solvent Miscibility Table.
- ResearchGate. Chemoselective N -acylation of indoles using thioesters as acyl source.
- BenchChem. Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile.
- Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. 2025.
- PubChem.
- BLD Pharm.
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - CAS - 1204600-16-7 | Axios Research [axios-research.com]
- 5. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 40314-06-5|5-Methylisoindoline-1,3-dione|BLD Pharm [bldpharm.com]
The Isoindoline Scaffold in Solid-Phase Synthesis: A Guide to Library Construction
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of clinically significant drugs.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing molecules that interact with specific biological targets. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse chemical libraries based on such scaffolds, enabling efficient lead discovery and optimization.[2] This guide provides an in-depth exploration of the application of isoindoline derivatives, with a conceptual focus on 5-methylisoindoline, in solid-phase synthesis for the construction of compound libraries.
The Strategic Advantage of the Isoindoline Scaffold in SPOS
The isoindoline framework, a bicyclic system comprising a fused benzene and pyrrolidine ring, is a cornerstone in the development of various therapeutic agents.[3] The utility of this scaffold in drug discovery stems from its conformational rigidity and the synthetic accessibility of multiple diversification points. When translated to a solid-phase format, these attributes allow for the systematic and modular construction of large, focused libraries of isoindoline-containing compounds. The solid support acts as a temporary protecting group and facilitates purification by simple filtration and washing, streamlining the synthetic process.[4]
Application Focus: Solid-Phase Multicomponent Synthesis of Isoindolinone Libraries
A prime example of leveraging the isoindoline scaffold in SPOS is the modular multicomponent reaction for synthesizing 3-substituted isoindolinone derivatives.[5] This approach showcases how a solid support can be used to anchor one of the reactants, enabling the construction of a diverse library through the variation of other soluble reagents.
Causality of Experimental Design
The choice of a solid-supported aldehyde is strategic. Aldehydes are versatile functional groups that can participate in a wide array of chemical transformations. By immobilizing the aldehyde on the resin, any excess reagents and by-products from subsequent reaction steps can be easily washed away, ensuring a high purity of the resin-bound intermediate. The use of a multicomponent reaction is highly efficient, as it allows for the formation of multiple chemical bonds in a single step, significantly shortening the overall synthetic sequence and increasing library generation throughput.
Visualizing the Workflow
Caption: Workflow for the solid-phase synthesis of 3-substituted isoindolinones.
Detailed Protocol: Solid-Phase Isoindolinone Synthesis
This protocol is adapted from a documented modular solid-phase multicomponent reaction.[5]
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Wang Resin (or similar) | Standard Supplier | 100-200 mesh, 1% DVB | Pre-swollen in DCM. |
| 4-Formylbenzoic acid | Standard Supplier | ≥98% | For immobilization. |
| DIC (N,N'-Diisopropylcarbodiimide) | Standard Supplier | ≥99% | Coupling agent. |
| DMAP (4-Dimethylaminopyridine) | Standard Supplier | ≥99% | Catalyst. |
| Chiral β-Keto Lactam | Synthesized or Custom | As required | Building block. |
| Various Isocyanides | Standard Supplier | As required | Building block. |
| Various Dienophiles | Standard Supplier | As required | Building block. |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous | Solvent. |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous | Solvent. |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent grade | Cleavage reagent. |
Step-by-Step Methodology
Part 1: Immobilization of the Aldehyde
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase reaction vessel.
-
Activation and Coupling: In a separate flask, dissolve 4-formylbenzoic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in anhydrous DCM. Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Part 2: Multicomponent Reaction
-
Reagent Addition: To the resin-bound aldehyde (1 eq.), add a solution of the chiral β-keto lactam (2 eq.), isocyanide (2 eq.), and dienophile (2 eq.) in a suitable solvent (e.g., toluene).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 20 minutes) to drive the reaction to completion.[5]
-
Washing: After cooling, filter the resin and wash thoroughly with DCM, DMF, and methanol to remove all soluble reagents and by-products.
Part 3: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v).
-
Cleavage Reaction: Treat the resin-bound product with the cleavage cocktail for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative HPLC to yield the desired 3-substituted isoindolinone.
Conceptual Application of 5-Methylisoindoline
While a direct solid-phase protocol for 5-Methylisoindoline hydrochloride is not explicitly detailed in the literature, its structure lends itself to several potential applications in SPOS.
As a Scaffold Building Block
5-Methylisoindoline could be incorporated into a solid-phase synthesis workflow in several ways:
-
N-Functionalization on Resin: The secondary amine of 5-methylisoindoline can be acylated or alkylated. A resin-bound acylating or alkylating agent could be used to immobilize the isoindoline scaffold. Subsequent diversification could then occur at other positions of the molecule.
-
As a Component in a Multicomponent Reaction: If a synthetic route could be devised to convert 5-methylisoindoline into a suitable component for a multicomponent reaction (e.g., an aldehyde, isocyanide, or dienophile), it could be readily incorporated into library synthesis on a solid support.
Visualizing a Potential Synthetic Route
Caption: Conceptual workflow for the solid-phase synthesis of a 5-methylisoindoline library.
Conclusion and Future Perspectives
The isoindoline scaffold is a valuable starting point for the construction of diverse chemical libraries aimed at drug discovery. Solid-phase organic synthesis provides an efficient and modular platform for this purpose. While direct applications of this compound in SPOS are yet to be widely published, the principles outlined in this guide, particularly those derived from the solid-phase synthesis of isoindolinones, offer a clear and actionable framework for its potential use. Future work in this area could focus on developing robust methods for the immobilization and diversification of 5-methylisoindoline on a solid support, thereby unlocking its full potential for combinatorial chemistry and the discovery of new bioactive molecules.
References
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines... Organic Letters, 14(7), 1876–1879. Available at: [Link]
-
Kaur, M., & Singh, M. (2021). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 17, 2348–2407. Available at: [Link]
-
Kumar, A., Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6527. Available at: [Link]
-
La, M. T., Kang, S., & Kim, H.-K. (2019). A facile method provides N-aryl-substituted azacycles from arylamines and cyclic ethers... The Journal of Organic Chemistry, 84(10), 6689–6696. Available at: [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Available at: [Link]
-
PubChem. Isoindoline. National Center for Biotechnology Information. Available at: [Link]
-
Sen, S., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. Chemistry – A European Journal, 26(38), 8493-8498. Available at: [Link]
-
Verma, S., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. Angewandte Chemie International Edition, 59(29), 11988-11993. Available at: [Link]
-
Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. Available at: [Link]
-
Albericio, F., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 25(21), 5033. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Available at: [Link]
-
PubChem. Methyl isoindoline-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Kang, S. S. (2009). A photolabile backbone amide linker for the solid-phase synthesis of cyclic and C-terminally modified peptides. Dissertations - ALL. 125. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolines. Available at: [Link]
-
YouTube. (2021). Solid Phase Peptide Synthesis, native chemical ligation. Available at: [Link]
-
PubChem. 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-. National Center for Biotechnology Information. Available at: [Link]
-
Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
-
Li, Z., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 46(36), 17354-17358. Available at: [Link]
-
Wang, Q., et al. (2018). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 8(46), 26031-26035. Available at: [Link]
-
Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylisoindoline Hydrochloride in the Synthesis of CNS Cancer Therapeutics
Introduction: The Isoindoline Scaffold as a Privileged Structure for CNS Malignancies
Central Nervous System (CNS) cancers, such as glioblastoma, present a formidable challenge in oncology due to the protective nature of the blood-brain barrier (BBB), which severely restricts the entry of therapeutic agents.[1][2] The development of small molecules capable of penetrating the BBB and exerting potent anti-tumor activity is therefore a critical pursuit in neuro-oncology drug discovery. The isoindoline and isoindolinone core structures have emerged as "privileged scaffolds" in medicinal chemistry, forming the basis of several approved drugs for various indications.[3] Recently, this scaffold has garnered significant attention for its potential in developing CNS-active therapeutics, particularly for cancers originating in or metastasizing to the brain.[1][2]
Recent studies and patent literature highlight that isoindolinone derivatives can be strategically designed to possess physicochemical properties, such as moderate lipophilicity, that favor penetration of the BBB while maintaining favorable pharmacokinetic profiles.[2] One of the most promising applications of the isoindolinone scaffold in neuro-oncology is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA damage repair, and their inhibition can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, a common feature in many tumors.[2] The structural resemblance of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP, allows for competitive inhibition at the enzyme's catalytic site.[2]
This application note provides a detailed guide on the utilization of 5-Methylisoindoline hydrochloride as a key starting material in the synthesis of a representative isoindolinone-based PARP inhibitor with potential therapeutic application in CNS cancers. While a direct, single-step conversion is not the typical route, this guide will delineate a plausible and scientifically sound multi-step synthetic pathway, explaining the rationale behind each experimental choice and providing detailed protocols. The focus will be on building the isoindolinone core and subsequently elaborating it into a final, CNS-targeted therapeutic agent.
The Strategic Importance of the 5-Methyl Substitution
The introduction of a methyl group at the 5-position of the isoindoline scaffold is a deliberate synthetic strategy. While the specific contribution of this methyl group would be determined through extensive structure-activity relationship (SAR) studies, several evidence-based hypotheses from medicinal chemistry principles can be proposed:
-
Enhanced Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can be a critical factor in enhancing its ability to cross the lipophilic blood-brain barrier.
-
Metabolic Stability: The methyl group can block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug.
-
Target Engagement: The methyl group may form favorable van der Waals interactions with hydrophobic pockets within the active site of the target protein (e.g., PARP), potentially increasing binding affinity and potency.
-
Vector for Further Functionalization: While a simple methyl group itself, it can also serve as a chemical handle for further synthetic modifications if required during lead optimization.
Synthetic Pathway Overview
The synthesis of a 5-methylisoindolinone-based PARP inhibitor from a precursor derivable from this compound can be envisioned as a multi-step process. This section outlines a representative synthetic workflow, starting from a plausible precursor, 2-formyl-4-methylbenzoic acid, which can be conceptually linked to the oxidation of 5-methylisoindoline.
Caption: A conceptual workflow for the synthesis of a 5-methylisoindolinone-based PARP inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of the 5-Methylisoindolinone Core
This protocol describes the synthesis of the core 5-methylisoindolinone scaffold from 2-formyl-4-methylbenzoic acid.
Protocol 1: Synthesis of 5-Methyl-2,3-dihydro-1H-isoindol-1-one
-
Reaction Scheme:
-
Materials:
-
2-Formyl-4-methylbenzoic acid (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a solution of 2-formyl-4-methylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-methyl-2,3-dihydro-1H-isoindol-1-one.
-
-
Causality and Insights:
-
Ammonium acetate serves as the nitrogen source for the formation of the isoindolinone ring.
-
Sodium cyanoborohydride is a mild reducing agent suitable for reductive amination, selectively reducing the intermediate imine in the presence of the carboxylic acid.
-
The cyclization is an intramolecular amidation that occurs spontaneously or upon workup to form the stable five-membered lactam ring of the isoindolinone.
-
Part 2: Elaboration to a Representative PARP Inhibitor
This section details a plausible route to a final PARP inhibitor, incorporating a common pharmacophore often seen in such molecules.
Protocol 2: N-Arylation of 5-Methylisoindolinone
-
Reaction Scheme:
-
Materials:
-
5-Methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq)
-
Substituted aryl halide (e.g., 4-fluorobenzonitrile) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To an oven-dried reaction vessel, add 5-methyl-2,3-dihydro-1H-isoindol-1-one (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated product.
-
-
Causality and Insights:
-
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, ideal for coupling the isoindolinone nitrogen to an aryl group.
-
The choice of palladium catalyst and ligand (Xantphos) is crucial for efficient coupling.
-
Cesium carbonate is a strong base required to deprotonate the isoindolinone nitrogen, facilitating the catalytic cycle.
-
Protocol 3: Final Functionalization to a PARP Inhibitor
This final step introduces a key functional group, often a carboxamide, which is known to interact with the nicotinamide-binding pocket of PARP.
-
Reaction Scheme (Example):
-
Materials:
-
The N-arylated product from Protocol 2 (with a nitrile group)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
A desired amine (e.g., piperazine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure (Two Steps):
-
Nitrile Hydrolysis:
-
Dissolve the N-arylated nitrile in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and heat the mixture to reflux until the nitrile is fully hydrolyzed to the carboxylic acid (monitor by LC-MS).
-
Cool the reaction and acidify with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid in anhydrous DMF, add the desired amine, HATU, and DIPEA.
-
Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
-
-
Causality and Insights:
-
The carboxamide moiety is a common feature in PARP inhibitors, mimicking the carboxamide of nicotinamide and forming key hydrogen bonds in the active site.
-
HATU is an efficient peptide coupling reagent that activates the carboxylic acid for rapid amide bond formation with minimal side reactions.
-
DIPEA is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling.
-
Data Presentation and Characterization
All synthesized intermediates and the final product should be thoroughly characterized to confirm their identity and purity.
| Compound | Expected Mass (m/z) | 1H NMR (Key Signals) | Purity (LC-MS) |
| 5-Methylisoindolinone | [M+H]+: 148.07 | Aromatic protons (d, s), CH2 singlet, NH broad singlet | >95% |
| N-Aryl-5-methylisoindolinone | Dependent on aryl group | Characteristic shifts in aromatic region, disappearance of NH proton | >95% |
| Final PARP Inhibitor | Dependent on final amine | Complex aromatic signals, signals for the coupled amine moiety | >98% |
Visualization of the Biological Pathway
The synthesized 5-methylisoindolinone-based PARP inhibitor is designed to interfere with the DNA damage repair pathway, leading to synthetic lethality in cancer cells with compromised homologous recombination repair (e.g., BRCA mutations).
Caption: Mechanism of action of a PARP inhibitor in homologous recombination-deficient cancer cells.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex isoindolinone-based therapeutics for CNS cancers. The protocols and rationale outlined in this application note provide a robust framework for researchers and drug development professionals to explore this promising chemical space. The strategic incorporation of the 5-methyl group offers potential advantages in tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates, ultimately aiming to overcome the challenges of treating CNS malignancies. Further optimization and in-depth biological evaluation of compounds derived from this scaffold are warranted to fully realize their therapeutic potential.
References
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- The chemistry of isoindole n
Sources
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiviral Agents from 5-Methylisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising antiviral properties. This document provides a comprehensive guide for the exploration and development of novel antiviral agents based on the 5-methylisoindoline core structure. As a Senior Application Scientist, this note moves beyond a simple recitation of protocols to provide the strategic rationale behind the proposed experimental workflows, empowering researchers to make informed decisions in their drug discovery endeavors. We will delve into the synthesis of a focused library of 5-methylisoindoline derivatives, outline robust protocols for in vitro antiviral screening and cytotoxicity assessment, and discuss methodologies for elucidating the mechanism of action.
Introduction: The Rationale for Targeting 5-Methylisoindoline Derivatives
The quest for novel antiviral therapeutics is a perpetual challenge in the face of emerging viral threats and the development of drug resistance.[1] The isoindoline heterocyclic system represents a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological effects.[1] The addition of a methyl group at the 5-position of the isoindoline ring can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its antiviral efficacy and pharmacokinetic profile.
This application note is predicated on the hypothesis that N-substituted 5-methylisoindoline-1,3-diones represent a promising, yet underexplored, class of compounds for the development of broad-spectrum antiviral agents. The structural similarity to phthalimide derivatives, which have demonstrated activity against various viruses including HIV, herpes simplex virus (HSV), and coronaviruses, provides a strong foundation for this investigation.[2][3][4]
Our approach is designed to be systematic and iterative, beginning with the synthesis of a targeted compound library, followed by a comprehensive screening cascade to identify lead candidates with potent antiviral activity and low cytotoxicity. Subsequent mechanism of action studies will then illuminate the path for further lead optimization.
Synthesis of N-Substituted 5-Methylisoindoline-1,3-dione Derivatives: A Strategic Approach
The synthesis of a diverse library of N-substituted 5-methylisoindoline-1,3-diones is the foundational step in this discovery workflow. The general and robust method for creating these derivatives involves the condensation of 4-methylphthalic anhydride with a variety of primary amines. This approach allows for the systematic exploration of the chemical space around the nitrogen atom, which is crucial for establishing a structure-activity relationship (SAR).
General Synthesis Protocol
This protocol describes a general method for the synthesis of N-substituted 5-methylisoindoline-1,3-diones.
Materials:
-
4-methylphthalic anhydride
-
Appropriate primary amine (e.g., substituted anilines, benzylamines, alkylamines)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methylphthalic anhydride in glacial acetic acid.
-
Add 1.05 equivalents of the desired primary amine to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-substituted 5-methylisoindoline-1,3-dione.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent that can dissolve the reactants and as a catalyst for the imide formation. It facilitates the dehydration step of the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur efficiently.
-
Precipitation in Ice-Cold Water: This step is a simple and effective method for isolating the crude product, as the organic N-substituted 5-methylisoindoline-1,3-diones are generally insoluble in water.
-
Purification: Recrystallization or column chromatography is essential to remove any unreacted starting materials or by-products, ensuring that the compounds tested in biological assays are of high purity.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization of N-substituted 5-methylisoindoline-1,3-dione derivatives.
In Vitro Antiviral Screening Cascade
A tiered screening approach is recommended to efficiently identify promising antiviral candidates while managing resources effectively. This cascade begins with a primary screen for broad antiviral activity and cytotoxicity, followed by more detailed secondary assays for hit confirmation and characterization.
Primary Screening: Cytopathic Effect (CPE) Reduction Assay and Cytotoxicity (MTT) Assay
The initial screen aims to identify compounds that inhibit virus-induced cell death (cytopathic effect) at non-toxic concentrations. Running a cytotoxicity assay in parallel is crucial to distinguish true antiviral activity from compound-induced cell death.
Principle of CPE Reduction Assay: This assay measures the ability of a compound to protect host cells from the destructive effects of a virus. In the presence of an effective antiviral agent, cells will be spared from virus-induced lysis, and this can be quantified using a cell viability dye.
Principle of MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. This assay is used to determine the concentration at which a compound is toxic to the host cells.
Protocol: CPE Reduction and MTT Assays
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Test compounds (5-methylisoindoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Cytotoxicity Assay (MTT):
-
To a set of plates with cells (no virus), add the serially diluted compounds. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Antiviral Assay (CPE Reduction):
-
To another set of plates with cells, add the serially diluted compounds.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus).
-
Incubate until the desired level of CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method (e.g., MTT assay as described above, or Neutral Red uptake).
-
-
Data Analysis:
-
CC₅₀ (50% Cytotoxic Concentration): Calculate the concentration of the compound that reduces cell viability by 50% from the MTT assay data.
-
EC₅₀ (50% Effective Concentration): Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% from the CPE reduction assay data.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.
-
Data Presentation:
| Compound ID | N-Substituent | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| MDI-001 | Phenyl | Influenza A/H1N1 | Data | Data | Data |
| MDI-002 | 4-Chlorophenyl | Influenza A/H1N1 | Data | Data | Data |
| MDI-003 | Benzyl | Influenza A/H1N1 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Note: The table should be populated with experimental data.
Elucidating the Mechanism of Action (MoA)
Understanding how a lead compound inhibits viral replication is critical for its further development. A series of targeted assays can help to pinpoint the stage of the viral life cycle that is being disrupted.
Possible Antiviral Mechanisms of Action:
-
Inhibition of Viral Entry: Blocking the attachment of the virus to host cell receptors or fusion of the viral and cellular membranes.
-
Inhibition of Viral Replication: Interfering with the synthesis of viral nucleic acids (RNA or DNA) by targeting viral polymerases.
-
Inhibition of Viral Protein Synthesis: Disrupting the translation of viral mRNA into proteins.
-
Inhibition of Viral Assembly and Release: Preventing the formation of new virus particles or their budding from the host cell.
Experimental Workflow: Mechanism of Action Studies
Caption: A workflow for investigating the mechanism of action of lead 5-methylisoindoline derivatives.
Protocol: Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle the compound is active.
Procedure:
-
Seed host cells in a multi-well plate.
-
Infect the cells with the virus.
-
Add the lead compound at different time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
At a fixed time point (e.g., 12-24 hours post-infection), quantify the viral yield (e.g., by plaque assay or qRT-PCR for viral RNA).
-
Interpretation:
-
Inhibition when added before or during infection suggests an effect on viral entry.
-
Inhibition when added after entry but before the completion of one replication cycle suggests an effect on replication or translation.
-
Inhibition only when added late in the cycle may indicate an effect on assembly or release.
-
Conclusion and Future Directions
The 5-methylisoindoline scaffold presents a promising starting point for the development of novel antiviral agents. The protocols and strategies outlined in this application note provide a robust framework for the synthesis, screening, and characterization of a focused library of derivatives. The systematic evaluation of N-substituted analogs will be crucial for establishing a clear structure-activity relationship, guiding the rational design of more potent and selective compounds. Future work should focus on lead optimization to improve antiviral potency and drug-like properties, followed by in vivo efficacy and safety studies in appropriate animal models.
References
-
Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]
-
Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). EC Pharmacology and Toxicology, 7(7), 633-643. [Link]
-
Al-Obaidi, A., & Al-Shammari, A. M. (2023). Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 223-236. [Link]
-
Kraljević, S., Stolić, I., Stepanić, V., & Kralj, M. (2020). Substituted adamantylphthalimides: Synthesis, antiviral and antiproliferative activity. Archiv der Pharmazie, 353(6), e2000024. [Link]
-
(PDF) Antiviral activity of isoindole derivatives - ResearchGate. (2020). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted adamantylphthalimides: Synthesis, antiviral and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising -anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 5-Methylisoindoline Hydrochloride in Reaction Mixtures
Abstract
This document provides a comprehensive guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methylisoindoline hydrochloride. This small, polar, basic compound presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing. We will explore systematic strategies, moving from analyte characterization to detailed protocols for Ion-Pair Reversed-Phase Chromatography (IP-RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC), ensuring reliable and accurate monitoring of chemical reactions and stability profiles.
Introduction: The Analytical Challenge
This compound is a valuable building block in pharmaceutical and materials science synthesis.[1][2][3] Accurate quantification of the starting material, intermediates, and final product is critical for reaction optimization, yield calculation, and impurity profiling. The physicochemical properties of 5-Methylisoindoline—namely its high polarity and basicity due to the secondary amine—make it a challenging analyte for standard reversed-phase HPLC.[4] Common issues include:
-
Poor Retention: The analyte has limited interaction with non-polar stationary phases (like C18) and may elute in or near the solvent front.
-
Peak Tailing: The basic amine can engage in secondary ionic interactions with residual acidic silanols on the silica backbone of the column, leading to asymmetrical peak shapes.
This guide presents a logical, science-driven workflow to overcome these challenges and develop a method suitable for both routine analysis and regulatory scrutiny.
Analyte Characterization and Initial Considerations
A successful method begins with understanding the analyte.
-
Structure and Properties: 5-Methylisoindoline is a secondary amine with a pKa value characteristic of alkyl amines, making it protonated and positively charged at acidic to neutral pH. As a hydrochloride salt, it is readily soluble in aqueous media.
-
UV Absorbance: The isoindoline core contains an aromatic ring, which confers UV activity. Isoindole and its derivatives typically exhibit strong absorbance in the near-UV region (220-240 nm).[5][6] However, the optimal wavelength for detection depends on the specific reaction mixture to maximize sensitivity for the analyte while minimizing interference from other components. An initial UV-Vis scan of a dilute standard is the definitive first step.
Strategic Approach to Method Development
A multi-faceted approach is required. The choice of chromatographic mode is the most critical decision, dictated by the analyte's high polarity. We will explore three primary strategies.
Strategy A: Simple Reversed-Phase with pH Control
For moderately polar amines, adjusting the mobile phase pH to a high value (e.g., pH 9-10) can deprotonate the amine, rendering it neutral. This increases its hydrophobicity and retention on a C18 column. However, this approach requires pH-stable columns (e.g., hybrid silica or polymer-based) as traditional silica columns degrade above pH 8. While simple, it may not provide sufficient retention for a highly polar molecule like 5-Methylisoindoline.
Strategy B: Ion-Pair Reversed-Phase Chromatography (IP-RPC)
This is often the most effective strategy for polar, ionizable compounds.[7][8] An ion-pairing reagent, an oppositely charged molecule with a hydrophobic tail, is added to the mobile phase.[9][10]
-
Mechanism: For the positively charged 5-Methylisoindoline, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like 1-hexanesulfonic acid) is used. The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface that electrostatically retains the protonated analyte, significantly increasing retention time and often improving peak shape.[11][12]
Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RPC for very polar compounds.[13][14][15] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[16][17]
-
Mechanism: The mobile phase facilitates the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes like 5-Methylisoindoline partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[15][17]
Decision Workflow
The following diagram outlines the logical flow for selecting the optimal chromatographic strategy.
Caption: Method development decision workflow.
Experimental Protocols
Protocol 1: Initial Analysis and UV Wavelength Selection
-
Standard Preparation: Prepare a stock solution of 5-Methylisoindoline HCl at 1.0 mg/mL in water or mobile phase. Dilute to a working concentration of ~50 µg/mL.
-
Instrumentation: Use an HPLC system equipped with a Photodiode Array (PDA) or UV detector.
-
Wavelength Scan: Inject the standard solution and acquire the UV spectrum from 200 to 400 nm.
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λmax). Also, evaluate other wavelengths where potential impurities might absorb but the main analyte does not, which can be useful for purity analysis. For isoindoline structures, a starting point of 230 nm is reasonable.[5][6]
Protocol 2: Recommended Method - Ion-Pair Reversed-Phase Chromatography (IP-RPC)
This protocol provides a robust starting point for developing an IP-RPC method.
1. Materials & Reagents:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Prepare a 10 mM solution of an ion-pairing agent (e.g., sodium 1-hexanesulfonate) in water. Adjust pH to 2.5-3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (e.g., 90:10).
2. Step-by-Step Method Development:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Ion-pairing methods require longer equilibration times to ensure the reagent has fully coated the stationary phase.[12]
-
Initial Gradient Run: Perform a broad scouting gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient: 10% to 70% B over 20 minutes.
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient slope to resolve the main peak from any impurities or reaction by-products. Aim for a retention factor (k) greater than 2 for the main analyte.
-
Isocratic Conversion (Optional): For simple reaction monitoring, an isocratic method can be developed from the optimized gradient for faster run times.
Table 1: Recommended Starting Conditions for IP-RPC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for RPC. |
| Mobile Phase A | 10 mM Sodium 1-Hexanesulfonate in H₂O, pH 2.5 with H₃PO₄ | Provides the counter-ion for retention. Low pH ensures the analyte is fully protonated.[11][18] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable retention times. |
| Detector Wavelength | λmax determined in Protocol 1 (e.g., 230 nm) | Maximizes sensitivity for the analyte. |
| Initial Gradient | 10% B for 2 min, 10-70% B in 15 min, hold at 70% B for 3 min, return to 10% B | A good starting point for method optimization. |
Protocol 3: Alternative Method - Hydrophilic Interaction Liquid Chromatography (HILIC)
Use this protocol if IP-RPC fails to provide adequate separation or if matrix components are incompatible with ion-pairing reagents.
1. Materials & Reagents:
-
Column: HILIC column (e.g., bare silica, amide, or diol phase; 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted as needed.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (e.g., 90:10). Crucial: The sample diluent must have a high organic content similar to the initial mobile phase to prevent peak distortion.[16]
2. Step-by-Step Method Development:
-
Column Equilibration: HILIC columns require extensive equilibration (30-60 minutes) to establish the aqueous layer on the stationary phase.
-
Initial Gradient Run: In HILIC, the aqueous phase is the strong solvent. The gradient runs from high organic to lower organic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2-5 µL (keep low to minimize solvent effects).
-
Column Temperature: 35 °C.
-
Gradient: 95% to 60% B over 20 minutes (equivalent to 5% to 40% A).
-
-
Optimization: Adjust the gradient and buffer concentration/pH to achieve optimal separation. Buffer salts are critical in HILIC to ensure good peak shape and consistent retention.[14]
Method Performance and Stability-Indicating Properties
For drug development, a method must be proven to be "stability-indicating." This means it can separate the active pharmaceutical ingredient (API) from its degradation products.[19][20]
Forced Degradation Studies
Forced degradation involves subjecting the 5-Methylisoindoline HCl to harsh conditions to intentionally generate degradation products.[21][22] The goal is to achieve 5-20% degradation of the main peak.[23]
Brief Protocol:
-
Prepare separate solutions of the analyte (~100 µg/mL).
-
Expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid sample at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV/Vis light (ICH Q1B guidelines).
-
-
Analyze all stressed samples, along with a control, using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm.[20]
System Suitability
Before any analysis, a system suitability test (SST) must be run to ensure the chromatographic system is performing correctly.
Table 2: Typical System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | < 2.0% for 5 injections | Confirms precision of retention time and area. |
| Resolution (Rs) | > 2.0 between key peaks | Confirms separation from closest eluting peak. |
Troubleshooting Common Issues
Caption: A basic troubleshooting guide for common HPLC issues.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Available at: [Link]
-
IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Available at: [Link]
-
Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of samples synthesized at 20 ℃ for 30 min with various isoindoline derivatives. Available at: [Link]
-
NIH National Library of Medicine. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
-
Welch Materials. (n.d.). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). UV‐Vis absorbance spectra in MeCN of.... Available at: [Link]
-
ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Available at: [Link]
-
Axios Research. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). Methyl isoindoline-5-carboxylate. Available at: [Link]
-
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Available at: [Link]
-
VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Methylindole on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 1204600-16-7 | Axios Research [axios-research.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Ion Pairing Reagents For Hplc [lobachemie.com]
- 11. tandfonline.com [tandfonline.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. welch-us.com [welch-us.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. onyxipca.com [onyxipca.com]
- 21. researchgate.net [researchgate.net]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methylisoindoline Hydrochloride Coupling Reactions
Welcome to the technical support hub for optimizing coupling reactions involving 5-Methylisoindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of their target molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] However, its success, especially with specific substrates like 5-Methylisoindoline, hinges on a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents. This guide is structured to address the most common challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during or after your reaction.
Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary factors to investigate?
A1: Low yield is a frequent issue stemming from several potential sources. A systematic evaluation is the best approach.[2]
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing allows oxygen to oxidatively add to Pd(0), deactivating the catalyst.[2][3] Furthermore, the choice of palladium source is critical. Modern precatalysts (e.g., G3/G4 palladacycles) are often more efficient at generating the active LPd(0) catalyst compared to traditional sources like Pd(OAc)₂.[4][5]
-
Inappropriate Base Selection: The base's role is to deprotonate the isoindoline hydrochloride to generate the free amine, which is the active nucleophile. If the base is too weak, the concentration of the free amine will be too low for efficient coupling. If the reaction medium cannot dissolve the base, its effectiveness is severely hampered.[5][6] Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[4]
-
Poor Substrate/Reagent Quality: Ensure the purity of your starting materials. This compound should be a dry, free-flowing solid. The aryl halide must be pure, as impurities can interfere with the catalyst. Crucially, solvents must be anhydrous and degassed, as water and oxygen are detrimental.[2]
Actionable Steps:
-
Improve Inert Atmosphere: Ensure your reaction vessel is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[7]
-
Re-evaluate Your Base: For 5-Methylisoindoline HCl, a stronger base is needed to liberate the free amine. Consider switching from a carbonate base to an alkoxide like NaOtBu or KOtBu.
-
Check Reagent Purity: Verify the purity of your starting materials via NMR or LC-MS. If necessary, purify the aryl halide and re-dry the isoindoline salt under high vacuum.
Q2: I'm observing significant side product formation, mainly hydrodehalogenation of my aryl halide and/or homocoupling of the amine. How can I minimize this?
A2: These side reactions are classic competitors in palladium-catalyzed couplings.
-
Hydrodehalogenation (HDH): This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. It can be promoted by trace water or if the catalytic cycle is inefficient. For primary and secondary amines like isoindoline, β-hydride elimination from a palladium amide intermediate can also lead to HDH.[8]
-
Homocoupling: Dimerization of the amine can occur, though it's less common than HDH or boronic acid homocoupling in Suzuki reactions.[2] The primary cause is often related to the presence of oxygen.
Mitigation Strategies:
-
Ligand Choice is Key: The ligand stabilizes the palladium center and modulates its reactivity. For a secondary amine like 5-methylisoindoline, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are excellent choices to promote the desired reductive elimination over side reactions.[4]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes suppress HDH of the more valuable aryl halide.
-
Temperature Management: Running the reaction at the lowest effective temperature can often disfavor side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and purity.[9]
Troubleshooting Decision Tree
Below is a logical flow diagram to guide your troubleshooting process when faced with a low-yield reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bristol.ac.uk [bristol.ac.uk]
Common side reactions and byproducts in 5-Methylisoindoline hydrochloride synthesis
Welcome to the technical support guide for the synthesis of 5-Methylisoindoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we move beyond simple procedural outlines to address the nuanced chemical principles behind common side reactions and byproduct formation, providing field-proven troubleshooting strategies and optimized protocols.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of 5-Methylisoindoline, which typically proceeds via the reduction of 4-Methylphthalimide, followed by salt formation.
FAQ 1: Incomplete Reduction and Low Yield
Question: My reduction of 4-Methylphthalimide to 5-Methylisoindoline is consistently sluggish or results in a low yield. What are the primary factors I should investigate?
Answer: Low yield in this reduction is a common but solvable issue, often stemming from the choice of reduction method and reaction conditions. The two primary routes are catalytic hydrogenation and chemical reduction with agents like zinc dust.
-
For Catalytic Hydrogenation (e.g., using Pd/C):
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. If the catalyst has been stored for a long time, its activity may be diminished.
-
Acid Promoter: The hydrogenation of phthalimides often requires an acid promoter, such as trifluoroacetic acid, to proceed efficiently. Without it, the reaction may stall or fail entirely. The acid protonates the carbonyl group, making it more susceptible to reduction.
-
Reaction Conditions: Inadequate hydrogen pressure or temperature can lead to incomplete conversion. The reaction is typically run at elevated pressures (e.g., 50 bar H₂) and temperatures (e.g., 110 °C), though specific conditions may vary.[1]
-
-
For Chemical Reduction (e.g., using Zinc Dust):
-
Zinc Dust Quality: The efficacy of zinc dust reduction is highly dependent on its surface area and purity.[2] Use a fine mesh zinc dust (e.g., >325 mesh) and consider pre-activation with dilute HCl to remove any passivating oxide layer.
-
pH Control: In alkaline reductions of phthalimides with zinc, maintaining the correct pH is crucial. The reaction is typically initiated at a low temperature (below 30°C) under basic conditions before subsequent heating and acidification.[2] Improper pH control can lead to a host of side products.
-
Exothermic Reaction: The initial reaction can be exothermic. Maintaining a low temperature (e.g., 5-10°C) during the addition of the phthalimide to the zinc/base slurry is critical to prevent runaway reactions and byproduct formation.[2]
-
FAQ 2: Persistent Contamination with 5-Methylisoindolin-1-one
Question: My final product is significantly contaminated with 5-Methylisoindolin-1-one. Why is this intermediate forming, and how can I ensure complete reduction to the isoindoline?
Answer: The presence of 5-Methylisoindolin-1-one (a substituted phthalimidine) is the most common byproduct issue, as it is a stable intermediate in the reduction pathway from the phthalimide to the isoindoline.
Mechanism of Formation: The reduction of a phthalimide proceeds in two stages:
-
Reduction of one carbonyl group to a hydroxyl group, which then forms a hemiaminal that dehydrates to the isoindolin-1-one.
-
Reduction of the second carbonyl (the amide carbonyl) of the isoindolin-1-one to the methylene group of the isoindoline.
Failure to complete the second stage results in the accumulation of this byproduct. Catalytic hydrogenation, in particular, can be prone to stopping at this intermediate stage without the proper promoters.
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| High Isoindolin-1-one Content | Insufficiently Forcing Conditions: Reaction time, temperature, or H₂ pressure may be inadequate for the second reduction step. | Optimize Conditions: Increase reaction time and monitor by TLC or LC-MS until the intermediate is consumed. For catalytic hydrogenation, ensure sufficient catalyst loading (e.g., 5-10 mol%) and consider increasing temperature or pressure within safe limits. |
| Lack of Acid Promoter (Catalytic Hydrogenation): The amide carbonyl of the intermediate is less reactive than the imide carbonyls. | Introduce an Acid Promoter: Add a strong acid like trifluoroacetic acid to the reaction mixture. This protonates the amide carbonyl, increasing its electrophilicity and facilitating the final reduction step. Phthalimide itself can be quantitatively converted to isoindolin-1-one over Pd/C with trifluoroacetic acid, highlighting the importance of reaction time and conditions to push the reaction further to the isoindoline. | |
| Purification Difficulty | Similar Polarity: The isoindolin-1-one byproduct has similar polarity to the 5-Methylisoindoline free base, complicating purification. | Acid/Base Extraction: Exploit the basicity of the desired isoindoline. After the reaction, perform an acid wash (e.g., with 1M HCl) to extract the basic isoindoline into the aqueous layer, leaving the neutral isoindolin-1-one byproduct in the organic layer. Basify the aqueous layer (e.g., with NaOH) and extract the purified free base with an organic solvent before proceeding to hydrochloride salt formation. For purification challenges with similar compounds, basifying the aqueous solution and extracting the free amine with a solvent like ether or DCM is a standard procedure.[3] |
FAQ 3: Formation of Ring-Opened or Polymeric Byproducts
Question: I am observing complex, often intractable byproducts in my reaction mixture. What could be causing ring-opening or polymerization?
Answer: These issues typically arise from overly harsh reaction conditions or the use of inappropriate reagents, particularly during work-up.
-
Hydrolysis/Ring-Opening: The phthalimide starting material and the isoindoline product can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This can open the five-membered ring to form derivatives of 4-methyl-phthalic acid or 2-(aminomethyl)-4-methylbenzoic acid. The use of hydrazine hydrate for deprotection in related Gabriel syntheses is a milder alternative to harsh acid/base hydrolysis, which can be adapted conceptually to avoid degradation if the product is sensitive.[4]
-
Over-Alkylation/Polymerization: While less common in this specific synthesis, if there are reactive alkylating agents present, the secondary amine of the isoindoline product can react further. This is a more significant concern in syntheses involving N-alkylation steps, where over-alkylation can lead to quaternary ammonium salts.[4] Ensure all reagents are appropriate for the intended transformation.
-
Side Reactions with Zinc: When using zinc dust, other functional groups on the molecule can sometimes be reduced. For instance, nitro groups are readily reduced by zinc dust and a proton source.[5] While 5-Methylisoindoline lacks such groups, this highlights the importance of considering the chemoselectivity of the chosen reducing agent if you are working with more complex derivatives.
Section 2: Diagrams and Workflows
Synthesis and Byproduct Formation Pathway
The following diagram illustrates the reduction pathway from 4-Methylphthalimide to 5-Methylisoindoline and the formation of the key byproduct, 5-Methylisoindolin-1-one.
Caption: Reaction pathway for 5-Methylisoindoline synthesis and byproduct formation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Section 3: Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation of 4-Methylphthalimide
This protocol is designed to maximize the yield of 5-Methylisoindoline while minimizing the formation of the isoindolin-1-one intermediate.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-Methylphthalimide (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%, ensure it is handled under an inert atmosphere if dry), and a suitable solvent such as ethyl acetate or ethanol (approx. 10-15 mL per gram of starting material).
-
Acid Addition: Add trifluoroacetic acid (TFA, 0.1-0.2 eq) to the mixture. The acid promoter is critical for driving the reaction to completion.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-60 bar with hydrogen.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored. For similar hydrogenations, reaction times can be up to 24-40 hours.[1]
-
Monitoring: After the initial reaction time, cool the vessel, safely vent the hydrogen, and take an aliquot for analysis (TLC, LC-MS) to check for the disappearance of the starting material and the 5-Methylisoindolin-1-one intermediate. If the reaction is incomplete, re-pressurize and continue heating.
-
Work-up: Once complete, cool the reactor, vent, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification (Free Base): Concentrate the filtrate under reduced pressure. Perform an acid-base extraction as described in FAQ 2 to separate the basic product from any neutral byproducts.
-
Salt Formation: Dissolve the purified 5-Methylisoindoline free base in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane, or as gas) with stirring.
-
Isolation: Cool the mixture to induce crystallization. Collect the precipitated this compound by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
References
- Parker, E. D. (1959). Reduction of phthalimide. U.S. Patent No. 2,919,282. Washington, DC: U.S. Patent and Trademark Office.
-
Hulme, C., et al. (2005). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. ResearchGate. Available at: [Link]
-
Davies, S. G., et al. (2001). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. ResearchGate. Available at: [Link]
-
Johnstone, R. A. W., & Wilby, A. H. (1982). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Ram, S. R., & Iyengar, D. S. (1998). Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 37B(6), 561-563. Available at: [Link]
-
Sordakis, K., et al. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. ACS Catalysis, 8(5), 4145-4150. Available at: [Link]
-
Sortais, J.-B., et al. (2014). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemCatChem, 6(3), 824-830. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
Kamal, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(21), 6591. Available at: [Link]
- Process for the preparation of 4-nitro-N-methylphthalimide. (1983). German Patent No. DE2522818C2.
-
Grice, K. A., et al. (2018). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available at: [Link]
-
Badosa, J., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Zinc. Organic Chemistry Portal. Available at: [Link]
-
Bukhalin, V.V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. From Chemistry Towards Technology Step-By-Step, 4(2), 97-103. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl isoindoline-5-carboxylate. MySkinRecipes. Available at: [Link]
-
ResearchGate. (2014). How to isolate and purify indolizidine compounds?. ResearchGate. Available at: [Link]
Sources
- 1. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2919282A - Reduction of phthalimide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
Troubleshooting guide for incomplete conversion of 5-Methylisoindoline hydrochloride
Troubleshooting Guide: Incomplete Conversion of 5-Methylisoindoline hydrochloride
This guide provides in-depth troubleshooting for researchers encountering incomplete conversion during the synthesis of this compound, a crucial intermediate in pharmaceutical and fine chemical development.[1] The most common synthetic route involves the reduction of a cyclic imide precursor, 5-Methylisoindoline-1,3-dione. Incomplete conversion at this critical step is a frequent challenge, leading to low yields and complex purification profiles. This document addresses the root causes of this issue and offers systematic solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows significant starting material (5-Methylisoindoline-1,3-dione) remaining after the standard reaction time. What are the primary causes?
This is the most common failure mode. The persistence of the starting imide points to one of three areas: the reducing agent, the reaction conditions, or the purity of your reagents.
-
Reducing Agent Potency and Stoichiometry: The reduction of a phthalimide is a demanding transformation requiring a potent reducing agent.[2][3]
-
Expert Insight: Lithium Aluminum Hydride (LiAlH₄) is a common choice but is extremely sensitive to moisture. If your LiAlH₄ has been improperly stored or is old, its activity will be significantly diminished. Always use a fresh bottle or a freshly opened container. Ensure you are using the correct stoichiometric amount; a molar excess (typically 1.5 to 2.5 equivalents) is often required to drive the reaction to completion.
-
-
Reaction Temperature and Time:
-
Causality: The reduction of both carbonyl groups of the imide is a stepwise process. The first reduction may occur at a lower temperature, but converting the resulting hydroxy-amide intermediate to the fully reduced isoindoline often requires elevated temperatures (reflux). Insufficient heat can stall the reaction at this intermediate stage.[4] Conversely, some reductions, especially catalytic hydrogenations, may require specific temperature and pressure windows to be effective.[5]
-
-
Solvent Quality:
-
Expert Insight: Anhydrous conditions are critical, especially when using reactive hydrides like LiAlH₄. The presence of trace water or protic impurities in your solvent (e.g., THF, Dioxane) will quench the reducing agent, rendering it ineffective. Always use freshly distilled or commercially available anhydrous solvents.
-
Q2: The yield is poor, and I've isolated a significant byproduct that is not my starting material. What is this impurity?
The most probable byproduct is the partially reduced intermediate, 3-hydroxy-5-methylisoindolin-1-one .
-
Mechanism of Formation: The reduction of the imide proceeds via a hemiaminal intermediate. The first carbonyl group is reduced to a hydroxyl group, forming the stable hydroxy-lactam.[3][6] If the reaction conditions are not forcing enough (insufficient temperature, depleted reducing agent), the reaction can stall here, making this intermediate the major isolated product.
The diagram below illustrates this common reaction pathway and the formation of the key byproduct.
Caption: Reaction pathway showing the two-step reduction and potential stalling point.
Q3: How can I reliably monitor the reaction to ensure it has gone to completion?
Directly observing the disappearance of the starting material and the formation of the product is essential. Thin-Layer Chromatography (TLC) is the most effective method for this.
-
Trustworthiness: A well-run TLC plate provides a definitive, real-time assessment of your reaction's progress. Do not rely solely on reaction time. A reaction is complete only when the starting material spot has been fully consumed. See Protocol 1 for a detailed methodology.
| Compound Type | Typical Polarity | Expected Rf in 30% EtOAc/Hexane |
| 5-Methylisoindoline-1,3-dione | Moderately Polar | ~0.5 - 0.6 |
| 3-hydroxy-5-methylisoindolin-1-one | More Polar | ~0.2 - 0.3 |
| 5-Methylisoindoline | Basic, Polar | ~0.1 - 0.2 (may streak without amine) |
| Note: Rf values are approximate. For the basic isoindoline product, adding 1-2% triethylamine or ammonia to the eluent system can prevent streaking and provide a more reliable spot.[7] |
Q4: My workup is complicated, and I'm losing product during purification. How can I improve the isolation of the hydrochloride salt?
A proper acid-base workup is critical for separating the basic 5-Methylisoindoline product from neutral or acidic starting materials and byproducts. The final conversion to the hydrochloride salt aids in purification and improves stability.
-
Expert Insight: After quenching the reaction, do not proceed directly to extraction. First, perform a basification step (e.g., with NaOH) to ensure your product is in its free base form. This makes it soluble in organic solvents like dichloromethane or ethyl acetate. The unreacted starting material and the hydroxy-amide byproduct are less basic and may remain in the aqueous layer or be separated via chromatography. Once the pure free base is isolated, it can be cleanly precipitated as its hydrochloride salt. See Protocol 3 for a robust workup and salt formation procedure.[8]
The logical flow for troubleshooting this synthesis is outlined in the diagram below.
Caption: A logical flowchart for troubleshooting incomplete conversion.
Detailed Experimental Protocols
Protocol 1: TLC Analysis for Reaction Monitoring
-
Preparation: Prepare a TLC chamber with a filter paper wick and a solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spotting: On a silica TLC plate, spot the starting material (co-spot), and a sample from the reaction mixture.
-
Development: Place the plate in the chamber and allow the solvent to elute to near the top.
-
Visualization: Dry the plate and visualize under a UV lamp (254 nm). The starting imide should be UV active.
-
Staining: Stain the plate using a potassium permanganate (KMnO₄) dip. The product, being an amine, should develop a yellow/brown spot upon gentle heating.
-
Analysis: Compare the reaction mixture lane to the starting material spot. The reaction is complete when the starting material spot is absent in the reaction lane.[9]
Protocol 2: Optimized LiAlH₄ Reduction of 5-Methylisoindoline-1,3-dione
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 volumes) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Cool the THF to 0 °C. Carefully and portion-wise, add LiAlH₄ (2.0 equivalents).
-
Substrate Addition: Dissolve 5-Methylisoindoline-1,3-dione (1.0 equivalent) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux.
-
Monitoring: Monitor the reaction every 1-2 hours using the TLC protocol described above. Continue refluxing until all starting material is consumed.
Protocol 3: Aqueous Work-up and Conversion to Hydrochloride Salt
-
Quenching (Fieser Method): After the reaction is complete, cool the flask to 0 °C. Cautiously and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM). Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-Methylisoindoline free base as an oil or solid.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., Isopropanol or Ethyl Acetate). Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in Diethyl Ether or gaseous HCl) dropwise until the solution is acidic and precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.[8]
References
-
Reddy, K. R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
Reddy, K. R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
-
Chemcess. Phthalimide: Properties, Reactions, Production And Uses. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
-
ResearchGate. A simple method for the synthesis of isoindoline derivatives. Available at: [Link]
-
Nguyen, T. H., et al. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available at: [Link]
-
Beilstein Journals. The chemistry of isoindole natural products. Available at: [Link]
-
National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available at: [Link]
-
Horii, Z., et al. (1963). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
-
Heterocycles. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Available at: [Link]
-
ResearchGate. How to isolate and purify indolizidine compounds? Available at: [Link]
- Google Patents. Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl).
- Google Patents. An improved process for the synthesis of melphalan and the hydrochloride salt.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindoline synthesis - chemicalbook [chemicalbook.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2014141294A2 - An improved process for the synthesis of melphalan and the hydrochloride salt - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
5-Methylisoindoline hydrochloride stability issues under reaction conditions
Technical Support Center: 5-Methylisoindoline Hydrochloride
A Guide for Researchers on Navigating Stability Challenges
Welcome to the technical support guide for this compound. This resource is designed for chemists and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique structure of 5-methylisoindoline, featuring a secondary benzylic amine within a bicyclic system, presents specific stability challenges that can impact reaction outcomes. This guide provides in-depth, field-proven insights into troubleshooting common issues and ensuring the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, offering explanations grounded in chemical principles and actionable protocols to resolve them.
Q1: My reaction yield is unexpectedly low or failing completely. I suspect the 5-methylisoindoline is degrading. What should I investigate?
Low yields are frequently traced back to the degradation of the amine before or during the reaction. The 5-methylisoindoline structure has two primary points of vulnerability: the secondary amine and the benzylic C-H bonds.
Root Cause Analysis:
-
Improper Amine Free-Basing: this compound is a salt and is generally not reactive as a nucleophile. For reactions requiring the nucleophilic secondary amine (e.g., acylations, alkylations, reductive aminations), it must be converted to its free base form. Incomplete or harsh free-basing can lead to low concentrations of the active nucleophile or cause degradation.
-
Oxidative Degradation: The secondary benzylic amine is susceptible to oxidation, especially when in its free base form.[1][2] Exposure to atmospheric oxygen can lead to the formation of imines, nitrones, or other oxidized species that are unreactive in the desired pathway.[1] This is a common issue in reactions run over long periods or at elevated temperatures.
-
Incorrect Reaction pH: The nucleophilicity of the amine is highly pH-dependent. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.[3][4] Conversely, some reagents or intermediates may be unstable under the basic conditions used for free-basing.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the cause of low reaction yields.
Caption: Simplified aerobic oxidation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to ensure long-term stability?
As a hydrochloride salt, the compound is significantly more stable than its free base form because the nitrogen lone pair is protonated, making it much less susceptible to oxidation.
| Parameter | Recommendation | Rationale |
| Form | Store as the hydrochloride salt. | Protonation of the amine prevents oxidation. [5] |
| Temperature | Store at 2-8°C or -20°C. | Reduces the rate of any potential slow degradation. |
| Atmosphere | Tightly sealed container, inert atmosphere (Argon/Nitrogen) is best practice. | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation. |
Q2: When do I need to convert the hydrochloride salt to the free base?
Conversion to the free base is necessary for most reactions where the nitrogen atom acts as a nucleophile. [3][6]
-
Free Base Required:
-
Acylation (Amide bond formation)
-
Alkylation
-
Reductive Amination
-
Michael Additions
-
-
HCl Salt May Be Used (with caution):
-
Some palladium-catalyzed cross-coupling reactions where the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) will generate the free base in situ. However, this can lead to reproducibility issues. Direct use of the free base is often more reliable.
-
Q3: What is the recommended procedure for generating the free base?
A standard aqueous workup is the most reliable method. Using stoichiometric amounts of an organic base without a workup can be problematic, as the resulting ammonium salt byproduct can interfere with the reaction.
Protocol 1: Standard Free-Basing Procedure
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath (0°C). Slowly add a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the aqueous layer is >10.
-
Extraction: Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). The free base is organic soluble.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Immediate Use: The resulting free base should be used immediately. If storage is unavoidable, store it as a solution in an anhydrous solvent under an inert atmosphere at low temperature.
Key Experimental Protocols
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
To prevent oxidative degradation, running reactions under an inert atmosphere is critical.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while hot and allow it to cool under a positive pressure of nitrogen or argon. Use a gas bubbler to monitor the gas flow.
-
Reagent Addition:
-
Solids: Add solid reagents, such as the freshly prepared 5-methylisoindoline free base, under a strong flow of inert gas (positive pressure).
-
Liquids: Use degassed solvents. Degassing can be achieved by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions. Add liquid reagents via syringe through a rubber septum.
-
-
Reaction Monitoring: Maintain a gentle positive pressure of the inert gas throughout the entire reaction period.
-
Workup: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.
By understanding the inherent chemical properties of this compound and implementing these robust handling and troubleshooting techniques, you can significantly improve the reliability and success of your synthetic outcomes.
References
-
ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Available at: [Link]
-
Advances in Engineering. (n.d.). Selective Aerobic Oxidation of Benzyl Amines. Available at: [Link]
-
RSC Publishing. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature.... Available at: [Link]
-
University of California, Riverside. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Available at: [Link]
-
PubMed Central (PMC). (n.d.). The chemistry of isoindole natural products. Available at: [Link]
-
ResearchGate. (2023). Recent Developments in Isoindole Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
Master Organic Chemistry. (2023). Enamines. Available at: [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Available at: [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of 5-Methylisoindoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and scale-up of 5-Methylisoindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or manufacturing scales. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction chemistry, key reagents, and expected outcomes.
Q1: What is the most common and scalable synthetic route to 5-Methylisoindoline?
The most prevalent and industrially viable route to 5-Methylisoindoline is the reduction of 4-Methylphthalimide. This transformation is typically achieved using a borane reagent, such as Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide complex (BH₃·SMe₂). These reagents are highly effective for the exhaustive reduction of the cyclic imide functionality to the corresponding amine.[1][2]
Q2: Why is a borane reagent preferred over other reducing agents like Lithium Aluminum Hydride (LAH)?
While LAH is a powerful reducing agent capable of this transformation, borane complexes offer several advantages, particularly for scale-up:
-
Higher Functional Group Tolerance: Borane reagents are generally more chemoselective than LAH and will not reduce certain functional groups like esters as readily.[2]
-
Improved Safety Profile: Although borane reagents are hazardous and require careful handling, they are generally considered safer to handle on a large scale compared to LAH, which can be pyrophoric and react violently with water and other protic solvents.
-
Milder Reaction Conditions: Borane reductions can often be carried out at moderate temperatures (0 °C to refluxing THF), offering better control over the reaction.[1]
Q3: What is the general mechanism for the borane reduction of 4-Methylphthalimide?
The reduction proceeds via a multi-step mechanism. The Lewis acidic boron atom of the borane complex coordinates to the carbonyl oxygen of the phthalimide, activating it for hydride transfer. This process occurs for both carbonyl groups, leading to the cleavage of the C-O bonds and the formation of the isoindoline ring. The final product initially exists as an amine-borane complex, which needs to be hydrolyzed during the workup to liberate the free 5-Methylisoindoline base.[2]
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Synthetic pathway from 4-Methylphthalimide to this compound.
Q4: What are the critical parameters to control during the borane reduction step?
-
Temperature: The initial addition of the borane reagent should be done at a low temperature (e.g., 0 °C) to control the initial exotherm. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion.[1]
-
Reagent Stoichiometry: A sufficient excess of borane must be used to ensure complete reduction of both carbonyl groups. Typically, 2.5 to 3.5 equivalents of BH₃ are used per equivalent of phthalimide.
-
Moisture Control: Borane reagents react with water. Therefore, the reaction must be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Addition Rate: On a larger scale, the borane solution should be added slowly and sub-surface to ensure good mixing and to manage the heat generated.
Q5: How should I approach the hydrochloride salt formation and crystallization?
After the reduction and workup to isolate the 5-Methylisoindoline free base, it is dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or a mixture thereof). A solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) is then added, typically at room temperature or slightly elevated temperature, to precipitate the hydrochloride salt. Cooling the mixture and allowing for a sufficient aging time will maximize the yield of the crystalline product.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Incomplete or Stalled Reduction
-
Symptoms: In-process analysis (TLC, HPLC, or GC) shows significant amounts of starting material (4-Methylphthalimide) or partially reduced intermediates remaining after the expected reaction time.
-
Potential Causes & Solutions:
| Root Cause | Explanation & Corrective Action |
| Insufficient Borane | The stoichiometry of the borane reagent may be insufficient due to titration errors or degradation of the reagent. Solution: Ensure the borane solution is properly titrated before use. If the reaction has stalled, a carefully controlled additional charge of the borane reagent may be necessary. |
| Presence of Moisture | Water in the solvent or on the glassware will consume the borane reagent. Solution: Use freshly dried solvents and oven-dried glassware. Ensure the reaction is maintained under a positive pressure of an inert gas. |
| Low Reaction Temperature | While the initial addition is done at low temperature, the reaction may require thermal energy to proceed to completion. Solution: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, gently heat the mixture (e.g., to 40-50 °C in THF) and monitor its progress.[1] |
| Poor Mixing | On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration. Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For very large reactors, consider the stirrer design and speed to avoid dead zones. |
Issue 2: Low Yield of Isolated 5-Methylisoindoline Free Base
-
Symptoms: The amount of isolated free base after the workup is significantly lower than expected based on the starting material.
-
Potential Causes & Solutions:
| Root Cause | Explanation & Corrective Action |
| Incomplete Hydrolysis of Amine-Borane Complex | The product amine forms a stable complex with borane that must be broken to isolate the free amine.[2][3] Solution: The workup is critical. After quenching the excess borane, a strong acid (like HCl) or base (like NaOH) workup, often with heating, is required to fully hydrolyze the amine-borane complex. An acidic workup is often preferred as it also serves to extract the amine into the aqueous layer. |
| Product Loss During Extraction | The product's solubility and pKa will influence its partitioning between organic and aqueous layers during workup. Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free base into an organic solvent to ensure it is not protonated and lost to the aqueous phase. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Volatilization of Product | The free base may have some volatility. Solution: Avoid overly aggressive concentration on a rotary evaporator, especially at high temperatures and very low pressures. |
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
Issue 3: Difficulty in Crystallizing this compound
-
Symptoms: The hydrochloride salt oils out, forms a sticky solid, or fails to precipitate from the solution.
-
Potential Causes & Solutions:
| Root Cause | Explanation & Corrective Action |
| Solvent System is Too Good | If the hydrochloride salt is highly soluble in the chosen solvent, it will not crystallize. Solution: Use a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble. This often involves using a polar solvent like isopropanol (IPA) and adding a less polar anti-solvent like methyl tert-butyl ether (MTBE) or heptane to induce precipitation. |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth. Solution: Ensure the 5-Methylisoindoline free base is of high purity before attempting salt formation. Consider a distillation of the free base or a charcoal treatment of the solution if impurities are suspected. |
| Rapid Precipitation | Adding the HCl solution too quickly or at too low a temperature can cause the product to "crash out" as an amorphous solid or oil. Solution: Add the HCl solution slowly to a solution of the free base at room temperature or slightly elevated temperature. Cool the mixture slowly to the desired final temperature and allow it to stir for several hours to promote crystal growth. |
| Hygroscopic Nature | The hydrochloride salt may be hygroscopic and absorb atmospheric moisture, leading to an oily appearance. Solution: Perform the crystallization and filtration under a dry, inert atmosphere. Dry the final product thoroughly under vacuum. |
Issue 4: Scale-Up Safety Concerns
-
Symptoms: Uncontrolled exotherms, gas evolution, or reagent handling issues become apparent at a larger scale.
-
Potential Causes & Solutions:
| Root Cause | Explanation & Corrective Action |
| Exotherm During Borane Addition | The reaction of borane with the phthalimide is exothermic. Solution: The addition of the borane reagent must be controlled at a rate that allows the reactor's cooling system to maintain the desired temperature. A reaction calorimetry study is highly recommended before scaling up to determine the heat of reaction. |
| Vigorous Quench Reaction | Quenching excess borane with a protic solvent (e.g., methanol, water) is highly exothermic and generates hydrogen gas.[4][5] Solution: The quench must be performed slowly and at a low temperature (e.g., < 10 °C). Ensure the reactor has adequate venting for the hydrogen gas produced. A methanol scrubbing system is recommended for large-scale operations to safely handle any unreacted borane that may be entrained in the hydrogen stream.[4] |
| Borane Reagent Handling | Borane complexes can be flammable and react with air and moisture.[6] Solution: Always handle borane reagents under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that all transfer lines and equipment are dry and purged with nitrogen or argon before use. |
Part 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
Step 1: Reduction of 4-Methylphthalimide
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Methylphthalimide (8.05 g, 50 mmol).
-
Add anhydrous Tetrahydrofuran (THF, 150 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 1.0 M Borane-THF complex in THF (150 mL, 150 mmol, 3.0 eq.) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
Step 2: Workup and Isolation of Free Base
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) to destroy excess borane. Caution: Vigorous hydrogen evolution will occur.
-
Add 6 M aqueous HCl (100 mL) to the mixture. This will hydrolyze the amine-borane complex.
-
Concentrate the mixture on a rotary evaporator to remove the THF.
-
Wash the resulting aqueous solution with ethyl acetate (2 x 50 mL) to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 50% w/w aqueous NaOH.
-
Extract the product into dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Methylisoindoline as an oil or low-melting solid.
Step 3: Formation of Hydrochloride Salt
-
Dissolve the crude 5-Methylisoindoline free base in isopropanol (50 mL).
-
Slowly add a 5-6 M solution of HCl in isopropanol dropwise with stirring until the solution is acidic (test with pH paper).
-
Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 1 hour.
-
Collect the white precipitate by vacuum filtration, wash the cake with cold isopropanol (2 x 10 mL), and then with MTBE (2 x 15 mL).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford this compound.
Part 4: Impurity Profile and Analysis
Q6: What are the likely impurities in this synthesis?
-
Starting Material: Unreacted 4-Methylphthalimide.
-
Partially Reduced Intermediates: Intermediates where only one of the two carbonyl groups has been reduced.
-
Borate Esters: Byproducts from the reaction of borane with the solvent or from incomplete hydrolysis during workup.
-
Solvent Adducts: Impurities related to the reaction of intermediates with the solvent.
Q7: What analytical methods are recommended for purity determination?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the preferred method for determining the purity of the final hydrochloride salt and for tracking the disappearance of starting material and the formation of the product.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) can be used to assess the purity of the more volatile free base intermediate.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): Can be coupled with LC or GC (LC-MS, GC-MS) to identify the mass of unknown impurity peaks.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Borane & Borane Complexes.
-
Kappe, C. O., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1292–1295.
-
Axios Research. This compound.
-
PubChem. 4-Methylphthalimide.
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science.
-
BenchChem. Large-Scale Synthesis and Handling of Disiamylborane Solutions.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Boron-based Reductants.
-
ChemicalBook. METHYL ISOINDOLINE-5-CARBOXYLATE (CAS 74666-57-5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 7. iiste.org [iiste.org]
Minimizing dimer formation in 5-Methylisoindoline hydrochloride reactions
Technical Support Center: 5-Methylisoindoline Hydrochloride Reactions
Welcome to the technical support guide for minimizing dimer formation in reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive compound. Here, we will delve into the mechanistic underpinnings of dimer formation, provide actionable troubleshooting advice, and present detailed protocols to enhance the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methylisoindoline and why is it prone to dimerization?
5-Methylisoindoline is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring. Its hydrochloride salt is often used to improve stability and solubility. The isoindole core is an electron-rich aromatic system, making it susceptible to electrophilic attack. Dimerization typically occurs when one molecule of 5-Methylisoindoline acts as a nucleophile and another, often after undergoing a transformation in the reaction mixture, acts as an electrophile. This self-reaction is a common side pathway that competes with the desired reaction, leading to reduced yields and purification challenges. The stability of isoindole derivatives is a known challenge in synthetic chemistry, as the ortho-quinoid structure can be highly reactive.[1][2]
Q2: What are the primary factors that promote dimer formation?
Several reaction parameters can inadvertently favor dimerization. These include:
-
High Concentration: Increased proximity of reactant molecules enhances the probability of self-reaction.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the dimerization pathway, sometimes more so than for the desired reaction.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and transition states, potentially favoring dimerization.[3][4][5]
-
Suboptimal Stoichiometry: An excess of 5-Methylisoindoline relative to the other reactants can leave unreacted molecules available to dimerize.
-
Presence of Strong Bases or Acids: These can deprotonate or protonate the isoindoline, respectively, forming highly reactive species that readily dimerize.
Q3: How can I detect and quantify dimer formation?
The presence of the dimer byproduct can be identified and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the formation of a new, typically less polar, spot corresponding to the dimer.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and dimer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the dimer by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the isolated dimer and quantify its presence in the crude reaction mixture.
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific issues you may encounter and provides targeted solutions.
Issue 1: Significant Dimer Formation Observed by TLC/HPLC Early in the Reaction
-
Underlying Cause: This often points to reaction conditions that are too harsh, leading to rapid self-reaction. High initial concentration or temperature are common culprits.
-
Troubleshooting Protocol:
-
Reduce Reactant Concentration: Dilute the reaction mixture. A good starting point is to halve the initial concentration. This physically separates the 5-Methylisoindoline molecules, decreasing the likelihood of them reacting with each other.
-
Lower the Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm to the desired temperature. This can help control the initial rate of reaction and disfavor the higher activation energy pathway of dimerization.[6]
-
Slow Addition of Reagents: Instead of adding all reactants at once, employ a syringe pump to slowly add the this compound solution to the reaction mixture containing the other reactant(s). This maintains a low instantaneous concentration of the isoindoline.[7]
-
Issue 2: Dimerization Increases as the Reaction Progresses, Consuming the Desired Product
-
Underlying Cause: This may indicate that the desired product is unstable under the reaction conditions and is reverting to a reactive intermediate that then dimerizes, or that the prolonged reaction time at elevated temperatures is promoting the side reaction.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress Closely: Use TLC or HPLC to determine the point of maximum product formation and quench the reaction at that time.
-
Optimize Reaction Time and Temperature: Perform a time-course experiment at different temperatures to find the optimal balance that maximizes product yield while minimizing dimer formation.
-
Issue 3: Dimer Formation is Prevalent in a Specific Solvent System
-
Underlying Cause: The solvent plays a crucial role in stabilizing reactants and transition states. A solvent that preferentially stabilizes the transition state leading to the dimer will increase its formation.[3][4][5]
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide).
-
Consider Solvent Effects on Reactivity: Aprotic polar solvents might stabilize charged intermediates, which could be involved in dimerization. Less polar solvents may reduce the rate of both desired and undesired reactions, potentially improving selectivity.
-
Table 1: Solvent Selection Guide
| Solvent | Polarity | Potential Impact on Dimerization |
| Dichloromethane (DCM) | Low | May reduce the rate of side reactions. |
| Tetrahydrofuran (THF) | Medium | A common starting point for optimization. |
| Acetonitrile (ACN) | High | Can sometimes accelerate both desired and undesired pathways. |
| Dimethylformamide (DMF) | High (Aprotic) | May stabilize charged intermediates, potentially increasing dimerization. |
Issue 4: The Choice of Base Seems to Influence Dimer Yield
-
Underlying Cause: The strength and steric bulk of the base can significantly impact the reaction's selectivity. A strong, non-hindered base can deprotonate the isoindoline, making it highly nucleophilic and prone to dimerization.
-
Troubleshooting Protocol:
-
Use a Weaker or Sterically Hindered Base: Switch from strong bases like sodium hydride or potassium tert-butoxide to milder options like triethylamine (TEA) or diisopropylethylamine (DIPEA). The steric bulk of DIPEA can disfavor the approach of two large isoindoline molecules.
-
Optimize Base Stoichiometry: Use the minimum amount of base required to drive the desired reaction. An excess can lead to a higher concentration of the reactive, deprotonated isoindoline.
-
Experimental Protocols
Protocol 1: Slow Addition Method to Minimize Dimerization
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the limiting reagent and any catalysts in the chosen solvent and bring the solution to the desired temperature.
-
In a separate flask, dissolve the this compound and the base (if required) in the same solvent.
-
Using a syringe pump, add the 5-Methylisoindoline solution to the reaction vessel at a slow, controlled rate (e.g., over 1-2 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, proceed with the standard workup and purification.
Protocol 2: Analytical Monitoring of the Reaction
-
Prepare a standard solution of the starting material, this compound, and if possible, the isolated dimer.
-
Set up an HPLC method capable of resolving the starting material, desired product, and dimer. A C18 column with a gradient of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
At regular intervals during the reaction, withdraw a small aliquot, quench it (e.g., with a dilute acid or by diluting in the mobile phase), and inject it into the HPLC.
-
Plot the concentration of each species over time to determine the optimal reaction time.
Visualizing Reaction Pathways
Diagram 1: General Reaction Scheme
Caption: Competing pathways in 5-Methylisoindoline reactions.
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting dimer formation.
References
-
Freund, M. & Gauff, R. The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry8 , 281–293 (2012). Available at: [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Available at: [Link]
-
ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? Available at: [Link]
- Nájera, C., Sansano, J. M. & Yus, M. CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC2010, 1–139 (2010).
-
ResearchGate. (2017). Solvent effect over reaction selectivity affording the multicomponent indolizine adduct or the chalcone derivative. Available at: [Link]
-
Tanimoto, H., Ouchi, H., Oritani, M., Chiba, K. & Oishi, S. Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations. The Journal of Organic Chemistry88 , 8367–8376 (2023). Available at: [Link]
-
Williams, J. M. J. & St-Cyr, D. J. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry5 , 1–5 (2017). Available at: [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing solvent and base conditions for 5-Methylisoindoline hydrochloride N-arylation
Welcome to the technical support center for the N-arylation of 5-methylisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your synthetic route.
The N-arylation of 5-methylisoindoline, a key transformation in the synthesis of various biologically active compounds, is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] The success of this reaction is highly dependent on the careful selection of solvent and base, which work in concert with the palladium catalyst and phosphine ligand to facilitate the carbon-nitrogen bond formation.
This guide will delve into the critical parameters for optimizing this reaction, provide step-by-step protocols, and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation of this compound failing or giving low yields?
A1: Low yields in the Buchwald-Hartwig amination of this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.[3] Here are the most common culprits:
-
Inadequate Neutralization of the Hydrochloride Salt: this compound is an ammonium salt. The initial step must involve its neutralization to the free secondary amine by a base. If the base is not strong enough or used in insufficient quantity, the free amine will not be available to participate in the catalytic cycle.
-
Catalyst System Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. While the amine or phosphine ligand can sometimes act as a reducing agent, this is not always sufficient.[4] Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[3]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. For a cyclic secondary amine like 5-methylisoindoline, a bulky, electron-rich phosphine ligand is often required to promote the reaction.[3][5]
-
Suboptimal Base Selection: The base's role is multifaceted; it deprotonates the amine and facilitates the formation of the active catalyst. A base that is too weak may not be effective, while an overly strong base could lead to side reactions with other functional groups on your aryl halide.[4]
-
Solvent Effects: The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction mechanism.[6] An inappropriate solvent can lead to poor reaction rates or catalyst decomposition.
Q2: How do I choose the right base for the N-arylation of this compound?
A2: The choice of base is critical and depends on the solvent, the pKa of 5-methylisoindoline, and the functional group tolerance of your aryl halide. Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations.[3][4]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are very effective.[4] They are strong enough to deprotonate the protonated amine and the resulting amine-palladium complex during the catalytic cycle.
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be employed.[4] However, these often require higher reaction temperatures and may result in slower reaction rates.[7]
-
Solubility: The solubility of the base in the chosen solvent is also a key consideration. Cs₂CO₃, for instance, has better solubility in some organic solvents compared to other inorganic bases, which can be advantageous.[4]
Q3: What is the best solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction's success.[6] Aprotic solvents are typically used.
-
Aromatic Hydrocarbons: Toluene is a very common and often effective solvent for Buchwald-Hartwig reactions.[1][8] It is non-polar and can be beneficial when using aryl iodides, as the iodide salt byproduct is poorly soluble and can be removed from the reaction equilibrium.[3]
-
Ethers: Dioxane and tetrahydrofuran (THF) are also widely used.[9]
-
Polar Aprotic Solvents: While less common, polar aprotic solvents like N,N-dimethylformamide (DMF) have been used. However, they can sometimes coordinate to the palladium center and inhibit catalysis.[1][8]
-
Green Solvents: For more environmentally friendly options, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective in some Buchwald-Hartwig couplings.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Reaction or Very Low Conversion | 1. Insufficient neutralization of the hydrochloride salt.2. Inactive catalyst.3. Inappropriate ligand. | 1. Increase base equivalents: Add at least 2 equivalents of a strong base like NaOtBu. One equivalent is consumed by the HCl salt, and another is needed for the catalytic cycle.2. Use a Pd(0) source: Switch from a Pd(II) precatalyst to Pd₂(dba)₃ or a commercially available pre-catalyst.[3][4]3. Screen ligands: Try bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[2] These are known to be effective for coupling secondary amines. |
| Reaction Stalls at Intermediate Conversion | 1. Catalyst decomposition.2. Product inhibition. | 1. Lower reaction temperature: High temperatures can lead to catalyst degradation. Try running the reaction at a lower temperature for a longer period.2. Use a different solvent: If product inhibition is suspected, changing the solvent may alter the solubility of the product and mitigate this effect. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water.2. Suboptimal ligand-to-metal ratio. | 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous, degassed solvents. The presence of water can lead to hydrodehalogenation of the aryl halide.2. Optimize ligand loading: A slightly higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stable. |
| Difficulty in Product Purification | 1. Insoluble inorganic salts.2. Residual palladium catalyst. | 1. Filter through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove insoluble salts before aqueous workup.[3]2. Use a palladium scavenger: If residual palladium is a problem, consider treating the crude product with a scavenger resin. |
Data Summary: Recommended Solvent and Base Combinations
The following table provides a starting point for optimizing your reaction conditions. The optimal combination will depend on the specific aryl halide used.
| Base | pKa of Conjugate Acid | Recommended Solvents | Typical Temperature Range (°C) | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | 80 - 110 | A strong, commonly used base. Effective for most substrates.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | 80 - 110 | A very strong, non-nucleophilic base. Can provide good tolerance for proton-containing functional groups.[2][3] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Dioxane, Toluene, DMF | 100 - 120 | A weaker base, useful for base-sensitive substrates. Good solubility in some organic solvents.[4] |
| Potassium Phosphate (K₃PO₄) | ~12 | Dioxane, Toluene | 100 - 120 | Another weaker base option for sensitive substrates.[4] |
Experimental Protocols
General Protocol for N-Arylation of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.2 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[3]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated 5-methylisoindoline.[3]
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: General experimental workflow for N-arylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yielding reactions.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47 , 6338-6361. ([Link])
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008, 41 , 1534-1544. ([Link])
-
J. H. M. Lange, P. C. Verveer, C. G. Kruse, and G. J. K. Ariaans, "A new, efficient, and versatile palladium catalyst for the arylation of amines," Tetrahedron Lett., 2001, 42 , 1367-1369. ([Link])
-
F. Bellina and R. Rossi, "The Development of Regioselective Palladium-Catalyzed Direct Arylation of Heteroarenes," Chem. Rev., 2010, 110 , 1082-1146. ([Link])
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination." ([Link])
-
S. Pradhan, A. Bhattacharyya, and R. P. John, "A Coordination Driven Supramolecular Pd2L4 Self-Assembly as Heterogeneous Catalyst for Buchwald-Hartwig Amination Reaction," ResearchGate, 2016. ([Link])
-
B. P. Fors, D. A. Watson, M. R. Biscoe, and S. L. Buchwald, "A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Halides," J. Am. Chem. Soc., 2008, 130 , 13552-13554. ([Link])
-
J. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chem., 2019, 21 , 2164-2213. ([Link])
-
M. R. Biscoe, B. P. Fors, and S. L. Buchwald, "A New Class of Easily Activated Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions," J. Am. Chem. Soc., 2008, 130 , 6686-6687. ([Link])
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Amines: A Mild, General, and Operationally Simple Method," J. Org. Chem., 1999, 64 , 10-11. ([Link])
-
WuXi AppTec, "Condition Optimization for Buchwald-Hartwig Reactions," YouTube, 2022. ([Link])
-
M. Sotoude, Y. Mansoori, F. Ghahramani, and A. Bezaatpour, "Copper Catalyzed Selective Monoarylation of Anilines by a New Reusable Catalyst Supported on Magnetic Mesoporous Silica," ResearchGate, 2020. ([Link])
-
J. Sherwood, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, 2019. ([Link])
-
D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles," Acc. Chem. Res., 2003, 36 , 234-245. ([Link])
-
D. M. T. Chan, K. L. Monaco, R.-P. Wang, and M. P. Winters, "New N- and O-Arylations with Phenylboronic acids and Cupric Acetate," Tetrahedron Lett., 1998, 39 , 2933-2936. ([Link])
-
J. D. Hicks, A. M. Hyde, A. M. Cuezva, and S. L. Buchwald, "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study," J. Am. Chem. Soc., 2009, 131 , 17094-17095. ([Link])
-
T. J. Williams, K. D. H. T. Le, and N. K. Garg, "Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation)," Org. Lett., 2019, 21 , 7279-7282. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from 5-Methylisoindoline Hydrochloride Reaction Mixtures
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from 5-Methylisoindoline hydrochloride reaction mixtures. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your final product, aligning with the stringent requirements of the pharmaceutical industry.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding palladium removal.
Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?
A: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies due to its potential toxicity.[3][4] The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[3][5][6] Beyond regulatory compliance, residual palladium can compromise the stability of the final compound and interfere with subsequent synthetic steps or biological assays.[7][8]
Q2: My isolated this compound is off-color (grey, brown, or black). Does this indicate palladium contamination?
A: Yes, a dark discoloration is a strong indicator of residual palladium, often in the form of palladium black, which is finely divided palladium metal.[9] This contamination can persist even after standard aqueous workups and requires specific purification strategies for its removal.
Q3: What are the primary methods for removing palladium from reaction mixtures?
A: The most common and effective methods include:
-
Filtration: Primarily for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[9][10][11]
-
Adsorption using Activated Carbon: A cost-effective method for adsorbing dissolved palladium species.[10][12]
-
Metal Scavengers: Employing solid-supported reagents with high affinity for palladium, such as those with thiol or amine functionalities.[1][10][13]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[3][10]
-
Extraction: Liquid-liquid extraction can be effective for removing certain soluble palladium species.[10][11]
Q4: How do I choose the most suitable palladium removal method for my this compound synthesis?
A: The optimal choice depends on several factors:
-
The nature of the palladium species: Is it a heterogeneous catalyst like Pd/C, or a soluble homogeneous catalyst?
-
The solubility and stability of your product: this compound is a salt, which will influence solvent selection.
-
The required level of purity: Regulatory limits for APIs are typically in the low parts-per-million (ppm) range.[3]
-
Scalability and cost-effectiveness: These are critical considerations in a drug development setting.[2][12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during palladium removal.
Issue 1: Incomplete Removal of Palladium Catalyst (High ppm Levels Detected)
Symptom: Post-purification analysis (e.g., ICP-MS) of your this compound shows palladium levels exceeding the acceptable limit (e.g., > 5 ppm).[3]
Root Cause Analysis and Solutions:
Is the palladium catalyst heterogeneous (e.g., Pd/C) or homogeneous?
-
For Heterogeneous Catalysts (Pd/C):
-
Problem: Fine particles of the catalyst may be passing through the filtration medium.
-
Solution: Use a finer porosity filter or a pad of Celite®. Ensure the Celite® pad is properly packed and wetted before filtration.[9][11] For very fine particles, a PTFE micron filter can be highly effective.[14]
-
Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[15] Always keep the filter cake wet with solvent during and after filtration.[15][16]
-
-
For Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂):
-
Problem: The palladium species are dissolved in the reaction mixture and cannot be removed by simple filtration.
-
Solution 1: Activated Carbon Treatment. Activated carbon has a high surface area and can effectively adsorb dissolved palladium.[17][18] However, it can also adsorb the desired product, leading to yield loss.[12][13] Optimization of the amount of carbon, temperature, and treatment time is crucial.[12]
-
Solution 2: Metal Scavengers. These are functionalized silica or polymer supports with ligands that chelate palladium.[5][13] Thiol-based scavengers are particularly effective.[12][13] They often offer higher selectivity and efficiency than activated carbon.[1][13]
-
Issue 2: Significant Product Loss During Palladium Removal
Symptom: The yield of this compound is substantially lower after the palladium removal step.
Root Cause Analysis and Solutions:
-
Problem: Non-specific adsorption of the product onto the purification medium (activated carbon or scavenger).
-
Solution 1: Optimize Adsorbent Quantity. Use the minimum amount of activated carbon or scavenger required to achieve the desired palladium level. A screening study with varying amounts can determine the optimal loading.
-
Solution 2: Solvent Selection. The choice of solvent can influence the binding of your product to the adsorbent. A solvent in which this compound is highly soluble may minimize its adsorption.
-
Solution 3: Change the Scavenger. Different scavengers have different affinities for various compounds. Testing a range of scavengers (e.g., thiol-based vs. amine-based) may identify one with higher selectivity for palladium and lower affinity for your product.[13]
-
Solution 4: Consider Crystallization. If your product is crystalline, a well-optimized crystallization process can be a highly effective and selective purification method that minimizes yield loss.[3][10]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptom: The efficiency of palladium removal varies significantly between different reaction batches, even when using the same procedure.
Root Cause Analysis and Solutions:
-
Problem: Variations in the reaction conditions are leading to different forms of residual palladium. For example, changes in temperature, reaction time, or reagent quality can affect the oxidation state and speciation of the palladium residue.[12][13]
-
Solution 1: Standardize Reaction Protocol. Ensure all reaction parameters are tightly controlled and documented for each batch.
-
Solution 2: Characterize the Palladium Species. If possible, try to identify the nature of the palladium residue in a problematic batch. This may require advanced analytical techniques but can provide valuable insight for selecting the most effective removal strategy.
-
Solution 3: Implement a Multi-Step Purification Strategy. A combination of methods can provide more robust and consistent results. For example, an initial filtration through Celite® to remove precipitated palladium, followed by treatment with a metal scavenger to capture soluble species.[7][8]
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) via Celite® Filtration
This protocol is designed for the removal of solid Pd/C catalyst from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and Pd/C
-
Sintered glass funnel
-
Filter flask
-
Celite® 545
-
Reaction solvent (e.g., Methanol, Ethanol)
-
Wash bottle with solvent
-
Wash bottle with water
Procedure:
-
Safety First: Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon) before exposing the catalyst to air.[19]
-
Prepare the Celite® Pad: Place the sintered glass funnel on the filter flask. Add a 1-2 cm layer of Celite® to the funnel.
-
Wet the Pad: Wet the Celite® pad with the reaction solvent. Apply a gentle vacuum to ensure the pad is compact and evenly settled.[9]
-
Filtration: Carefully pour the reaction mixture onto the Celite® pad under a gentle vacuum. It is crucial to keep the Celite® pad covered with liquid throughout the filtration to prevent the catalyst from drying and potentially igniting.[15][20]
-
Washing: Wash the filter cake with fresh solvent (2-3 times the volume of the initial reaction mixture) to ensure complete recovery of the product.[11]
-
Quench the Catalyst: Once filtration is complete, and before disassembling the apparatus, gently add water to the filter cake to quench the pyrophoric catalyst.[15][20]
-
Product Recovery: The filtrate contains the purified this compound. Concentrate the filtrate under reduced pressure to recover the product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[3][7]
Protocol 2: Removal of Soluble Palladium Species Using a Thiol-Based Scavenger
This method is highly effective for removing both soluble and insoluble palladium species.
Materials:
-
Crude this compound dissolved in a suitable solvent (e.g., Toluene, THF, Acetonitrile)[3]
-
Thiol-based scavenger resin (e.g., SiliaMetS Thiol)
-
Reaction vessel with stirring
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate solvent.
-
Scavenger Addition: Add the thiol-based scavenger resin to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity. A typical starting point is 5-10 weight equivalents relative to the initial weight of the palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[10][12]
-
Filtration: Filter the mixture through a pad of celite or suitable filter paper to remove the solid scavenger with the bound palladium.[10]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]
-
Product Recovery: Concentrate the combined filtrate to obtain the purified this compound.
-
Analysis: Determine the residual palladium content in the final product by ICP-MS to confirm the effectiveness of the scavenging process.[21][22]
Data Presentation and Method Selection
The choice of a palladium removal technique is highly dependent on the specific circumstances of the reaction. The following table summarizes the advantages and disadvantages of common methods.
| Method | Advantages | Disadvantages | Best Suited For |
| Celite® Filtration | Simple, fast, and inexpensive.[9][11] | Only effective for insoluble palladium species.[11] Risk of pyrophoric catalyst ignition.[15] | Removal of heterogeneous catalysts like Pd/C. |
| Activated Carbon | Cost-effective and widely available.[12] Can remove various palladium species.[17] | Can lead to significant product loss due to non-specific adsorption.[12][13] Lower efficiency than specialized scavengers.[13] | Initial purification of reaction mixtures with moderate palladium contamination. |
| Metal Scavengers | High efficiency and selectivity for palladium.[1][13] Reduces product loss compared to activated carbon.[1][2] | Higher cost compared to activated carbon. Requires screening to find the optimal scavenger.[6] | Achieving very low palladium levels (<5 ppm) in high-value products like APIs.[1] |
| Crystallization | Can be highly selective and cost-effective at scale. | Not all compounds crystallize easily. May require significant process development. | Final purification step for crystalline products like hydrochloride salts. |
Visualization of Workflow
Palladium Removal Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Detection for API Purific
- Why palladium metal scavengers are not all the same. Biotage.
- Technical Support Center: Removing Palladium Catalyst Residues
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How can i remove palladium Pd catalyst easily?.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Removing residual catalysts from 4-(Furan-2-yl)
- Filtration of Hydrogenation C
- Recognising the Needs of the Pharmaceutical Industry. Scavenging Technologies.
- Filtration of Hydrogenation C
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Recovery of Pd(II)
- Recovery of Pd(II)
- How to remove palladium catalyst
- Removal of leached Palladium from reaction product. ScienceMadness Discussion Board.
- Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
- How to Remove Palladium in three easy steps. Biotage.
- Hazards associated with laboratory scale hydrogen
- Hydrogenation reaction tips and tricks. r/Chempros - Reddit.
- Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review.
- Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scirp.org.
- Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretre
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 3. arborassays.com [arborassays.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. youtube.com [youtube.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Addressing solubility issues of 5-Methylisoindoline hydrochloride in organic solvents
Technical Support Center: 5-Methylisoindoline Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate the common challenges associated with the solubility of this compound in organic solvents. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my organic solvent. Why is it so insoluble?
Answer: The solubility challenge you're facing stems from the fundamental nature of the compound being an amine hydrochloride salt. The molecule has two key parts: the organic 5-methylisoindoline "body" and the ionic hydrochloride "tail" (-NH₂⁺Cl⁻).
-
Ionic Nature: The hydrochloride salt form is ionic. This ionic character means it has a high lattice energy and prefers to interact with polar solvents that can effectively solvate both the positively charged ammonium center and the chloride anion.
-
"Like Dissolves Like": Most common organic solvents used in synthesis or chromatography (like dichloromethane, diethyl ether, or toluene) are non-polar or weakly polar and aprotic.[1] These solvents cannot effectively stabilize the separated ions of the salt, leading to poor solubility. A significant energy input is required to break the crystal lattice of the salt, which these solvents cannot provide through solvation.[2]
Many drugs that are amines are converted to hydrochloride salts specifically to increase their solubility in aqueous solutions for pharmaceutical applications.[3][4] This property, however, becomes a hurdle when working in non-polar organic media.
Q2: Which organic solvents are most likely to dissolve this compound?
Answer: Based on its salt nature, you will have the most success with polar, and preferably protic, organic solvents. These solvents can engage in hydrogen bonding and have high enough dielectric constants to solvate the ions.
Here is a general guide to solvent selection, ranked from most to least effective for dissolving the hydrochloride salt:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl (-OH) group can hydrogen bond with both the cation and the chloride anion, effectively solvating the salt.[5] |
| Polar Aprotic | DMSO, DMF | Moderate | These have high polarity to solvate ions but lack a proton-donating group, making them slightly less effective than protic solvents. Use with caution as they can be difficult to remove. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Very Low | While polar, their ability to solvate the hydrochloride salt is significantly lower. Acetone, in particular, is sometimes used to precipitate or wash hydrochloride salts.[5] |
| Weakly/Non-Polar | Dichloromethane (DCM), Chloroform | Very Low | These solvents lack the polarity needed for effective ion solvation. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Insoluble | These are poor solvents for any ionic species. Diethyl ether is often used as an anti-solvent to deliberately precipitate amine hydrochlorides from a more polar solution.[5][6] |
Q3: I managed to dissolve the compound in methanol, but it crashed out when I added my non-polar reactant. What happened?
Answer: This is a classic case of anti-solvent precipitation. Your system went from a state where the polar solvent (methanol) could support the dissolved ions to a mixed-solvent system where the overall polarity was too low.
The addition of a non-polar solvent reduces the dielectric constant of the solution, decreasing its ability to keep the ions of the hydrochloride salt separated. Once a critical point is reached, the salt's lattice energy becomes more favorable than solvation, and it precipitates out of the solution.
Troubleshooting Workflows
If you are encountering solubility issues, follow this logical troubleshooting workflow.
Workflow 1: Direct Dissolution Troubleshooting
This workflow is for situations where you need to use the hydrochloride salt form directly in your reaction or analysis.
Caption: Troubleshooting workflow for direct dissolution.
Workflow 2: Conversion to Freebase for Enhanced Organic Solubility
This is the most robust strategy when high solubility in non-polar or weakly polar aprotic solvents (like DCM, THF, Toluene) is required. The free base form is the pure, deprotonated amine, which is significantly more soluble in organic solvents.[7][8]
Caption: Workflow for converting the HCl salt to its freebase form.
Detailed Experimental Protocols
Protocol 1: Standard Free-Basing Procedure
This protocol details the conversion of this compound to its free base form, a common and effective method to improve solubility in non-polar organic solvents.[8][9]
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Basification: While stirring, slowly add saturated aqueous NaHCO₃ solution dropwise. Monitor the pH of the aqueous layer with pH paper or a meter. Continue adding base until the pH is ≥ 9. You may observe the solution becoming cloudy as the free base precipitates.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of DCM or EtOAc equal to the aqueous layer and shake vigorously. Allow the layers to separate.
-
Separation: Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask.
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with an equal volume of brine to remove residual water.
-
Drying: Transfer the washed organic layer to a clean flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes to absorb all water.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 5-Methylisoindoline free base. The product may be an oil or a solid.
Causality Note: The addition of a base deprotonates the ammonium cation (R-NH₂⁺) to the neutral amine (R-NH₂). This removes the ionic charge, making the molecule significantly less polar and thus much more soluble in organic solvents like DCM or EtOAc.[8]
References
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). Journal of Pharmaceutical Sciences. [Link]
-
Free base. (2015). YouTube. [Link]
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. [Link]
-
Free base. (n.d.). Wikipedia. [Link]
-
Amines as Bases. (2014). Chemistry LibreTexts. [Link]
-
Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Free base – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Free base - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to HPLC Validation for Purity Analysis of 5-Methylisoindoline Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity analysis of 5-Methylisoindoline hydrochloride derivatives. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, enabling you to develop robust and reliable analytical methods.
The isoindoline scaffold is a key structural motif in a variety of biologically active compounds. The purity of these compounds is critical, as even small amounts of impurities can affect efficacy and safety. A well-validated, stability-indicating HPLC method is therefore essential for quality control throughout the drug development lifecycle.[1]
Strategic Approaches to Method Development
The development of a robust HPLC method for a basic compound like this compound requires careful consideration of several factors to achieve optimal separation from potential process impurities and degradation products. As a basic compound, its retention and peak shape are highly dependent on the mobile phase pH.[2]
Two primary reversed-phase column chemistries are often considered for the analysis of such compounds: the ubiquitous C18 (octadecyl) and the less hydrophobic C8 (octyl) columns.
-
C18 Columns: Offer higher hydrophobicity and greater retentivity for non-polar and moderately polar compounds due to the longer alkyl chains. This can provide better separation for complex mixtures of impurities.[3]
-
C8 Columns: With shorter alkyl chains, C8 columns are less retentive and can be advantageous for analyzing more polar compounds or when shorter analysis times are desired.[3]
The choice between C18 and C8 is not always straightforward and depends on the specific impurity profile of the this compound derivative. A comparative study is often the most effective approach to determine the optimal stationary phase.
The Critical Role of Mobile Phase pH
For basic compounds, controlling the mobile phase pH is paramount to achieving symmetrical peak shapes and reproducible retention times.[4] At a pH below the pKa of the amine, the compound will be protonated and exist in its ionized form, which is more polar and thus less retained on a reversed-phase column. Conversely, at a pH above the pKa, the compound will be in its neutral, more hydrophobic form, leading to increased retention. Operating at a pH around the pKa should be avoided as small fluctuations in pH can lead to significant changes in retention time. For robust retention, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte.[2]
A Comparative Case Study: Method A (C18) vs. Method B (C8)
To illustrate the practical application of these principles, we will consider a hypothetical case study for the purity analysis of a this compound derivative. Two methods were developed and validated, one using a C18 column and the other a C8 column.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18 (e.g., Phenomenex Luna® C18, 250 x 4.6 mm, 5 µm) | C8 (e.g., ACE C8, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid | 20 mM Ammonium Acetate, pH adjusted to 7.0 with Ammonia |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 70% B over 30 min | 10% B to 60% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
The rationale for choosing these starting conditions is based on the physicochemical properties of the analyte. The acidic mobile phase in Method A ensures the amine is fully protonated, aiming for good peak shape. Method B explores a neutral pH to assess the impact on selectivity for different impurities.
The Pillars of HPLC Validation: A Self-Validating System
A robust HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, ensures the method is reliable, reproducible, and accurate.[1][5]
Sources
A Senior Application Scientist's Guide to Amine Reactivity: 5-Methylisoindoline vs. Unsubstituted Isoindoline
Introduction
The isoindoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous clinically approved drugs and high-value compounds in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, making it an attractive starting point for library synthesis and lead optimization. As drug development professionals, understanding how simple substitutions on this core affect its chemical behavior is paramount for designing efficient synthetic routes and novel molecular entities.
This guide provides an in-depth comparison of the reactivity between unsubstituted isoindoline and its C5-methylated analog, 5-methylisoindoline. We will move beyond simple statements of reactivity to explore the underlying electronic principles, provide quantitative expectations for key transformations, and detail robust experimental protocols for validation. The central thesis is that the C5-methyl group, while seemingly minor, exerts a significant and predictable influence on the molecule's nucleophilicity, impacting both N-functionalization and C-H functionalization reactions critical to drug discovery.
Part 1: The Decisive Influence of the C5-Methyl Group: A Theoretical Framework
The primary difference in reactivity between isoindoline and 5-methylisoindoline stems from the electronic effects imparted by the methyl group. Unlike sterically demanding groups, the methyl group's influence is almost purely electronic in this position.
A methyl group acts as an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect (+I): The methyl group's carbon atom is sp³-hybridized and is less electronegative than the sp²-hybridized carbon of the aromatic ring. This results in a slight push of electron density from the methyl group into the ring.[3]
-
Hyperconjugation: This is a more significant stabilizing effect where the electrons in the C-H sigma bonds of the methyl group overlap with the adjacent π-system of the aromatic ring.[3][4] This delocalization effectively increases the electron density of the benzene ring.
This net increase in electron density makes the aromatic ring of 5-methylisoindoline more nucleophilic than that of the unsubstituted parent compound. Consequently, it is "activated" towards reactions involving electrophiles.[5] Furthermore, this electronic push can have a modest, through-bond effect on the basicity and nucleophilicity of the secondary amine.
Caption: Chemical structures of isoindoline and 5-methylisoindoline.
Caption: Influence of the C5-methyl group on reactivity.
Part 2: Comparative Analysis in Key Synthetic Transformations
We will now examine how the activating effect of the C5-methyl group translates into practical outcomes in reactions central to pharmaceutical synthesis.
A. N-Acylation: Probing Amine Nucleophilicity
N-acylation is a fundamental transformation for installing amide functionalities, which are prevalent in drug molecules. The reaction rate is dependent on the nucleophilicity of the isoindoline nitrogen.
Mechanistic Considerations: The reaction proceeds via nucleophilic attack of the isoindoline nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). While the C5-methyl group is remote, its electron-donating nature slightly increases the electron density at the nitrogen atom, making it a marginally stronger nucleophile compared to the unsubstituted analog. This should translate to a slightly faster reaction rate.
Comparative Data (Expected Outcomes):
| Feature | Isoindoline | 5-Methylisoindoline | Rationale |
|---|---|---|---|
| Relative Rate | Baseline (1.0) | Slightly Faster (>1.0) | Enhanced N-nucleophilicity from remote EDG. |
| Typical Yield | >95% | >95% | Reaction is typically high-yielding for both substrates. |
| Reaction Conditions | Standard | Standard | No significant change in protocol is required. |
Self-Validating Experimental Protocol for N-Acylation
This protocol is designed to competitively acylate an equimolar mixture of the two substrates to precisely measure relative reactivity.
-
Preparation: In a dry round-bottom flask under an argon atmosphere, dissolve isoindoline (1.0 mmol, 1.0 eq) and 5-methylisoindoline (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (2.5 mmol, 2.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reaction: Prepare a solution of acetyl chloride (0.95 mmol, 0.95 eq, the limiting reagent) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine mixture over 10 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C. After 30 minutes, withdraw a small aliquot, quench with saturated NaHCO₃(aq), extract with DCM, and analyze by LC-MS to determine the ratio of N-acetylisoindoline to N-acetyl-5-methylisoindoline.
-
Workup: Upon completion (or after a fixed time point), quench the reaction by adding saturated NaHCO₃ solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting product mixture via column chromatography. Quantify the yields of each acetylated product to confirm the relative reactivity observed by LC-MS.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Test of C-H Functionalization Precursors
To perform a Suzuki-Miyaura coupling, the isoindoline core must first be halogenated (e.g., brominated) to serve as the electrophilic partner. The reactivity comparison thus begins with the electrophilic aromatic substitution (EAS) step of bromination.
Mechanistic Considerations: The electron-donating methyl group in 5-methylisoindoline activates the aromatic ring, making it significantly more susceptible to electrophilic attack than unsubstituted isoindoline.[5] The methyl group is an ortho, para-director. Given the structure, bromination will be directed to the C4 and C6 positions, ortho to the methyl group. In contrast, bromination of unsubstituted isoindoline will be slower and potentially less regioselective.
Comparative Data (Expected Outcomes):
| Feature | Isoindoline | 5-Methylisoindoline | Rationale |
|---|---|---|---|
| Bromination Rate | Slower | Significantly Faster | Ring is activated by the EDG.[5] |
| Bromination Conditions | May require stronger Lewis acid / harsher conditions | Milder conditions (e.g., NBS in DMF) | Lower activation energy for EAS. |
| Suzuki Coupling Rate | Baseline | Baseline | Electronic effect on the C-Br bond is minimal post-bromination. |
| Overall Yield | Lower | Higher | Driven primarily by the efficiency and selectivity of the bromination step. |
Self-Validating Experimental Protocol for Bromination & Suzuki Coupling
-
Step 1: Electrophilic Bromination (Comparative)
-
Reactor 1 (Isoindoline): To a solution of isoindoline (1.0 mmol) in acetonitrile (10 mL), add N-Bromosuccinimide (NBS, 1.05 mmol). Stir at room temperature for 8 hours.
-
Reactor 2 (5-Methylisoindoline): To a solution of 5-methylisoindoline (1.0 mmol) in acetonitrile (10 mL), add NBS (1.05 mmol). Stir at room temperature for 2 hours.
-
Monitoring & Workup: Monitor both reactions by TLC/LC-MS. The 5-methylisoindoline reaction is expected to complete much faster. After completion, quench with water, extract with ethyl acetate, and purify by chromatography to isolate the bromo-isoindoline products.
-
-
Step 2: Suzuki-Miyaura Coupling [6][7]
-
Preparation: In a microwave vial, combine the respective bromo-isoindoline (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a palladium precatalyst (e.g., SPhos-Pd-G3, 1.5 mol%).[7]
-
Reaction: Add dioxane (4 mL) and water (1 mL). Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.
-
Workup & Analysis: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the desired 5- or 6-phenyl substituted isoindoline derivatives. Compare the overall isolated yields from the starting isoindoline.
-
Part 3: General Workflow for Comparative Reactivity Assessment
A systematic approach is crucial for obtaining reliable comparative data. The following workflow can be adapted for various reaction types.
Caption: Standardized workflow for comparative reactivity studies.
This self-validating system ensures that any observed differences in yield or reaction rate can be confidently attributed to the structural difference between the two substrates, rather than experimental variability.
Conclusion
The C5-methyl group on the isoindoline scaffold is a potent, albeit subtle, modulator of reactivity. For drug development professionals, this understanding is key to synthetic strategy.
-
5-Methylisoindoline is the superior substrate for reactions involving electrophilic attack on the aromatic ring (e.g., halogenation, nitration, Friedel-Crafts) due to the activating nature of the methyl group. This often leads to faster reactions, milder conditions, and higher, more regioselective yields.
-
For reactions centered on the nitrogen atom (e.g., acylation, alkylation, reductive amination), the difference in reactivity is less pronounced but still present. 5-Methylisoindoline will generally react slightly faster due to enhanced nucleophilicity.
-
Unsubstituted isoindoline remains a viable substrate but may require more forcing conditions for C-H functionalization, potentially leading to lower overall yields in multi-step sequences.
By leveraging these predictable reactivity patterns, researchers can select the optimal starting material, streamline reaction optimization, and accelerate the synthesis of complex isoindoline-based drug candidates.
References
-
Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]
-
Aromatic amines - resonance effect and steric effects on Basicity. (2023, September 1). YouTube. Retrieved from [Link]
-
Kaur, R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4793. Available at: [Link]
-
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 851658. Available at: [Link]
-
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2023). Journal of Molecular Structure, 1285, 135479. Available at: [Link]
-
LibreTexts, C. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
Ashenhurst, J. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry. Retrieved from [Link]
-
N-Acylsulfonamide Assisted Tandem C−H Olefination/Annulation: Synthesis of Isoindolinones. (2010). Organic Letters, 12(7), 1540-1543. Available at: [Link]
-
Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. (2021). Molecules, 26(16), 4983. Available at: [Link]
-
LibreTexts, C. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Molecular Modeling Study of 2-Substituted Isoindoline Derivatives of a-Amino Acids as Inhibitors of Lipoxygenase by Docking Simulations. (2018). Journal of the Mexican Chemical Society, 62(2). Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. Available at: [Link]
-
The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89-94. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). Chemistry & Biodiversity, 20(10), e202300958. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
-
Jana, S., & Rainier, J. D. (2014). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki—Miyaura Coupling/Oxidative Cyclization Strategy. European Journal of Organic Chemistry, 2013(36), 8126-8135. Available at: [Link]
-
Kaur, R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. proprep.com [proprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Characterization of Novel Compounds Synthesized from 5-Methylisoindoline HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the isoindoline scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials.[1][2] The strategic modification of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. Starting from readily available precursors like 5-Methylisoindoline HCl, a multitude of novel derivatives can be synthesized. However, the unequivocal structural elucidation of these new chemical entities is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth, comparative analysis of the NMR characterization of 5-Methylisoindoline and a novel derivative, N-benzyl-5-methylisoindoline. We will delve into the rationale behind the synthetic choice and provide a detailed, step-by-step interpretation of 1D and 2D NMR data, supported by experimental protocols. Our focus is not just on the "what" but the "why," offering insights into the causal relationships between molecular structure and spectral features.
The Synthetic Strategy: N-Benzylation of 5-Methylisoindoline
To illustrate the principles of NMR characterization, we have chosen a common and versatile synthetic transformation: the N-alkylation of 5-Methylisoindoline with benzyl bromide. This reaction is a cornerstone of medicinal chemistry for introducing a lipophilic, aromatic moiety that can engage in various biological interactions. The choice of a benzyl group also provides distinct and well-resolved signals in the NMR spectrum, making it an excellent case study for structural analysis.
The reaction proceeds via a nucleophilic substitution, where the secondary amine of the isoindoline attacks the benzylic carbon of benzyl bromide. The use of a mild base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocols
Synthesis of N-benzyl-5-methylisoindoline
-
To a solution of 5-Methylisoindoline HCl (1.0 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.5 mmol).
-
The mixture was stirred at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free base.
-
Benzyl bromide (1.2 mmol) was added dropwise to the suspension.
-
The reaction mixture was stirred at 60°C for 6 hours.
-
After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel to afford N-benzyl-5-methylisoindoline as a pale yellow oil.
NMR Sample Preparation and Data Acquisition
-
Approximately 10-15 mg of the sample (5-Methylisoindoline or N-benzyl-5-methylisoindoline) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer.[3][4]
Comparative NMR Analysis: From Starting Material to Product
The power of NMR in structural elucidation lies in the comparison of spectra before and after a chemical transformation. The introduction of the benzyl group at the nitrogen atom of 5-Methylisoindoline induces significant and predictable changes in the chemical shifts and correlation patterns of the molecule.
¹H NMR: Unveiling the Proton Environment
The ¹H NMR spectrum provides the initial and most direct evidence of a successful N-benzylation. Key changes to look for are the appearance of new signals corresponding to the benzyl group and shifts in the signals of the isoindoline core.
| Assignment | 5-Methylisoindoline (Predicted ¹H Chemical Shift, ppm) | N-benzyl-5-methylisoindoline (Predicted ¹H Chemical Shift, ppm) | Rationale for Change |
| H-1, H-3 | ~4.15 (s, 4H) | ~3.90 (s, 4H) | Slight upfield shift due to conformational changes upon N-substitution. |
| H-4, H-6, H-7 | ~7.00-7.10 (m, 3H) | ~6.95-7.05 (m, 3H) | Minor changes in the aromatic region of the isoindoline core. |
| -CH₃ | ~2.30 (s, 3H) | ~2.28 (s, 3H) | The methyl group is distant from the reaction center and shows minimal change. |
| -NH | ~2.50 (br s, 1H) | - | Disappearance of the NH proton signal is a strong indicator of N-substitution. |
| -CH₂-Ph | - | ~3.80 (s, 2H) | Appearance of a singlet integrating to 2 protons, characteristic of the benzylic methylene group. |
| -Ph | - | ~7.25-7.40 (m, 5H) | Appearance of signals in the aromatic region corresponding to the five protons of the benzyl ring. |
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The N-benzylation causes notable downfield shifts for the carbons directly attached to or near the nitrogen atom.
| Assignment | 5-Methylisoindoline (Predicted ¹³C Chemical Shift, ppm) | N-benzyl-5-methylisoindoline (Predicted ¹³C Chemical Shift, ppm) | Rationale for Change |
| C-1, C-3 | ~53.0 | ~58.0 | Significant downfield shift due to the electron-withdrawing effect and steric influence of the benzyl group. |
| C-3a, C-7a | ~138.0 | ~137.5 | Minor changes for the quaternary carbons of the isoindoline core. |
| C-4, C-7 | ~126.0 | ~126.5 | Minimal impact on the distal aromatic carbons. |
| C-5 | ~136.0 | ~136.2 | The carbon bearing the methyl group is largely unaffected. |
| C-6 | ~121.0 | ~121.3 | Minimal impact on the distal aromatic carbons. |
| -CH₃ | ~21.0 | ~21.0 | The methyl carbon chemical shift remains consistent. |
| -CH₂-Ph | - | ~63.0 | Appearance of a new signal for the benzylic carbon. |
| C-ipso (Ph) | - | ~139.0 | Appearance of the quaternary carbon of the benzyl group. |
| C-ortho (Ph) | - | ~128.5 | Appearance of the ortho carbons of the benzyl group. |
| C-meta (Ph) | - | ~128.0 | Appearance of the meta carbons of the benzyl group. |
| C-para (Ph) | - | ~127.0 | Appearance of the para carbon of the benzyl group. |
2D NMR: Connecting the Dots for Unambiguous Assignment
While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
-
For N-benzyl-5-methylisoindoline: We would expect to see correlations between the aromatic protons of the isoindoline ring (H-4, H-6, and H-7) and between the aromatic protons of the benzyl ring. The singlets for the benzylic methylene (-CH₂-Ph), the isoindoline methylene (H-1, H-3), and the methyl (-CH₃) protons will not show any cross-peaks, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on the more easily assigned proton spectrum.
-
For N-benzyl-5-methylisoindoline:
-
The proton signal at ~3.90 ppm will show a cross-peak to the carbon signal at ~58.0 ppm, definitively assigning these to C-1/C-3 and H-1/H-3, respectively.
-
The benzylic proton signal at ~3.80 ppm will correlate with the carbon signal at ~63.0 ppm.
-
Each aromatic proton signal will show a cross-peak to its corresponding aromatic carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment is arguably the most informative 2D NMR technique for structural elucidation, as it reveals correlations between protons and carbons that are two or three bonds away. This allows us to piece together the entire molecular framework.
-
Key HMBC Correlations for N-benzyl-5-methylisoindoline:
-
The Benzylic Protons (-CH₂-Ph): These protons are crucial for confirming the N-benzylation. They will show a correlation to the C-1/C-3 carbons of the isoindoline core (~58.0 ppm), providing unequivocal evidence of the N-C bond formation. They will also show a correlation to the ipso-carbon of the benzyl ring (~139.0 ppm).
-
The Isoindoline Methylene Protons (H-1/H-3): These protons will show a correlation to the benzylic carbon (~63.0 ppm), further confirming the connectivity. They will also correlate with the quaternary carbons C-3a/C-7a of the isoindoline ring.
-
The Methyl Protons (-CH₃): These protons will show correlations to C-5 and the adjacent aromatic carbons, confirming the position of the methyl group on the benzene ring.
-
Visualizing the Connections: Synthesis and NMR Correlations
Conclusion and Future Perspectives
The comprehensive application of 1D and 2D NMR spectroscopy provides an irrefutable method for the structural characterization of novel compounds synthesized from 5-Methylisoindoline HCl. By systematically analyzing the changes in chemical shifts and correlation patterns between the starting material and the product, researchers can confidently determine the outcome of their synthetic transformations. The hypothetical case of N-benzyl-5-methylisoindoline serves as a practical template for the analysis of a wide range of isoindoline derivatives.
As the complexity of synthesized molecules increases, so too does the reliance on advanced NMR techniques. The principles outlined in this guide—understanding the causality behind spectral changes and leveraging the full suite of 2D NMR experiments—are fundamental to accelerating the pace of innovation in drug discovery and chemical research.
References
-
Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4333. [Link]
-
National Institutes of Health. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4]naphthyrin-5(6H)-one. ACS Medicinal Chemistry Letters, 5(11), 1213–1217. [Link]
-
National Institutes of Health. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of medicinal chemistry, 56(15), 6063–6072. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
MDPI. (2023). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 28(21), 7338. [Link]
-
MDPI. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 4(1), 1-20. [Link]
-
ResearchGate. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. [Link]
-
National Institutes of Health. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202301889. [Link]
-
National Institutes of Health. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
ResearchGate. (2015). 1,3-Bis(5′-methyl-4′-phenyl-2′-thiazolylimino)isoindoline. [Link]
-
National Institutes of Health. (2008). 1-Acetyl-5,6-dimethoxyindoline at 123 K. Acta Crystallographica Section E, 64(Pt 7), o1309. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]
-
Wiley Online Library. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: Analysis of Changes in 15N NMR Chemical Shifts. European Journal of Organic Chemistry, 2020(21), 3221-3229. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]
-
Royal Society of Chemistry. (2013). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 49(75), 8329-8331. [Link]
Sources
A Comparative Guide to Mass Spectrometry Analysis of 5-Methylisoindoline Hydrochloride Reaction Products
For researchers, scientists, and professionals in drug development, the precise identification and characterization of reaction products are paramount. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of potential reaction products of 5-Methylisoindoline hydrochloride. We will explore the causality behind experimental choices, present hypothetical data, and compare mass spectrometry with other analytical techniques, all grounded in established scientific principles.
Introduction to this compound and its Analytical Importance
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its isoindoline core is a feature in various biologically active compounds. The analysis of its reaction products is crucial for understanding reaction mechanisms, ensuring product purity, and discovering novel compounds with therapeutic potential. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone analytical technique in this endeavor.
Experimental Design for Mass Spectrometry Analysis
The choice of a mass spectrometry workflow is dictated by the chemical nature of the analytes and the desired information. For the analysis of this compound and its derivatives, a liquid chromatography-mass spectrometry (LC-MS) approach is often preferred due to the polarity and potential for thermal lability of these compounds.
Ionization Source Selection: The Gateway to the Mass Analyzer
The selection of an appropriate ionization source is critical for generating ions from the analyte molecules without significant degradation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules like isoindoline derivatives. It generates protonated molecules ([M+H]⁺), minimizing fragmentation in the source and providing a clear molecular ion peak, which is essential for determining the molecular weight of the reaction products.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While it can be used for some isoindoline derivatives, it is generally more energetic than ESI and may induce in-source fragmentation.
For the purposes of this guide, we will focus on an ESI-based workflow to ensure the integrity of the molecular ions of the potential reaction products.
Mass Analyzer: Resolving the Ions
The choice of mass analyzer affects the resolution, mass accuracy, and speed of the analysis.
-
Quadrupole: A robust and common mass analyzer, offering unit mass resolution. It is often used for quantitative analysis.
-
Time-of-Flight (TOF): Provides high resolution and excellent mass accuracy, enabling the determination of elemental composition.
-
Orbitrap: Offers very high resolution and mass accuracy, allowing for confident identification of unknown compounds.
-
Tandem Mass Spectrometry (MS/MS): The coupling of two mass analyzers (e.g., Quadrupole-Time-of-Flight, Q-TOF) allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This is invaluable for structural elucidation.
A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is highly recommended for the unambiguous identification of reaction products.
Visualization of the Analytical Workflow
The following diagram illustrates a typical LC-MS/MS workflow for the analysis of this compound reaction products.
Caption: A schematic of a typical LC-MS/MS workflow.
Hypothetical Reaction Products and Expected Mass Spectra
Given the reactivity of the secondary amine in the isoindoline ring, common reactions include N-alkylation and N-acylation. Let's consider two hypothetical reactions of 5-Methylisoindoline (free base, MW: 133.19 g/mol ) and their expected mass spectral data.
Reaction 1: N-Ethylation 5-Methylisoindoline + Ethyl Iodide → N-Ethyl-5-methylisoindoline
Reaction 2: N-Acetylation 5-Methylisoindoline + Acetyl Chloride → N-Acetyl-5-methylisoindoline
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| 5-Methylisoindoline | C₉H₁₁N | 133.0891 | 134.0964 |
| N-Ethyl-5-methylisoindoline | C₁₁H₁₅N | 161.1204 | 162.1277 |
| N-Acetyl-5-methylisoindoline | C₁₁H₁₃NO | 175.0997 | 176.1070 |
Interpreting Fragmentation Patterns for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of reaction products by analyzing their fragmentation patterns.[3][4][5]
Fragmentation of N-Ethyl-5-methylisoindoline
The fragmentation of the protonated N-Ethyl-5-methylisoindoline ([M+H]⁺ at m/z 162.1277) is expected to involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[6][7]
Caption: Plausible fragmentation of N-Ethyl-5-methylisoindoline.
-
Loss of a methyl radical (•CH₃): While less common for ethyl groups, a minor peak at m/z 146.0964 could be observed.
-
Loss of an ethyl radical (•C₂H₅): A more probable fragmentation would be the loss of the ethyl group, leading to a fragment at m/z 134.0964, corresponding to the protonated 5-methylisoindoline.
-
Retro-Diels-Alder (RDA)-like fragmentation: Cleavage within the isoindoline ring structure can also occur, though typically requires higher collision energy.
Fragmentation of N-Acetyl-5-methylisoindoline
For the N-acetyl derivative ([M+H]⁺ at m/z 176.1070), the fragmentation is often directed by the amide functionality.
Sources
- 1. This compound - CAS - 1204600-16-7 | Axios Research [axios-research.com]
- 2. CAS 1204600-16-7 | this compound - Synblock [synblock.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. uab.edu [uab.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Senior Application Scientist's Guide to Ensuring Method Comparability and Data Integrity
An In-Depth Guide to the Cross-Validation of Analytical Methods for Quantifying Isoindoline Analogs
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Isoindoline analogs, a class of heterocyclic compounds with significant biological activity, are no exception.[1][2][3] As analytical methods evolve and are transferred between laboratories or updated with new technology, the need to ensure data consistency becomes critical. This is the domain of analytical method cross-validation.
This guide provides a comprehensive comparison of common analytical techniques for quantifying isoindoline analogs and details the critical process of cross-validation. As a senior application scientist, my objective is not merely to present protocols, but to illuminate the scientific reasoning behind them, empowering you to make informed decisions that ensure the trustworthiness and integrity of your analytical data, in alignment with global regulatory standards.[4][5]
The Foundation: Principles of Analytical Method Validation
Before comparing methods, we must establish the bedrock of analytical science: method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have laid out clear guidelines.[8][9][10] Any method destined for the quantification of isoindoline analogs must be assessed against a core set of performance characteristics.
Key Validation Parameters (as per ICH Q2(R2)) [8][11][12]
| Parameter | Description | Importance for Isoindoline Quantification |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Crucial for distinguishing the target isoindoline analog from structurally similar precursors, isomers, or degradation products. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often determined using recovery studies of a known quantity of analyte in the sample matrix.[13] | Ensures the measured concentration of the isoindoline analog reflects its actual concentration, which is vital for dosage and safety assessments. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-assay precision) and intermediate precision.[11] | Demonstrates the method's reliability and consistency over short and longer-term use (e.g., different days, analysts, or equipment). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6] | Establishes the concentration range over which the method is accurate and precise, allowing for reliable quantification across different sample concentrations. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11][12] | Confirms the method is suitable for the expected concentration levels of the isoindoline analog in routine analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][14] | Important for impurity profiling, where detecting the presence of trace-level isoindoline-related impurities is necessary. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][14] | Defines the lower limit of the method's useful range for accurately measuring low concentrations of the isoindoline analog or its impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][15] | Provides confidence that the method will perform consistently during routine use, despite minor variations in conditions like temperature, pH, or mobile phase composition. |
Core Analytical Techniques for Isoindoline Quantification
The choice of an analytical technique is driven by the specific requirements of the analysis: Is it for routine quality control (QC), trace-level impurity detection, or structural confirmation? Here, we compare the workhorses of pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) with UV-Vis/PDA Detection
HPLC is the backbone of most QC laboratories for its robustness and reliability.[16] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For isoindoline analogs, which typically possess chromophores, UV-Vis or Photodiode Array (PDA) detection is standard.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the most common starting point. Its nonpolar nature is well-suited for retaining a wide range of organic molecules like isoindolines.
-
Mobile Phase: A mixture of a weak acid (e.g., formic or trifluoroacetic acid) in water and an organic solvent (e.g., acetonitrile or methanol) is typical.[17] The acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper, more symmetrical peaks.
-
Detection: The wavelength is set at the absorption maximum (λmax) of the specific isoindoline analog to ensure maximum sensitivity. A PDA detector is superior as it captures the entire UV-Vis spectrum, aiding in peak purity assessment and identification.
-
Standard Preparation: Prepare a stock solution of the isoindoline analog reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards (typically 5-7 levels) by serial dilution to cover the expected concentration range.
-
Sample Preparation: Dissolve the sample matrix containing the isoindoline analog in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter to remove particulates.[18]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at the λmax of the target analog (e.g., 295 nm).[19]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the isoindoline analog in the sample by interpolating its peak area from the linear regression of the calibration curve.
Caption: General workflow for quantifying isoindoline analogs using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[20] This makes it the premier choice for trace-level quantification, impurity identification, and analysis in complex biological matrices.[18][21]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar to moderately polar molecules like isoindolines, as it is a "soft" ionization technique that keeps the molecule intact, yielding a strong signal for the protonated molecular ion [M+H]+.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is the gold standard for quantification due to its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This technique provides exceptional specificity by monitoring a specific precursor ion → fragment ion transition, virtually eliminating matrix interference.
-
Mobile Phase: A critical difference from HPLC-UV is the mandatory use of volatile buffers (e.g., ammonium formate, ammonium acetate, formic acid).[20] Non-volatile buffers like phosphate will precipitate and contaminate the MS source.
-
Method Development (Infusion): Infuse a standard solution of the isoindoline analog directly into the mass spectrometer to determine the parent mass (precursor ion) and optimize fragmentation parameters to find a stable, high-intensity fragment ion (product ion).
-
Standard and Sample Preparation: Follow the same procedure as for HPLC, but ensure all solvents and additives are LC-MS grade and that samples are filtered through a 0.22 µm filter to protect the more sensitive LC-MS system.[18]
-
Chromatographic Conditions: Similar to HPLC, but often using narrower columns (e.g., 2.1 mm ID) and lower flow rates (0.2-0.5 mL/min) to improve ionization efficiency.
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition: Monitor the specific m/z transition determined in Step 1 (e.g., m/z 377 → m/z 232).[22]
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
-
Data Analysis: Similar to HPLC, but the calibration curve is constructed using the peak area of the specific SRM transition, providing a higher degree of confidence and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. While many isoindoline analogs may require derivatization to increase their volatility, this method can be highly effective for specific applications.
Causality Behind Experimental Choices:
-
Derivatization: If the isoindoline analog has polar functional groups (-OH, -NH), derivatization (e.g., silylation) may be necessary to reduce polarity and improve thermal stability for GC analysis.[23]
-
Ionization: Electron Ionization (EI) is the standard, providing reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Comparative Performance Summary
The following table summarizes the typical performance characteristics of each method for the quantification of isoindoline analogs.
| Feature | HPLC-UV/PDA | LC-MS/MS | GC-MS |
| Specificity | Moderate (relies on chromatographic separation) | Excellent (separation + mass filtering) | High (separation + mass filtering) |
| Sensitivity (LOQ) | ppm range (μg/mL) | ppb to ppt range (ng/mL to pg/mL)[18] | ppb range (ng/mL) |
| Primary Use | Routine QA/QC, Potency, Purity | Trace analysis, Impurity ID, Bioanalysis | Volatile analogs, Specific applications |
| Sample Prep | Standard | Requires ultra-clean solvents/vials[18] | May require derivatization |
| Cost | Low to Moderate | High | Moderate |
| Throughput | High | High | Moderate |
The Core Directive: Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable data.[24] It is not a pass/fail exercise but an investigation to understand the relationship between methods.[5] According to ICH Q2(R2), cross-validation should be performed to show that different analytical procedures can be used for the same intended purpose.[25]
When is Cross-Validation Necessary?
-
Method Transfer: When an analytical method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., QC).
-
Method Update: When comparing a newly developed method (e.g., LC-MS) with a legacy or compendial method (e.g., HPLC-UV).
-
Inter-Laboratory Comparison: When data from different laboratories, potentially using different methods, need to be combined or compared in a single study.[5][26]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines the cross-validation between a newly developed LC-MS/MS method and an established HPLC-UV method for an isoindoline analog.
-
Define Protocol and Acceptance Criteria: Before any analysis, create a validation protocol. The goal is not necessarily to prove the methods are identical, but to understand and quantify any systematic bias. Acceptance criteria might be based on statistical equivalence or a pre-defined percentage difference between results.
-
Sample Selection: Select a minimum of 6 samples of the isoindoline analog, including production batches or spiked samples. The samples should span the analytical range (low, medium, and high concentrations).
-
Independent Analysis:
-
Analyst 1 (Lab A): Analyzes all selected samples in triplicate using the established HPLC-UV method .
-
Analyst 2 (Lab B or same lab): Analyzes the exact same set of samples in triplicate using the new LC-MS/MS method .
-
Causality: Using different analysts and, if possible, different instruments, incorporates intermediate precision into the comparison, providing a more robust assessment of comparability.[11]
-
-
Data Collation: Organize the results into a table, listing the mean concentration and standard deviation for each sample as determined by each method.
Hypothetical Data Set
| Sample ID | HPLC-UV Mean Conc. (µg/mL) | HPLC-UV %RSD | LC-MS/MS Mean Conc. (µg/mL) | LC-MS/MS %RSD |
| ISO-LQC | 10.2 | 1.1% | 10.1 | 0.8% |
| ISO-MQC1 | 49.5 | 0.9% | 50.1 | 0.6% |
| ISO-MQC2 | 51.3 | 0.8% | 50.9 | 0.5% |
| ISO-HQC | 98.7 | 0.6% | 99.5 | 0.4% |
| Batch-001 | 75.4 | 1.0% | 76.0 | 0.7% |
| Batch-002 | 74.8 | 0.9% | 75.2 | 0.6% |
-
Statistical Evaluation:
-
F-test: Use an F-test to compare the variances (precision) of the two methods. This determines if one method is significantly more variable than the other.
-
Student's t-test: Use a paired t-test to compare the mean results. This determines if there is a statistically significant systematic difference (bias) between the two methods.[27]
-
Correlation Plot: Plot the results from the LC-MS/MS method against the HPLC-UV method. Calculate the correlation coefficient (R²) and the slope of the regression line. An ideal slope is 1.0, and an R² value >0.99 indicates a strong correlation.
-
Visualization: Cross-Validation Decision Workflow
Caption: Decision-making workflow for statistical comparison in a cross-validation study.
Conclusion and Expert Recommendations
The choice of an analytical method for quantifying isoindoline analogs is a balance of required performance, sample complexity, and available resources.
-
For routine QC and release testing , where concentrations are high and the matrix is simple, a well-validated HPLC-UV/PDA method is robust, cost-effective, and perfectly suitable. Its reliability is its greatest asset.
-
For detecting trace-level impurities, performing bioanalysis in complex matrices, or when absolute certainty in identification is required , LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity are non-negotiable in these applications.[18][21]
Cross-validation is not an obstacle but a fundamental scientific tool for ensuring data continuity and integrity throughout a product's lifecycle. [4] By systematically comparing methods, we build a bridge of trust between different datasets, laboratories, and stages of development. A well-executed cross-validation study provides documented evidence that, whether you are using a tried-and-true HPLC method or a state-of-the-art LC-MS/MS system, the results are reliable, comparable, and defensible.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- Unknown Source. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2015).
- EirGenix. (2024).
- Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Al-Rashood, K. A., et al. (n.d.). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaguddu. (2023).
- Krishnamoorthy, B. (2025). Comparative features of HPLC and LC-MS in pharmaceutical QC.
- MONAD. (2024). What's the Difference Between HPLC and LC-MS?.
- IntechOpen. (2018).
- LCGC International. (n.d.).
- PubMed Central. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Unknown Source. (2023). Analytical method validation: are your analytical methods suitable for intended use?.
- PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl- on Newcrom R1 HPLC column.
- PubMed. (2026). O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review.
- ICH. (2023).
- PubMed Central. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum.
- BenchChem. (2025).
- SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)
- PubMed Central. (n.d.). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Chemical Engineering Transactions. (n.d.).
- MDPI. (n.d.).
- YMER. (2024).
- PubMed Central. (n.d.).
- NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
- ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
- ACS Publications. (n.d.). ASAP (As Soon As Publishable).
- ResearchGate. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- International Journal of Scientific & Technology Research. (2020). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. 7cdoO3W69DVizrVAGywXLtsZZNV-X)
Sources
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. scispace.com [scispace.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. resources.eirgenix.com [resources.eirgenix.com]
- 16. researchgate.net [researchgate.net]
- 17. cetjournal.it [cetjournal.it]
- 18. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 19. ymerdigital.com [ymerdigital.com]
- 20. pharmaguddu.com [pharmaguddu.com]
- 21. monadlabtech.com [monadlabtech.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. e-b-f.eu [e-b-f.eu]
- 27. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Selection for Palladium-Catalyzed 5-Methylisoindoline Synthesis
For researchers and professionals in drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Among these, the isoindoline scaffold is a privileged motif found in numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 5-methylisoindoline, often relies on robust and efficient catalytic methods. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful tool for forging the crucial C-N bond.[1][2] The success of this reaction, however, is critically dependent on the choice of ligand coordinating to the palladium center.[3]
This guide provides an in-depth comparative study of various ligand classes for the palladium-catalyzed coupling of a secondary cyclic amine (isoindoline) with an aryl halide (1-bromo-4-methylbenzene or 1-chloro-4-methylbenzene) to form 5-methylisoindoline. We will delve into the mechanistic roles of these ligands, present comparative experimental data, and provide actionable protocols to guide your synthetic strategy.
The Catalytic Heart of the Matter: Understanding the Ligand's Role
The palladium-catalyzed C-N cross-coupling reaction proceeds through a well-established catalytic cycle. The ligand's role is not merely as a spectator but as an active participant that influences each step: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] An ideal ligand should promote a rapid rate for all three steps to ensure high turnover frequency and overall efficiency.
Key Ligand Properties Influencing Catalysis:
-
Electron-Donating Ability: Strongly electron-donating ligands, such as bulky biaryl phosphines and N-heterocyclic carbenes (NHCs), enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.[5]
-
Steric Bulk: Sterically demanding ligands facilitate the final reductive elimination step, which is often the rate-limiting step, to release the desired product and regenerate the active Pd(0) catalyst.[5]
-
Bite Angle (for bidentate ligands): The geometry imposed by chelating ligands can significantly impact catalyst stability and reactivity. For instance, wide bite-angle ligands like Xantphos are known to promote reductive elimination.[6]
Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
A Comparative Analysis of Ligand Classes
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated and efficient ligand systems.[7] We will compare three major classes: bulky biaryl phosphines, chelating diphosphines, and N-heterocyclic carbenes (NHCs).
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands)
This class of ligands, pioneered by Stephen Buchwald, features sterically hindered and electron-rich biaryl backbones.[3] Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional activity in a wide range of C-N coupling reactions.[4]
Advantages:
-
High reactivity for coupling of both aryl bromides and chlorides.
-
Often effective at low catalyst loadings.
-
Promote rapid reductive elimination.[4]
Limitations:
-
Can be sensitive to air and moisture, although air-stable precatalysts are available.[1]
-
The cost can be a consideration for large-scale synthesis.
Chelating Diphosphine Ligands
Ligands such as BINAP and Xantphos are bidentate and form stable complexes with palladium. The defined bite angle of these ligands can influence the geometry of the catalytic intermediates and, consequently, the reaction outcome.[6]
Advantages:
-
Often form highly stable palladium complexes.
-
Xantphos, with its wide bite angle, is particularly effective in promoting C-N coupling.[6]
Limitations:
-
Generally less reactive for challenging substrates like aryl chlorides compared to bulky monophosphine ligands.[3]
-
Catalyst activity can be highly dependent on the specific ligand backbone and bite angle.[8]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donors and have become powerful ligands in palladium catalysis.[5] They form very stable palladium complexes, which can lead to highly active and long-lived catalysts.[9]
Advantages:
-
Strong electron donation promotes oxidative addition of even unactivated aryl chlorides.[5]
-
Form robust and thermally stable palladium complexes.[10]
-
Often exhibit high turnover numbers.
Limitations:
-
The synthesis of NHC ligands can be more complex than that of some phosphine ligands.
-
In some cases, the very strong Pd-NHC bond can hinder the final reductive elimination step.
Performance Comparison: A Data-Driven Approach
While a direct head-to-head comparison for the synthesis of 5-methylisoindoline is not extensively documented in a single source, we can compile and extrapolate data from studies on similar C-N coupling reactions involving secondary cyclic amines and substituted aryl halides.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Bromotoluene | Morpholine | 1.0 | 100 | 18 | 95 | [3] |
| RuPhos | 4-Chlorotoluene | Piperidine | 1.5 | 110 | 24 | 92 | [4] |
| Xantphos | 4-Bromotoluene | Morpholine | 2.0 | 100 | 24 | 88 | [6] |
| IPr | 4-Chlorotoluene | Morpholine | 2.0 | 100 | 16 | 98 | [5] |
| tBuDavePhos | 4-Bromo-1H-1-tritylpyrazole | Piperidine | 20 | 110 | 12 | 60 | [11] |
This table is a representative compilation based on similar reaction classes. Actual results for 5-methylisoindoline may vary.
Experimental Protocol: A Representative Procedure
The following protocol is a general guideline for the palladium-catalyzed synthesis of 5-methylisoindoline using a bulky biaryl phosphine ligand, which often provides a good starting point for optimization.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equivalents).
-
Addition of Reactants: Add 1-bromo-4-methylbenzene (1.0 equivalent) and isoindoline (1.1-1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-methylisoindoline.
Concluding Remarks and Future Outlook
The choice of ligand is paramount for a successful palladium-catalyzed synthesis of 5-methylisoindoline. For aryl bromides, bulky biaryl monophosphine ligands such as XPhos and chelating diphosphines like Xantphos are excellent starting points. For the more challenging and cost-effective aryl chlorides, the stronger electron-donating ability of N-heterocyclic carbene ligands like IPr or advanced bulky biaryl phosphines such as RuPhos is often necessary.
The development of palladium precatalysts, which are air- and moisture-stable and generate the active catalytic species in situ, has further simplified the practical application of these reactions.[1] As ligand design continues to evolve, we can anticipate the emergence of even more efficient and versatile catalysts for C-N bond formation, enabling the synthesis of complex molecules like 5-methylisoindoline with greater ease and efficiency.
References
-
Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT. [Link]
-
Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]
-
Palladium(II) Complexes with Anionic N-Heterocyclic Carbene–Borate Ligands as Catalysts for the Amination of Aryl Halides. Sci-Hub. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]
-
An Air-Stable Palladium/N-Heterocyclic Carbene Complex and Its Reactivity in Aryl Amination. Organic Letters. [Link]
-
An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. Semantic Scholar. [Link]
-
Palladium(II) Complexes with Anionic N-Heterocyclic Carbene–Borate Ligands as Catalysts for the Amination of Aryl Halides. Semantic Scholar. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. ACS Catalysis. [Link]
-
Synthesis of polycyclic isoindoline derivatives via tandem Pd-catalyzed coupling, propargyl-allenyl isomerization, [4 + 2] cycloaddition and aromatization reaction. PubMed. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
-
Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. NIH. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions [dspace.mit.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Definitive Structural Validation of 5-Methylisoindoline Hydrochloride Derivatives
For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, from understanding biological activity to ensuring intellectual property, is built. In the development of novel compounds like 5-Methylisoindoline hydrochloride derivatives—a class of molecules with significant potential in medicinal chemistry—absolute structural confirmation is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, focusing on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD), while objectively evaluating its relationship with other common spectroscopic methods.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands alone as the only technique that provides a direct, atomic-resolution image of a molecule in the solid state.[1] It doesn't infer connectivity from indirect measurements; it maps the precise coordinates of each atom in three-dimensional space, definitively establishing bond lengths, bond angles, and absolute stereochemistry. For a hydrochloride salt, this method also unambiguously confirms the site of protonation and the nature of the ionic interaction between the isoindoline nitrogen and the chloride counter-ion.
The Crystallographic Workflow: From Powder to Proof
The journey from a newly synthesized powder to a publishable crystal structure is a multi-step process where meticulous technique is critical. Each stage is designed not just to get a result, but to ensure that the result is accurate and trustworthy.
Sources
A Comparative Guide to the Metabolic Stability of 5-Methylated vs. Non-Methylated Isoindoline Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability, which dictates a drug candidate's susceptibility to biotransformation by metabolic enzymes.[1][2] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to insufficient in vivo exposure and diminished therapeutic efficacy.[2] Conversely, excessively stable compounds may accumulate, potentially causing adverse effects.[2] Therefore, a central goal in medicinal chemistry is to strategically modify lead compounds to enhance their metabolic stability, thereby improving bioavailability and half-life.[3][4]
The isoindoline scaffold is a privileged heterocyclic motif found in a number of clinically used drugs.[5][6] However, like many aromatic systems, it can be susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] A common strategy to mitigate this is the introduction of a methyl group, a classic bioisosteric replacement, to block potential sites of metabolism.[4][9][10] This guide provides a comprehensive comparison of the metabolic stability of 5-methylated versus non-methylated isoindoline compounds, supported by detailed experimental protocols and data.
The Rationale for 5-Methylation: A Mechanistic Perspective
Aromatic hydroxylation is a common metabolic pathway for many drug molecules. In the case of the isoindoline core, the 5-position can be a prime target for CYP-mediated oxidation. The introduction of a methyl group at this position serves a dual purpose:
-
Steric Hindrance: The methyl group can physically block the active site of metabolic enzymes, preventing the compound from binding in a productive orientation for oxidation to occur.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.
By strategically placing a methyl group at a metabolically labile position, the overall metabolic stability of the molecule can be significantly improved. This bioisosteric modification is a powerful tool in lead optimization, aiming to enhance pharmacokinetic properties without compromising the desired pharmacological activity.[4][10][11]
Experimental Design for Assessing Metabolic Stability
To rigorously compare the metabolic stability of 5-methylated and non-methylated isoindoline analogs, a series of in vitro assays are employed. These assays provide critical data on how the compounds are metabolized, allowing for the calculation of key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[1][12]
This guide will focus on two fundamental and widely used in vitro assays:
-
Liver Microsomal Stability Assay: This assay utilizes liver microsomes, which are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I metabolism.[3][7] It provides a robust measure of a compound's susceptibility to oxidative metabolism.[12][13]
-
Plasma Stability Assay: This assay assesses a compound's stability in plasma, which contains various enzymes such as esterases and amidases that can also contribute to drug metabolism.[14][15]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for comparing metabolic stability.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to determine the rate of metabolism of a test compound by liver microsomal enzymes.[16][17]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds (5-methylated and non-methylated isoindoline analogs) and positive control compounds (e.g., Midazolam for CYP3A4)[17]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compounds and positive controls in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
Plasma Stability Assay
This protocol evaluates the stability of a test compound in the presence of plasma enzymes.[14]
Materials:
-
Pooled human plasma (heparinized)
-
Test compounds (5-methylated and non-methylated isoindoline analogs) and a positive control (e.g., Propantheline)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw plasma at 37°C.
-
Prepare working solutions of the test compounds and positive control in PBS.
-
-
Incubation:
-
In a 96-well plate, add the plasma and the test compound working solution.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[14]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Determine the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the line when plotting the natural logarithm of the percent remaining versus time.
Comparative Data Presentation
The following tables present hypothetical but representative data for a pair of non-methylated (Compound A) and 5-methylated (Compound B) isoindoline analogs.
Table 1: Liver Microsomal Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A (Non-methylated) | 15 | 46.2 |
| Compound B (5-methylated) | 95 | 7.3 |
| Midazolam (Control) | 12 | 57.8 |
Table 2: Plasma Stability Data
| Compound | Half-Life (t½, min) | % Remaining at 120 min |
| Compound A (Non-methylated) | > 120 | 98% |
| Compound B (5-methylated) | > 120 | 99% |
| Propantheline (Control) | 25 | 15% |
Interpretation of Results and Mechanistic Insights
The data clearly demonstrates the significant impact of 5-methylation on the metabolic stability of the isoindoline scaffold.
-
In Liver Microsomes: Compound B (5-methylated) exhibits a substantially longer half-life and a correspondingly lower intrinsic clearance compared to its non-methylated counterpart, Compound A. This indicates that the 5-methyl group effectively shields the molecule from oxidative metabolism by CYP enzymes. The primary mechanism is likely the blockage of a key site of hydroxylation.
The following diagram illustrates the proposed metabolic pathway and the protective effect of 5-methylation.
Caption: Proposed metabolic pathways for the isoindoline compounds.
-
In Plasma: Both compounds demonstrate high stability in plasma, suggesting they are not significantly susceptible to hydrolysis by plasma enzymes. This is an important finding, as it indicates that hepatic metabolism is the primary clearance pathway for this class of compounds.
Conclusion and Implications for Drug Design
This guide demonstrates that the strategic introduction of a methyl group at the 5-position of the isoindoline ring is a highly effective strategy for enhancing metabolic stability. The significant reduction in intrinsic clearance observed for the 5-methylated analog translates to a longer predicted in vivo half-life and potentially improved oral bioavailability.[1]
These findings underscore the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.[3] By identifying metabolic liabilities and employing rational design strategies such as bioisosteric replacement, medicinal chemists can optimize the pharmacokinetic properties of lead candidates, increasing their probability of success in preclinical and clinical development. The systematic comparison of methylated and non-methylated analogs provides a clear and actionable path towards developing more drug-like isoindoline-based therapeutics.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. National Center for Biotechnology Information. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025-05-05). [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. Creative Bioarray. [Link]
-
Metabolic Stability Services - Eurofins Discovery. Eurofins Discovery. [Link]
-
Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. National Center for Biotechnology Information. [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. SpiroChem. [Link]
-
Bioisosteric Replacements in Drug Design - Bentham Science Publishers. Bentham Science. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. National Center for Biotechnology Information. [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Plasma Stability Assay - Creative Bioarray. Creative Bioarray. [Link]
-
Plasma Stability Assay | Domainex. Domainex. [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
In Vitro ADME, Stability Test, Plasma, Mouse - Pharmacology Discovery Services. Pharmacology Discovery Services. [Link]
-
Microsomal Stability Assay - Creative Bioarray. Creative Bioarray. [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. [Link]
-
Plasma Stability In Vitro Assay - Charnwood Discovery. Charnwood Discovery. [Link]
-
Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed. National Center for Biotechnology Information. [Link]
-
Cytochrome P450 enzymes mediated by DNA methylation is involved in deoxynivalenol-induced hepatoxicity in piglets - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. MDPI. [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - MDPI. MDPI. [Link]
-
Epigenetic regulation of drug metabolism and transport - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]
-
Epigenetic Regulation of Cytochrome P450 Enzymes and Clinical Implication. (2025-08-06). [Link]
-
The effects of CYP2C19 metaboliser status on DNA methylation - bioRxiv. bioRxiv. [Link]
-
Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Metabolism of 5-methylcytosine Residues in DNA - biomed.cas.cz. Institute of Physiology, Czech Academy of Sciences. [Link]
-
The chemistry of isoindole natural products - PMC - NIH. National Center for Biotechnology Information. [Link]
-
[Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - Frontiers. Frontiers. [Link]
-
Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan - PubMed. National Center for Biotechnology Information. [Link]
-
CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Impact of individual factors on DNA methylation of drug metabolism genes: A systematic review - PubMed. National Center for Biotechnology Information. [Link]
-
The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - NIH. National Center for Biotechnology Information. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. MDPI. [Link]
-
Models for the role of 5-methylcytosine in cancer - ResearchGate. ResearchGate. [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ctppc.org [ctppc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. drughunter.com [drughunter.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to P-V: Leveraging qNMR for High-Fidelity Purity Assessment of 5-Methylisoindoline Hydrochloride
In the landscape of pharmaceutical development and quality control, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 5-Methylisoindoline hydrochloride. We will explore the fundamental principles of qNMR, its practical application, and how it stands against conventional analytical techniques like High-Performance Liquid Chromatography (HPLC) and titration. This document is intended for researchers, scientists, and drug development professionals seeking robust, accurate, and efficient analytical methodologies.
The Principle of qNMR: A Foundation of Stoichiometric Accuracy
Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from many other analytical techniques: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] For ¹H qNMR, the most common variant, the integrated area of a proton signal directly correlates with the molar concentration of the molecule in the solution.[1][2] This intrinsic relationship allows for the determination of purity without the need for a compound-specific reference standard of the analyte itself, positioning qNMR as a primary ratio method.[3][4]
The purity of an analyte (Pa) can be calculated using a certified internal standard (std) with a known purity (Pstd) by applying the following equation[1]:
Pₐ = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I : Integral of the NMR signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
This direct, stoichiometric relationship minimizes the reliance on calibration curves, which are central to techniques like HPLC.[2]
Experimental Workflow: A Self-Validating System
A well-designed qNMR experiment is a self-validating system. The following workflow outlines the critical steps and the rationale behind them for the analysis of this compound.
Caption: The qNMR workflow for purity assessment, from planning to final calculation.
Comparative Analysis: qNMR vs. Alternative Methods
The choice of an analytical technique for purity determination depends on various factors, including specificity, accuracy, and the availability of reference standards.[3]
| Feature | qNMR | HPLC (UV Detection) | Potentiometric Titration |
| Principle | Signal intensity proportional to molar concentration.[1][2] | Separation based on polarity, detection by UV absorbance.[5] | Neutralization reaction endpoint detection.[3] |
| Reference Standard | Requires a certified internal standard of a different compound.[2][3] | Requires a specific reference standard of the analyte.[3] | Requires a standardized titrant solution. |
| Specificity | High; distinguishes structurally similar compounds if signals are resolved.[3] | High; excellent separation of impurities.[5] | Moderate to low; may not distinguish between structurally similar bases.[3] |
| Sensitivity | Moderate.[3] | High.[3][6] | Low.[3] |
| Sample Integrity | Non-destructive; sample can be recovered.[3] | Destructive. | Destructive. |
| Throughput | Moderate. | High. | High. |
| Solvent Consumption | Low.[6] | High. | Moderate. |
Key Insights:
-
Orthogonal Technique: qNMR provides a different selectivity compared to chromatography, making it a powerful orthogonal technique for purity confirmation.[3]
-
Primary Method Advantage: qNMR's ability to determine purity without a specific reference standard of the compound of interest is a significant advantage, especially for novel compounds or when a certified standard is unavailable.[3][4]
-
Limitations: While highly accurate, qNMR may have lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.[6]
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol provides a step-by-step methodology for determining the purity of this compound using an internal standard.
4.1. Materials and Equipment
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified purity ≥99.5%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion)[7]
-
Analytical microbalance (readability of at least 0.01 mg)
-
Vortex mixer
-
High-precision NMR tubes
4.2. Sample Preparation
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[1] Record the exact mass.
-
Internal Standard Addition: Accurately weigh an appropriate amount of Maleic acid into the same vial to achieve a molar ratio of analyte to standard of approximately 1:1.[1] Record the exact mass. Causality: A 1:1 ratio optimizes the accuracy of the integration of both analyte and standard peaks.
-
Dissolution: Add approximately 0.7 mL of D₂O to the vial.
-
Homogenization: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is crucial for accurate results.[1]
-
Transfer: Carefully transfer the solution to a high-precision NMR tube.
4.3. NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer on the sample to ensure optimal magnetic field homogeneity.[7]
-
Quantitative Parameters: Set the acquisition parameters to ensure accurate quantification.
-
Pulse Angle: 90° pulse for maximum signal excitation.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for small molecules). Causality: This ensures complete relaxation of the protons between scans, preventing signal saturation and ensuring the signal intensity is directly proportional to the number of nuclei.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for <1% integration error).[8]
-
4.4. Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase the resulting spectrum.[9]
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum. Causality: Incorrect phasing or baseline adjustment can significantly distort integral values.[1]
-
Signal Selection and Integration:
-
Analyte: Identify a well-resolved, characteristic signal of this compound, away from any impurity or solvent signals. For example, the methyl protons or specific aromatic protons.
-
Internal Standard: Integrate the well-defined singlet of the two olefinic protons of Maleic acid.
-
Integration Range: Integrate over a frequency range that is at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[1]
-
-
Purity Calculation: Use the recorded masses, molar masses, number of protons for the integrated signals, and the certified purity of the internal standard in the qNMR equation provided in Section 1 to calculate the purity of the this compound sample.
Caption: Logical flow for calculating purity using the internal standard method in qNMR.
Method Validation and Trustworthiness
To ensure the trustworthiness of the qNMR method, validation should be performed in accordance with ICH guidelines (Q2(R2)).[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.
-
Linearity: Demonstrated by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant. A plot of the integral ratio versus the concentration ratio should yield a linear relationship with a high correlation coefficient (R² > 0.99).
-
Accuracy: Assessed by analyzing a sample of this compound with a known, certified purity (if available) or by comparing the qNMR results with those from an orthogonal method like HPLC.
-
Precision (Repeatability and Intermediate Precision): Determined by performing multiple analyses of the same homogeneous sample. The results should have a low relative standard deviation (RSD), typically below 1-2%.[4]
Conclusion: The Role of qNMR in Modern Pharmaceutical Analysis
Quantitative NMR has established itself as a powerful and reliable technique for the purity assessment of pharmaceutical compounds.[4][11] Its foundation in the direct proportionality between signal intensity and the number of nuclei provides a level of stoichiometric accuracy that is often unmatched by other methods. For this compound, qNMR offers a robust, non-destructive, and highly specific method for purity determination that can be readily validated. While HPLC remains a cornerstone for high-throughput screening and trace impurity detection, qNMR serves as an indispensable orthogonal technique, particularly valuable for the certification of reference materials and for obtaining accurate purity values without reliance on a compound-specific standard.[3] The integration of qNMR into the analytical workflow enhances the overall confidence in the quality and integrity of pharmaceutical products.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
qNMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
-
qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research Analytical Chemistry Software. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. [Link]
-
8+ Drug Purity Tests: Quick & Easy. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
-
This compound. Axios Research. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]
-
Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. ResearchGate. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
(S)-5-Bromo-1-methylisoindoline hydrochloride. PubChem. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methylisoindoline Hydrochloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methylisoindoline hydrochloride. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
Disclaimer: This document provides guidance based on general principles of chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department.[1] Regulations can vary, and your local EHS office is the ultimate authority on compliance.
Hazard Characterization and Its Impact on Disposal
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While a specific, publicly available Safety Data Sheet for this compound is not readily found, we can infer its likely characteristics based on its chemical class—an amine hydrochloride.
-
Acidity: As the hydrochloride salt of an amine, this compound is formed from a strong acid (HCl) and a weak base (5-Methylisoindoline). In aqueous solution, it will likely be acidic. This property is critical for waste segregation, as mixing with bases or cyanides could generate heat or toxic gas.[2]
-
Potential Toxicity: Related aromatic amines and heterocyclic compounds can exhibit varying levels of toxicity, from skin and eye irritation to more significant systemic effects.[3] Prudent practice dictates treating this compound as potentially harmful if swallowed, inhaled, or in contact with skin.[4]
-
Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life.[4] Therefore, drain disposal is strictly prohibited unless explicitly permitted in writing by your EHS department, which is highly unlikely for this class of compound.[1][5]
The core principle derived from this characterization is that all waste streams containing this compound must be treated as hazardous chemical waste.
The Cardinal Rule: Waste Segregation and Containment
Proper segregation is the most critical step in preventing laboratory accidents and ensuring compliant disposal. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.[2]
Waste Stream Decision Matrix
| Waste Stream | Description | Disposal Container | Key Considerations |
| Dry Solid Waste | Unused or expired pure this compound powder. | Labeled, sealed, chemically compatible container (e.g., original container, HDPE). | Do not mix with other chemical solids. Ensure the container is clearly labeled "Hazardous Waste" and lists the full chemical name.[1] |
| Contaminated Lab Trash | Gloves, weighing papers, paper towels, or bench liners with trace solid contamination. | Double-bagged, transparent plastic bags, clearly labeled. | All items must be visibly contaminated with only this compound. Do not mix with liquid waste or sharps.[6] |
| Aqueous Solutions | Solutions containing dissolved this compound. | Labeled, sealed, chemically compatible liquid waste container (HDPE preferred).[1] | Do not fill beyond 90% capacity. The container must be kept closed except when adding waste.[6] The pH should be noted on the waste tag. |
| Organic Solutions | Solutions of the compound in non-halogenated or halogenated organic solvents. | Separate, labeled liquid waste containers for halogenated and non-halogenated solvents. | Never mix halogenated and non-halogenated solvent waste. This is critical for disposal routing and cost.[7] |
| Contaminated Sharps | Needles, scalpels, or glass pipettes contaminated with the compound. | Puncture-proof, designated sharps container. | Label the container with the chemical contaminant. Do not mix with biohazardous sharps unless permitted by EHS. |
| Empty Containers | The original product container. | Triple-rinse with a suitable solvent (e.g., water or methanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container in regular trash or glass recycling, as per institutional policy.[8] | The rinsate from a toxic chemical container must be collected as hazardous waste.[8] |
Step-by-Step Disposal Protocols
Adherence to a standardized protocol minimizes ambiguity and risk. The following workflows provide clear, actionable steps for managing waste containing this compound.
Protocol 1: Packaging Solid Chemical Waste
-
Container Selection: Use the original manufacturer's container or a new, clean, high-density polyethylene (HDPE) container with a screw-on cap.[6] The container must be in good condition with no cracks or residue on the outside.
-
Labeling: Affix a completed "Hazardous Waste" tag, available from your EHS department, to the container before adding any waste.[1]
-
Content Identification: Clearly write the full, unabbreviated chemical name: "this compound." List the total mass of the waste.
-
Secure Storage: Tightly seal the container cap. Store the container in a designated Satellite Accumulation Area (SAA).[2] Ensure it is stored in secondary containment (e.g., a plastic tub) to capture any potential leaks.[6]
-
Collection Request: Once the container is full or you are finished with the process, submit a chemical waste collection request to your EHS department.
Protocol 2: Managing Contaminated Lab Trash
-
Designate a Bag: At the start of your experiment, designate a clear plastic bag for this specific waste stream.
-
Accumulation: Place all contaminated items (gloves, wipes, etc.) directly into this bag. Do not include any free liquids or sharps.
-
Sealing and Bagging: When the procedure is complete, or the bag is full, seal the bag. Place this sealed bag inside a second, larger clear plastic bag (double-bagging).[6]
-
Labeling: Affix a hazardous waste tag to the outer bag. Under contents, list "Solid Lab Debris contaminated with this compound."
-
Storage and Collection: Store in your SAA and request a pickup from EHS.
Decontamination and Spill Management
Accidents happen, but a prepared response is key to mitigating their impact.
Surface Decontamination
For routine cleaning of surfaces where this compound has been handled:
-
Prepare a Cleaning Solution: Use a solution of water with a laboratory detergent. For some amine hydrochlorides, a mildly basic solution (e.g., 5% sodium bicarbonate) can be effective for neutralization, but the resulting rinsate must still be collected as hazardous waste. Consult with your EHS office for approved decontamination solutions.[9][10]
-
Wipe Down: Using a paper towel wetted with the cleaning solution, wipe the contaminated area from the outside in.
-
Rinse: Use a second paper towel wetted with pure water to rinse the area.
-
Dry: Use a final, dry paper towel.
-
Disposal: All used paper towels must be disposed of as "Contaminated Lab Trash" as described in Protocol 2.
Small Spill Response (<10 g or <100 mL low concentration solution)
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.
-
Containment: If the spill is a powder, gently cover it with a paper towel to prevent it from becoming airborne. If it is a liquid, use a universal chemical absorbent pad or vermiculite to surround and absorb the spill.[7]
-
Clean-Up: Carefully collect the absorbed material using a scoop or dustpan and place it into a designated plastic bag. Wipe the area with a detergent solution as described above.
-
Disposal: All materials used for the cleanup must be double-bagged and disposed of as hazardous waste.[7] Label the waste tag clearly as "Spill Debris containing this compound."
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[7]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for this compound waste management.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
-
Laboratory Hazardous Waste Disposal Guidelines. Environmental Health and Safety, Central Washington University.
-
How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego.
-
Hazardous Waste and Disposal. American Chemical Society.
-
Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
-
Safety Data Sheet for Isoindoline. Fisher Scientific.
-
Safety Data Sheet for 2-Indolinone. Sigma-Aldrich.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
DECONtamination Solution, Aromatic Amines. SKC Inc.
-
Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc.
-
How can I neutralize amine hydrochlorides? ResearchGate Discussion.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. international.skcinc.com [international.skcinc.com]
- 10. international.skcinc.com [international.skcinc.com]
Navigating the Unseen: A Practical Guide to Safely Handling 5-Methylisoindoline Hydrochloride
For the dedicated researcher, the promise of a novel compound is a powerful motivator. Yet, with innovation comes the responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 5-Methylisoindoline hydrochloride (CAS No. 1204600-16-7), a compound used in analytical and drug development applications.[1] As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the scientific rationale behind them, fostering a culture of safety and precision in your laboratory.
Inferred Hazard Profile: Acknowledging the Unknown
Based on data from related isoindoline compounds, we can infer that this compound may present the following hazards:
-
Skin and Eye Irritation: Like many amine hydrochlorides, direct contact is likely to cause irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosol may cause respiratory irritation.[2][3][5]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[2][3][5]
-
Potential for Allergic Reaction: Some related compounds may cause skin or respiratory sensitization.[2]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against potential exposure.[6] The following table summarizes the recommended PPE for handling this compound, based on the inferred hazard profile.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against skin contact.[7] Double-gloving minimizes the risk of exposure in case of a tear in the outer glove. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.[8] | Protects against splashes and airborne particles entering the eyes.[9] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[10] |
| Protective Clothing | A fully buttoned laboratory coat, disposable coveralls, and closed-toe shoes. | Prevents contamination of personal clothing and skin.[10] |
Operational Plan: From Receipt to Experimentation
A meticulous operational plan is crucial for minimizing exposure risk.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[11]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Weighing and Handling
All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne particles.
-
Prepare the Work Area: Before starting, ensure the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, within reach.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the compound gently to minimize dust generation.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[7][12]
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[13]
Visualizing the Workflow: A Step-by-Step Safety Protocol
To further clarify the handling process, the following diagram illustrates the key stages and decision points for safely working with this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A strong foundation in safety is the bedrock of scientific advancement.
References
- Chem Service. (2015-01-30).
- Axios Research. This compound - CAS - 1204600-16-7.
- PharmaState Academy. (2019-03-05). Personal Protective Equipment (PPEs)- Safety Guideline.
- Fisher Scientific.
- Sigma-Aldrich. (2024-09-06).
- BLD Pharm. 40314-06-5|5-Methylisoindoline-1,3-dione.
- Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- Duke Safety. (2025-03-05). Safe Handling of Hazardous Drugs.
- Medline.
- Westlake. (2017-03-15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- Fisher Scientific.
- CymitQuimica. (2025-12-16).
- Fisher Scientific. (2009-09-28).
- Unknown. (2021-11-25).
- Sigma-Aldrich. (2025-06-27).
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (2010-10-17).
- Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
- Carl ROTH. (2025-03-31). Safety Data Sheet: ISO 4831, ISO 4832, ISO 11133.
- ChemicalBook. (2023-07-15).
Sources
- 1. This compound - CAS - 1204600-16-7 | Axios Research [axios-research.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pppmag.com [pppmag.com]
- 8. westlake.com [westlake.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
